(Cyclopropylmethyl)hydrazine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
cyclopropylmethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH/c5-6-3-4-1-2-4;;/h4,6H,1-3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJBBDAUIXOTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656386 | |
| Record name | (Cyclopropylmethyl)hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
809282-61-9 | |
| Record name | (Cyclopropylmethyl)hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cyclopropylmethyl)hydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of (Cyclopropylmethyl)hydrazine Dihydrochloride: A Technical Guide for Drug Development Professionals
Preamble: Deconstructing a Potent Monoamine Oxidase Inhibitor
(Cyclopropylmethyl)hydrazine dihydrochloride emerges from a class of compounds that have historically reshaped our understanding of neurotransmitter modulation. As a hydrazine derivative, its primary pharmacological footprint is the inhibition of monoamine oxidase (MAO), a critical enzyme in the catabolism of key monoamine neurotransmitters. This guide provides an in-depth exploration of the core mechanism of action of (Cyclopropylmethyl)hydrazine, designed for researchers, scientists, and drug development professionals. We will dissect the molecular interactions, kinetic profile, and the experimental methodologies required to fully characterize its activity.
Foundational Principles: The Monoamine Oxidase Target
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes located on the outer mitochondrial membrane. They are responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine, as well as other biogenic amines.[1] There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine and is a key target for antidepressant drugs.[2]
-
MAO-B: Primarily metabolizes phenylethylamine and is a target for drugs used in the treatment of Parkinson's disease.[3][4]
The catalytic cycle of MAO involves the oxidation of the amine substrate, with the concomitant reduction of the flavin adenine dinucleotide (FAD) cofactor to FADH₂. Molecular oxygen then reoxidizes FADH₂, producing hydrogen peroxide.
The Inhibitory Landscape: Hydrazines and Cyclopropylamines
(Cyclopropylmethyl)hydrazine belongs to a class of mechanism-based, irreversible MAO inhibitors.[5][6][7] This classification is crucial as it dictates a prolonged duration of action that persists even after the drug has been cleared from systemic circulation.[8] The inhibitory action can only be overcome by the synthesis of new enzyme, a process that can take several days to weeks.[1]
The structure of (Cyclopropylmethyl)hydrazine incorporates two key pharmacophores that contribute to its inhibitory activity:
-
The Hydrazine Moiety: Hydrazine derivatives are well-established irreversible MAO inhibitors.[9] Their mechanism typically involves an initial, reversible binding to the enzyme's active site, followed by enzymatic oxidation to a reactive intermediate that then forms a covalent bond with the FAD cofactor or a nearby amino acid residue.[6][9]
-
The Cyclopropylamine Moiety: The presence of a cyclopropyl group is also a hallmark of potent, mechanism-based MAO inhibitors, with the classic example being tranylcypromine.[10] These inhibitors are oxidized by MAO to a radical intermediate that then covalently modifies the FAD cofactor.[6]
The combination of both moieties in (Cyclopropylmethyl)hydrazine suggests a potent and irreversible inhibitory mechanism.
Unraveling the Core Mechanism: A Stepwise Dissection
The mechanism of action of (Cyclopropylmethyl)hydrazine can be conceptualized as a multi-step process, beginning with recognition and culminating in irreversible inactivation of the MAO enzyme.
Initial Reversible Binding and Selectivity
The journey of the inhibitor begins with its entry into the active site of the MAO enzyme. The initial interaction is a reversible, non-covalent binding event. The selectivity of (Cyclopropylmethyl)hydrazine for MAO-A versus MAO-B is primarily determined at this stage.[6] The distinct topographies of the active sites of the two isoforms, particularly the shapes of their entrance and substrate-binding cavities, govern the binding affinity of the inhibitor.
The cyclopropylmethyl group likely plays a significant role in orienting the molecule within the active site through hydrophobic interactions with aromatic residues. The hydrazine moiety, with its potential for hydrogen bonding, further stabilizes this initial enzyme-inhibitor complex.
Diagram 1: Proposed Initial Binding of (Cyclopropylmethyl)hydrazine in the MAO Active Site
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Overview of the present state of MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics, mechanism, and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (Cyclopropylmethyl)hydrazine Dihydrochloride (CAS 809282-61-9): Properties, Synthesis, and Applications in Drug Discovery
Abstract: (Cyclopropylmethyl)hydrazine dihydrochloride is a specialized chemical building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a reactive hydrazine moiety with a metabolically robust cyclopropylmethyl group, makes it a valuable precursor for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its physicochemical properties, a detailed examination of its synthesis, an analysis of its core reactivity, and a discussion of its applications, particularly in modern drug development. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting.
Core Properties and Identification
This compound is a white crystalline solid supplied as a salt for enhanced stability and handling.[1][2][3] The dihydrochloride form ensures that the highly nucleophilic and basic hydrazine group is protonated, preventing unwanted side reactions and degradation during storage.
Chemical Structure and Identification
The molecule's structure is fundamental to its utility. The hydrazine group serves as a highly reactive handle for forming carbon-nitrogen and nitrogen-nitrogen bonds, while the cyclopropylmethyl group is a well-regarded motif in medicinal chemistry for enhancing metabolic stability and providing conformational rigidity.
Caption: Structure of (Cyclopropylmethyl)hydrazine and its Dihydrochloride Salt.
Physicochemical & Computational Data
The compound's properties are summarized below. Data is aggregated from various chemical suppliers and databases.[1][3][4][5][6][7] It is worth noting that physical properties such as melting point can vary between suppliers, likely due to differences in purity and measurement techniques.[1][3]
| Property | Value | Source(s) |
| CAS Number | 809282-61-9 | [1][4][5] |
| Molecular Formula | C₄H₁₂Cl₂N₂ (or C₄H₁₀N₂·2HCl) | [4][6] |
| Molecular Weight | 159.06 g/mol | [4][6] |
| Appearance | White solid / crystalline powder | [1][3] |
| Melting Point | 162-164 °C | [1] |
| Solubility | Soluble in water | [3] |
| Purity (Typical) | ≥95% - 98% | [4][8] |
| Storage Conditions | 4°C, under nitrogen atmosphere | [1][4] |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | [4] |
| logP (Calculated) | 0.7033 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 2 | [4] |
| InChI Key | JTJBBDAUIXOTHL-UHFFFAOYSA-N | [1] |
Note: Spectral data (NMR, IR, MS) for this specific compound is not widely available in public databases. Researchers should perform their own analytical characterization upon receipt.
Synthesis and Manufacturing Insights
This compound is not a naturally occurring compound and must be prepared synthetically. A common and scalable method involves a two-step process starting from cyclopropylamine, as detailed in patent literature.[9]
Causality Behind the Synthesis Strategy:
-
Step 1: N-amination with Protection: Direct alkylation of hydrazine is often unselective. A more controlled approach is the N-amination of a primary amine (cyclopropylamine). The use of an N-Boc protected hydroxylamine derivative is crucial. The Boc (tert-butoxycarbonyl) group serves two purposes: it activates the leaving group (e.g., tosylate) and protects the resulting hydrazine nitrogen from further reaction. N-methylmorpholine is used as a mild, non-nucleophilic organic base to neutralize the acid generated during the reaction.[9]
-
Step 2: Deprotection and Salt Formation: The Boc group is acid-labile. Treatment with a strong acid, such as an aqueous solution of hydrogen chloride, efficiently removes the protecting group. This step simultaneously forms the stable dihydrochloride salt, which can be isolated via concentration and recrystallization from a suitable solvent like ethanol or isopropanol.[9]
Caption: A two-step synthesis workflow for this compound.
Chemical Reactivity and Mechanistic Profile
The synthetic value of this reagent is derived entirely from the reactivity of the hydrazine functional group. It is a potent nucleophile and a key component in forming various nitrogen-containing heterocycles that are prevalent in pharmaceuticals.[10][11]
Core Reactivity: Hydrazone Formation
The primary reaction of hydrazines is condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is typically acid-catalyzed and proceeds via nucleophilic attack on the carbonyl carbon, followed by dehydration.
Caption: General reaction mechanism for the formation of a hydrazone.
Application in Heterocycle Synthesis: The Knorr Pyrazole Synthesis
Hydrazones are stable intermediates but are more often used as precursors for subsequent cyclization reactions. A classic example is the Knorr pyrazole synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound to form a pyrazole ring, a core structure in many drugs.
Protocol: Synthesis of a Substituted Pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol. Add a base, such as sodium acetate (2.2 eq), to liberate the free hydrazine.
-
Addition of Substrate: To the stirring solution, add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure pyrazole derivative.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Drug Development
This reagent is explicitly marketed as a building block for medicinal chemistry, finding use in the synthesis of kinase inhibitors and as a component in protein degraders.[7][12]
-
Kinase Inhibitors: The pyrazole ring, readily formed from this hydrazine, is a privileged scaffold in kinase inhibitor design. The cyclopropylmethyl group can occupy hydrophobic pockets in the ATP-binding site of kinases, potentially improving potency and selectivity. Its use in synthesizing "bumped-kinase inhibitors" suggests it is employed to create ligands that fit into engineered kinase active sites, a key strategy in chemical genetics.[12]
-
Protein Degraders (e.g., PROTACs): Protein degraders are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. Hydrazine derivatives are versatile tools for constructing the complex linkers or heterocyclic ligands required for these molecules.[7]
-
Agrochemicals: Pyrazole-containing compounds are also widely used as herbicides and fungicides, making this an important intermediate in the agrochemical sector as well.[9]
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.[1][13] The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before use.
| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Statements (Selected) |
| Acute Toxicity / Irritation | GHS07 (Harmful) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[13]
-
Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[13]
-
Avoid formation of dust and aerosols. Use non-sparking tools where appropriate.[13]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]
-
Recommended storage is at 4°C under a nitrogen atmosphere to maximize shelf life.[1][4]
-
Store away from oxidizing agents and incompatible materials.[13]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[13]
Conclusion
This compound is a highly valuable, specialized reagent for chemical synthesis. Its utility is centered on the reliable reactivity of the hydrazine group for constructing nitrogen-containing heterocycles, while the cyclopropylmethyl substituent offers desirable properties for modern drug design. A thorough understanding of its properties, synthesis, and reactivity, combined with strict adherence to safety protocols, enables researchers and drug development professionals to effectively leverage this building block in the creation of novel, high-value molecules.
References
- 1. This compound | 809282-61-9 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. chemscene.com [chemscene.com]
- 5. cyclopropylmethylhydrazine dihydrochloride | 809282-61-9 [chemnet.com]
- 6. scbt.com [scbt.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 809282-61-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 10. calcasolutions.com [calcasolutions.com]
- 11. mdpi.com [mdpi.com]
- 12. (CyclopropylMethyl)hydrazine hydrochloride CAS#: 1181457-83-9 [m.chemicalbook.com]
- 13. chemicalbook.com [chemicalbook.com]
A Technical Guide to (Cyclopropylmethyl)hydrazine Hydrochloride: Synthesis, Applications, and Handling for Drug Development Professionals
This guide provides an in-depth technical overview of (Cyclopropylmethyl)hydrazine hydrochloride, a versatile building block in modern medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its mechanistic role in forming complex bioactive molecules, and the essential protocols for its safe and effective use in a research and development setting.
Introduction and Chemical Identity
(Cyclopropylmethyl)hydrazine is a hydrazine derivative characterized by the presence of a cyclopropylmethyl group attached to the hydrazine moiety. It is most commonly supplied and utilized as a salt to improve its stability and handling characteristics, primarily as the monohydrochloride (C₄H₁₁ClN₂) or the dihydrochloride (C₄H₁₂Cl₂N₂).[1][2] For the purposes of this guide, we will focus on the hydrochloride salt, as its reactivity is fundamentally governed by the parent hydrazine structure.
This compound serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its utility stems from the nucleophilic nature of the hydrazine nitrogen atoms, which allows for the construction of various nitrogen-containing heterocyclic scaffolds—a common feature in many bioactive molecules.[5][6]
Key Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | (Cyclopropylmethyl)hydrazine hydrochloride | [1] |
| CAS Number | 1181457-83-9 | [1][7] |
| Molecular Formula | C₄H₁₁ClN₂ | [1][7] |
| Molecular Weight | 122.60 g/mol | [1][8] |
| Form | Solid | [9] |
| Storage Temperature | 0-8 °C, typically under inert gas | [7] |
Synthesis of (Cyclopropylmethyl)hydrazine Hydrochloride
The synthesis of this reagent is a critical first step for its application. A common and effective laboratory-scale method involves a two-step process starting from cyclopropylamine. This approach is advantageous as it avoids the direct handling of more hazardous hydrazine precursors under harsh conditions.[4][10]
Synthetic Workflow: Electrophilic N-Amination
The process involves the N-amination of cyclopropylamine using a protected hydroxylamine reagent, followed by the deprotection of the intermediate to yield the final hydrochloride salt.[4][10]
Caption: Workflow for the synthesis of (Cyclopropylmethyl)hydrazine HCl.
Detailed Synthesis Protocol
This protocol is based on established patent literature.[4]
Materials:
-
Cyclopropylamine
-
N-Boc-O-tosyl hydroxylamine
-
N-methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 6M)
-
Ethanol or isopropanol for recrystallization
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Step 1: Synthesis of N-Boc-(Cyclopropylmethyl)hydrazine
-
In a round-bottom flask under an inert atmosphere, dissolve N-Boc-O-tosyl hydroxylamine (1.0 eq) and an excess of cyclopropylamine (e.g., 10 eq) in anhydrous DCM. The use of excess cyclopropylamine helps to drive the reaction to completion and minimize side reactions.
-
Add N-methylmorpholine (1.1 eq) to the solution. NMM acts as a non-nucleophilic organic base to neutralize the p-toluenesulfonic acid byproduct formed during the reaction, preventing it from protonating the starting amine.
-
Maintain the reaction temperature between 0°C and 20°C with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically runs for 4 to 18 hours.
-
Upon completion, perform an aqueous workup to remove the excess amine and salt byproducts. The organic layer containing the Boc-protected intermediate is dried and concentrated under reduced pressure. At this stage, the intermediate can often be used directly in the next step without extensive purification.
Step 2: Deprotection to (Cyclopropylmethyl)hydrazine hydrochloride
-
Dissolve the crude N-Boc-(Cyclopropylmethyl)hydrazine from Step 1 in a suitable solvent.
-
Add an aqueous solution of hydrogen chloride (e.g., 1-12M). This acidic condition cleaves the tert-butoxycarbonyl (Boc) protecting group, liberating the free hydrazine which is immediately protonated to form the hydrochloride salt.
-
Stir the reaction at a temperature between 20°C and 50°C until deprotection is complete (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Recrystallize the resulting solid from a solvent such as ethanol or isopropanol to yield pure (Cyclopropylmethyl)hydrazine hydrochloride.[4]
Core Applications & Mechanism of Action
The primary utility of (Cyclopropylmethyl)hydrazine hydrochloride lies in its role as a nucleophilic building block for constructing complex molecules.
Reagent in Heterocyclic Synthesis
The hydrazine functional group is inherently nucleophilic, making it reactive toward a variety of electrophiles. This reactivity is the cornerstone of its application in medicinal chemistry.[5]
Mechanism: Nucleophilic Attack The lone pair of electrons on the terminal nitrogen atom of the hydrazine can attack electrophilic centers, such as the carbon atom of a carbonyl group, to form hydrazones. These hydrazones are stable intermediates that can be further cyclized to form important heterocyclic cores like pyrazoles or pyridazines.[4][5]
Caption: Nucleophilic reaction of a hydrazine with a carbonyl.
A notable application is in the synthesis of bumped-kinase inhibitors (BKIs) , which are being explored for treating cryptosporidiosis.[7] In this context, the hydrazine is used to construct a pyrazolopyrimidine scaffold, a privileged structure in kinase inhibitor design.
Potential Bioactivity: Monoamine Oxidase (MAO) Inhibition
While primarily used as a synthetic intermediate, the structural motifs of cyclopropylamine and hydrazine are independently known to be associated with the inhibition of monoamine oxidase (MAO) enzymes.[11][12] MAO-A and MAO-B are critical enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters.
-
Hydrazine-based MAOIs: Drugs like iproniazid and phenelzine are hydrazine derivatives that act as irreversible MAO inhibitors.[13] They form a covalent bond with the flavin cofactor at the enzyme's active site, leading to prolonged inhibition.[13]
-
Cyclopropylamine-based MAOIs: Tranylcypromine is a well-known MAOI based on a cyclopropylamine structure.[11]
Given that (Cyclopropylmethyl)hydrazine contains both of these pharmacophores, it and its derivatives hold potential as MAO inhibitors. Researchers using this building block should be aware of this potential off-target (or desired) activity in the final synthesized compounds.
Analytical Methods for Quality Control
Ensuring the purity of (Cyclopropylmethyl)hydrazine hydrochloride and monitoring its consumption in a reaction is crucial. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. Due to the lack of a strong chromophore in the molecule, derivatization or the use of alternative detection methods may be necessary for sensitive quantification.
Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This is a general protocol adaptable for purity assessment. For accurate quantification of trace amounts, derivatization with an aldehyde (like salicylaldehyde) to form a UV-active hydrazone may be required.[14]
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm).[14]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Low UV wavelength (e.g., 210 nm) or detection of a derivatized product at a higher wavelength (e.g., 360 nm).[14]
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of (Cyclopropylmethyl)hydrazine hydrochloride in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration.
-
Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.
-
Analysis: Record the chromatograms and determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method).
Safety, Handling, and Storage
(Cyclopropylmethyl)hydrazine hydrochloride is a hazardous chemical and must be handled with appropriate precautions.
GHS Hazard Classification
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [1] |
| H312 | Harmful in contact with skin | [1] |
| H315 | Causes skin irritation | [1][15] |
| H319 | Causes serious eye irritation | [1][15] |
| H332 | Harmful if inhaled | [1] |
| H335 | May cause respiratory irritation | [1][15] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[16] Ensure that an eyewash station and safety shower are readily accessible.[16]
-
Personal Protective Equipment:
-
General Hygiene: Avoid formation of dust.[9][17] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[9][17]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention.[9][17]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][17]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[16][17]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Store away from incompatible materials such as strong oxidizing agents.[16]
-
Disposal: Dispose of waste material at a licensed chemical destruction plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[16][17]
Conclusion
(Cyclopropylmethyl)hydrazine hydrochloride is a valuable and reactive intermediate for the synthesis of complex nitrogen-containing molecules in drug discovery and agrochemical research. Its utility is centered on the nucleophilic character of the hydrazine group, while its structural similarity to known bioactive agents suggests a potential for inherent pharmacological activity that warrants consideration during development. Understanding its synthesis, reactivity, and stringent safety requirements is paramount for its successful and safe application in the laboratory.
References
- 1. (Cyclopropylmethyl)hydrazine hydrochloride | C4H11ClN2 | CID 43810808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (Cyclopropylmethyl)hydrazine dihydrochloride [myskinrecipes.com]
- 4. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 5. Buy (1-Methylcyclopropyl)hydrazine (EVT-13760223) [evitachem.com]
- 6. calcasolutions.com [calcasolutions.com]
- 7. (CyclopropylMethyl)hydrazine hydrochloride CAS#: 1181457-83-9 [m.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Buy Cyclopropylhydrazine | 120550-58-5 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. 809282-61-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
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- 17. chemicalbook.com [chemicalbook.com]
(Cyclopropylmethyl)hydrazine dihydrochloride structure and synthesis
An In-depth Technical Guide to (Cyclopropylmethyl)hydrazine Dihydrochloride: Structure, Synthesis, and Applications
Introduction
This compound is a valuable chemical intermediate, primarily recognized for its role in the synthesis of complex organic molecules.[1][2] Its unique structural motif, combining a reactive hydrazine moiety with a strained cyclopropyl ring, makes it a versatile building block in medicinal and agricultural chemistry. This guide provides a comprehensive overview of its structure, properties, synthesis, and handling, tailored for researchers and professionals in drug development and chemical synthesis. Its significance is underscored by its application as a reagent in the development of bumped-kinase inhibitors for therapies targeting cryptosporidiosis, a parasitic disease.[3]
Chemical Structure and Properties
(Cyclopropylmethyl)hydrazine is a primary hydrazine substituted with a cyclopropylmethyl group. The dihydrochloride salt form enhances its stability and simplifies handling compared to the free base.
The positive charges are localized on the nitrogen atoms of the hydrazine group, each associated with a chloride counter-ion. This salt form typically appears as a white crystalline powder and exhibits solubility in water and polar organic solvents like methanol.[4]
Structural Diagram
Caption: Structure of this compound.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 809282-61-9 | [5][6] |
| Molecular Formula | C₄H₁₀N₂ · 2HCl | [5] |
| Molecular Weight | 159.06 g/mol | [5] |
| Appearance | White crystal or crystalline powder | [4] |
| Storage Condition | 2-8°C or 0-8°C | [3][4] |
| Purity | ≥98% (Typical) | [6] |
Synthesis of (Cyclopropylmethyl)hydrazine
The synthesis of (Cyclopropylmethyl)hydrazine is most commonly achieved via the reductive amination of cyclopropanecarboxaldehyde with hydrazine. This method is efficient and provides a direct route to the target molecule. An alternative, multi-step approach involves the N-amination of cyclopropylmethylamine.
Route 1: Reductive Amination of Cyclopropanecarboxaldehyde
Reductive amination is a cornerstone reaction in amine synthesis, valued for its efficiency and control in forming carbon-nitrogen bonds.[7] The process involves two key stages: the formation of a hydrazone intermediate via condensation of an aldehyde or ketone with hydrazine, followed by the selective reduction of the C=N double bond.[8][9]
The reaction begins with the nucleophilic attack of hydrazine on the carbonyl carbon of cyclopropanecarboxaldehyde. This is followed by dehydration to form the corresponding cyclopropylmethylhydrazone. A specialized reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the hydrazone to the hydrazine product.
Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) can reduce both the starting aldehyde and the intermediate imine/hydrazone. However, NaBH₃CN and NaBH(OAc)₃ are milder and exhibit greater selectivity for the protonated imine/hydrazone over the carbonyl group.[7] This selectivity is crucial as it allows the entire reaction to be performed in a single pot ("direct" reductive amination), where the aldehyde, amine, and reducing agent are all present simultaneously. The reaction is typically run under mildly acidic conditions, which catalyzes imine formation and also activates it for reduction.
Caption: Workflow for Reductive Amination Synthesis.
-
Reaction Setup: To a solution of cyclopropanecarboxaldehyde (1.0 eq) and hydrazine hydrate (1.1 eq) in methanol (MeOH), add acetic acid (AcOH) to catalyze hydrazone formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Quench the reaction by carefully adding aqueous HCl to decompose excess NaBH₃CN. Adjust the pH to basic (>10) with aqueous NaOH.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (Cyclopropylmethyl)hydrazine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain pure this compound.
Route 2: Synthesis from Cyclopropylamine
An alternative patented method starts from cyclopropylamine.[10] This route involves the N-amination of a protected cyclopropylamine intermediate, followed by deprotection to yield the final product.
Caption: Synthesis from Cyclopropylamine via N-Amination.
-
N-Amination: Cyclopropylamine is reacted with an N-Boc protected hydroxylamine derivative bearing a good leaving group (e.g., N-Boc-O-tosyl hydroxylamine) in the presence of a non-nucleophilic base like N-methylmorpholine.[10] This reaction occurs at a controlled temperature, typically between 0-20°C, to form the protected hydrazine intermediate.[10]
-
Deprotection: The resulting N-Boc-N'-cyclopropylhydrazine intermediate is then treated with an aqueous solution of hydrogen chloride. This step removes the Boc (tert-butyloxycarbonyl) protecting group, yielding the hydrochloride salt of the product directly.[10]
-
Purification: The final product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol to achieve high purity.[10]
This method offers an alternative pathway but requires the synthesis or purchase of specialized reagents and involves protection/deprotection steps, which can add to the overall cost and complexity compared to the more direct reductive amination route.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[6][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (inspected prior to use), a lab coat (flame-resistant recommended), and safety goggles or a full-face shield.[12]
-
Handling: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Use non-sparking tools and take measures to prevent electrostatic discharge.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended (e.g., 2-8°C).[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material should be handled by a licensed chemical disposal company. Do not discharge into sewer systems.[12]
Conclusion
This compound is a key synthetic building block with demonstrated utility in pharmaceutical research. Its synthesis is most practically achieved via a one-pot reductive amination of cyclopropanecarboxaldehyde, a process that is both efficient and scalable. Understanding the principles behind the synthetic choices, particularly the selection of a selective reducing agent, is critical for successful and safe execution. Adherence to strict safety protocols is mandatory when handling this hazardous compound to ensure the well-being of laboratory personnel and protection of the environment.
References
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- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. 809282-61-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 11. (Cyclopropylmethyl)hydrazine hydrochloride | C4H11ClN2 | CID 43810808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide on the Safe Handling of (Cyclopropylmethyl)hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety considerations and handling procedures for (Cyclopropylmethyl)hydrazine dihydrochloride (CAS No: 809282-61-9). As a crucial reagent in various synthetic pathways, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes critical data from safety data sheets (SDS) and toxicological sources to offer a practical and in-depth resource.
Section 1: Chemical and Physical Properties
This compound is a dihydrochloride salt of (Cyclopropylmethyl)hydrazine.[1] Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| CAS Number | 809282-61-9 | [2] |
| Molecular Formula | C4H12Cl2N2 | [2] |
| Molecular Weight | 159.06 g/mol | [1][2] |
| Appearance | White powder | [3] |
| Purity | Typically ≥98% | [4] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Toxicological Summary:
While comprehensive toxicological data for this specific compound is not widely available, the hazards associated with hydrazine derivatives are well-documented.[6] Hydrazines, as a class, can be toxic and may exhibit properties such as being hemolytic agents, and central nervous system stimulants.[7] Chronic exposure to some hydrazines has been linked to potential liver and kidney damage.[7] Given these associations, this compound should be handled as a substance with significant potential for toxicity.
Section 3: Safe Handling and Storage Protocols
A proactive approach to safety is essential when working with this compound. This involves a combination of engineering controls, appropriate personal protective equipment (PPE), and stringent workplace practices.
3.1 Engineering Controls and Personal Protective Equipment (PPE)
The primary engineering control for handling this compound is a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[3][8]
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[9] It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contact.[2]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3][10] For larger quantities, more extensive body protection may be warranted.[6]
3.2 Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clear of incompatible materials.[7] All necessary PPE should be donned.
-
Dispensing: Carefully weigh and dispense the solid material within the fume hood to avoid generating dust.[2][8] Use non-sparking tools to prevent ignition sources.[10]
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin.[2][7] Decontaminate the work surface.
-
Waste Disposal: Dispose of contaminated materials and excess chemicals as hazardous waste in accordance with local, state, and federal regulations.[9][10]
3.3 Storage Requirements
Proper storage is critical to maintaining the stability of the compound and preventing hazardous reactions.
-
Store away from incompatible materials such as strong oxidizing agents and bases.[8]
Storage Logic Diagram
Caption: Proper storage workflow for this compound.
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
4.1 First-Aid Measures
-
Inhalation: Move the individual to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[7][10] Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing.[10] Flush the affected area with copious amounts of soap and water for at least 15 minutes.[2][7] Seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7] Never give anything by mouth to an unconscious person.[2][10] Seek immediate medical attention.[10]
4.2 Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.[10]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Contain: Prevent the spill from spreading and entering drains.[2][10]
-
Clean-up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][7] Use spark-proof tools.[10]
-
Decontaminate: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous waste.[9]
Emergency Response Flowchart
Caption: Decision-making workflow for responding to an accidental release.
Section 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]
-
Specific Hazards: Thermal decomposition can produce irritating and toxic gases, including nitrogen oxides and hydrogen chloride gas.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][10]
Section 6: Disposal Considerations
Disposal of this compound and any contaminated materials must be handled as hazardous waste.[9] All disposal practices must comply with federal, state, and local regulations.[6] It is recommended to use a licensed professional waste disposal service.
References
- 1. scbt.com [scbt.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 809282-61-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. (Cyclopropylmethyl)hydrazine hydrochloride | C4H11ClN2 | CID 43810808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. frontierspecialtychemicals.com [frontierspecialtychemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. chemicalbook.com [chemicalbook.com]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold for Bumped-Kinase Inhibitor Synthesis
An In-Depth Technical Guide
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in this field. Its structural similarity to adenine, a component of adenosine triphosphate (ATP), allows it to act as an effective ATP-mimetic, binding to the kinase hinge region in the ATP-binding pocket.[2][3][4] This guide provides an in-depth technical overview of the synthesis, characterization, and application of a key intermediate, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine , which serves as a versatile foundation for the construction of "bumped-kinase inhibitors" (BKIs) and other potent kinase modulators.
The Rationale: Why Pyrazolo[3,4-d]pyrimidines?
The strategic advantage of the pyrazolo[3,4-d]pyrimidine core lies in its bioisosteric relationship with the purine ring of adenine.[3] This allows it to form crucial hydrogen bonds with the "hinge region" of the kinase active site, mimicking the binding of the natural substrate, ATP.[2][4] This inherent binding capability makes it an ideal starting point for inhibitor design.
The "bumped" kinase inhibitor strategy is a sophisticated approach that targets kinases engineered with a modified ATP-binding pocket. Specifically, a bulky "gatekeeper" residue (like methionine or threonine) is mutated to a smaller one (like glycine or alanine). This creates a unique hydrophobic pocket that is inaccessible to ATP or inhibitors designed for wild-type kinases. A "bumped" inhibitor is then synthesized with a corresponding bulky chemical group that can uniquely fit into this engineered pocket, achieving remarkable selectivity. The pyrazolo[3,4-d]pyrimidine scaffold is an excellent platform for building these inhibitors, as its structure can be systematically modified to introduce the required "bump".[5]
The Keystone Intermediate: 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
For the efficient synthesis of a library of potential inhibitors, a versatile central intermediate is required. 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 3 in the workflow below) serves this purpose perfectly.
Why this intermediate is critical:
-
Synthetic Handle: The chlorine atom at the C4 position is an excellent leaving group. The carbon atom is activated by the electron-withdrawing pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr).
-
Versatility: This reactivity allows for the straightforward introduction of a wide variety of functional groups, particularly amines, which are crucial for modulating potency, selectivity, and pharmacokinetic properties of the final inhibitor compounds.[6][7][8]
-
Stability: The core structure is chemically robust, allowing for a range of reaction conditions in subsequent diversification steps.
Synthesis of the Core Intermediate: A Validated Workflow
The synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a well-established, multi-step process. The following protocol is a synthesis of methodologies described in the literature.[6][7]
Caption: Synthetic workflow for the key intermediate.
Experimental Protocol: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3)
Step 1: Synthesis of Ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (1)
-
Rationale: This step constructs the initial pyrazole ring, which forms one half of the final fused heterocyclic system. Phenylhydrazine acts as the dinucleophile, reacting with the diketone-equivalent (ethyl 2-cyano-3-oxobutanoate) to form the five-membered ring.
-
Procedure:
-
To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in absolute ethanol, add phenylhydrazine (1 equivalent).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield compound 1 .
-
Step 2: Synthesis of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (2)
-
Rationale: This is a cyclization reaction to form the pyrimidine ring. Formamide serves as both the solvent and the source of the required carbon and nitrogen atoms to close the six-membered ring.[6] The high temperature facilitates the condensation and ring-closure.
-
Procedure:
-
Combine compound 1 (1 equivalent) with an excess of formamide.
-
Heat the mixture to reflux (approx. 190°C) for 8-10 hours.
-
Cool the mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to yield the pyrimidinone intermediate 2 .
-
Step 3: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3)
-
Rationale: This is the critical chlorination step. Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent that efficiently converts the C4-keto group of the pyrimidinone into the desired chloro-functional group.[6][7]
-
Procedure:
-
Carefully add compound 2 (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approx. 106°C) for 6-8 hours. The reaction should be performed in a well-ventilated fume hood.
-
After cooling, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the crude solid by filtration, wash with water, and purify by recrystallization (e.g., from ethanol) to yield the final key intermediate 3 .
-
Characterization and Quality Control
Confirming the identity and purity of the intermediate is paramount. The following data are typical for the final product, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .
| Analytical Method | Expected Result | Purpose |
| ¹H NMR | Signals corresponding to the phenyl protons (multiplet, ~7.5-8.2 ppm), pyrimidine proton (singlet, ~8.8-9.0 ppm), and pyrazole proton (singlet, ~8.6-8.8 ppm). | Confirms the proton framework of the molecule. |
| ¹³C NMR | Signals for the distinct carbon atoms of the fused ring system and the phenyl group. The C4 carbon bearing the chlorine will appear in the ~150-155 ppm range. | Confirms the carbon skeleton and the presence of key functional groups. |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom. | Confirms the molecular weight and elemental composition (presence of chlorine). |
| Melting Point | A sharp, defined melting point range. | An indicator of purity. |
Application: Gateway to Kinase Inhibitor Diversity
The true power of the 4-chloro intermediate lies in its utility as a scaffold for diversification. The primary reaction used is a Nucleophilic Aromatic Substitution (SNAr), where various nucleophiles (typically amines) displace the chloride at the C4 position.[8][9]
Caption: Diversification of the core intermediate via SNAr.
General Protocol: Synthesis of 4-Amino-Pyrazolo[3,4-d]pyrimidines
-
Rationale: This SNAr reaction is the cornerstone of building inhibitor libraries from the chloro-intermediate. The reaction is typically facilitated by heat and sometimes a mild base to scavenge the HCl byproduct.
-
Procedure:
-
Dissolve the 4-chloro intermediate 3 (1 equivalent) in a suitable solvent such as isopropanol, ethanol, or DMF.[6][10]
-
Add the desired amine nucleophile (1-1.2 equivalents). This can be a substituted aniline, a piperazine derivative, or another primary/secondary amine.
-
Heat the reaction mixture to reflux for 8-18 hours, monitoring by TLC.
-
Upon completion, cool the mixture. If the product precipitates, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization to yield the final, functionalized kinase inhibitor candidate.
-
This modular approach allows researchers to rapidly generate a multitude of analogs for structure-activity relationship (SAR) studies, optimizing the molecule for potency against a target kinase (e.g., Src, EGFR, DHFR) and for desirable drug-like properties.[6][8][9]
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold is a validated and highly successful core for the design of potent and selective kinase inhibitors. The synthesis of a versatile, reactive intermediate like 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a critical enabling step in the drug discovery process. The robust synthetic route and the predictable reactivity of its C4-chloro group provide medicinal chemists with a reliable and efficient platform for generating diverse libraries of compounds, accelerating the journey toward novel therapeutics for a range of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bumped Kinase Inhibitors as therapy for apicomplexan parasitic diseases: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 8. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
The Emergence of Covalent Strategies in PRMT5 Inhibitor Development: A Technical Guide
Foreword: Beyond Reversible Inhibition in the Pursuit of Potent and Selective PRMT5-Targeted Therapeutics
The landscape of oncology drug discovery is continually evolving, driven by a deeper understanding of the molecular underpinnings of cancer. Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target due to its overexpression in a multitude of cancers and its critical role in various cellular processes integral to tumor progression, including transcriptional regulation, RNA splicing, and DNA damage repair.[1] While the initial wave of PRMT5 inhibitors demonstrated the therapeutic potential of targeting this enzyme, the field is now shifting towards more sophisticated strategies to enhance potency, selectivity, and duration of action. This guide delves into the core principles and practical applications of covalent inhibition in the development of next-generation PRMT5-targeted therapies, with a conceptual exploration of the roles that reactive moieties, such as those derived from hydrazine-containing precursors, and strategic chemical groups, like the cyclopropyl moiety, play in modern inhibitor design.
PRMT5: A High-Value Target with Evolving Inhibition Strategies
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Its enzymatic activity is crucial for the proper functioning of the spliceosome and for the regulation of gene expression. Dysregulation of PRMT5 activity has been linked to poor prognosis in numerous cancers, making it an attractive target for therapeutic intervention.[2]
Early PRMT5 inhibitors were largely reversible, competitive inhibitors of the enzyme's natural cofactor, S-adenosylmethionine (SAM), or its substrate. While showing promise, these inhibitors can be limited by pharmacokinetic challenges and the need for sustained high concentrations to maintain target engagement. This has spurred the exploration of alternative inhibition modalities, including covalent inhibition, which offers the potential for prolonged and irreversible target inactivation.
A particularly significant breakthrough in PRMT5-targeted therapy has been the exploitation of a synthetic lethal relationship in cancers with deletions of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] MTAP-deleted cancer cells accumulate high levels of methylthioadenosine (MTA), a weak endogenous inhibitor of PRMT5. This renders these cells exquisitely sensitive to further PRMT5 inhibition, providing a therapeutic window to target cancer cells while sparing healthy tissues. This has led to the development of MTA-cooperative inhibitors, a prime example being MRTX1719.[2]
The Rationale for Covalent PRMT5 Inhibition
Covalent inhibitors form a stable, irreversible bond with their target protein, typically by reacting with a nucleophilic amino acid residue within or near the active site. This offers several potential advantages in drug development:
-
Prolonged Duration of Action: Once the covalent bond is formed, the enzyme is permanently inactivated. This can lead to a sustained pharmacological effect that outlasts the pharmacokinetic profile of the drug in circulation.
-
Increased Potency: The irreversible nature of the interaction can result in higher apparent potency compared to reversible inhibitors.
-
Overcoming Resistance: Covalent inhibition can be effective against target mutations that confer resistance to reversible inhibitors by reducing binding affinity.
In the context of PRMT5, the presence of a unique cysteine residue (Cys449) in the SAM binding pocket presents an attractive opportunity for the design of targeted covalent inhibitors.[3][4]
The Conceptual Role of Hydrazine Derivatives as Precursors to Reactive Moieties
While "cyclopropylmethyl hydrazine" is not a named component of a known clinical PRMT5 inhibitor, the underlying chemistry of hydrazine derivatives provides a valuable framework for understanding the design of covalent inhibitors. Hydrazines are known to be metabolically activated to form reactive intermediates, such as diazenes and carbon-centered radicals, which can covalently modify proteins.[1][5]
In the context of rational drug design, a hydrazine-containing moiety could be strategically incorporated into an inhibitor scaffold to serve as a "warhead." Upon binding to the target protein, this warhead can be bioactivated, leading to the formation of a reactive species that subsequently forms a covalent bond with a nearby nucleophilic residue, such as the Cys449 in PRMT5.
The following diagram illustrates the conceptual pathway of bioactivation of a hypothetical hydrazine-containing inhibitor:
Caption: Conceptual workflow of covalent PRMT5 inhibition by a hypothetical hydrazine-containing compound.
It is important to note that the inherent reactivity of hydrazines also presents a significant challenge in drug development due to the potential for off-target toxicity.[1][5] Therefore, the design of such inhibitors requires a delicate balance between on-target reactivity and overall safety.
The Strategic Incorporation of the Cyclopropyl Group
The cyclopropyl group is a versatile functional group in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacological properties. While not directly involved in covalent bond formation, the inclusion of a cyclopropyl moiety in a PRMT5 inhibitor scaffold can offer several advantages:
-
Increased Potency: The rigid, three-membered ring of the cyclopropyl group can introduce conformational constraints that lock the inhibitor into a bioactive conformation, leading to tighter binding to the target.
-
Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the metabolic stability and in vivo half-life of the compound.
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and other physicochemical properties, which can impact cell permeability and oral bioavailability.
The development of the potent MTA-cooperative PRMT5 inhibitor, MRTX1719, provides a relevant case study. While the synthesis of MRTX1719 involves the use of hydrazine hydrate to form a core phthalazinone ring system, the final structure also features a cyclopropyl group.[6][7] This highlights the strategic combination of different chemical moieties to achieve the desired pharmacological profile.
Experimental Workflows for the Development and Characterization of PRMT5 Inhibitors
The development of potent and selective PRMT5 inhibitors, particularly those with a covalent mechanism of action, requires a robust suite of biochemical and cellular assays. The following sections provide detailed protocols for key experiments in the PRMT5 inhibitor development pipeline.
Biochemical Assessment of PRMT5 Inhibitory Activity
The initial assessment of a compound's ability to inhibit PRMT5 is typically performed using a biochemical assay with purified enzyme. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive and high-throughput method for measuring PRMT5 methyltransferase activity.[8]
Objective: To determine the in vitro potency (IC50) of a test compound against PRMT5.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
AlphaLISA anti-methyl-Histone H4 Arginine 3 (H4R3me2s) Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)
-
Test compound serially diluted in DMSO
-
384-well microplate
-
AlphaScreen-capable plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the PRMT5/MEP50 enzyme, biotinylated histone H4 peptide, and the test compound at various concentrations.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction and add a mixture of AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
The following diagram illustrates the principle of the PRMT5 AlphaLISA assay:
Caption: Principle of the PRMT5 AlphaLISA assay for measuring methyltransferase activity.
Cellular Target Engagement and Downstream Effects
Confirming that a compound engages PRMT5 in a cellular context and elicits the desired downstream biological effects is a critical step in inhibitor validation.
Objective: To assess the ability of a test compound to inhibit PRMT5 activity in cells by measuring the levels of a known PRMT5 substrate, symmetric dimethylarginine (SDMA).
Materials:
-
Cancer cell line of interest (e.g., a cell line with high PRMT5 expression)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SDMA
-
Primary antibody against a loading control (e.g., GAPDH or beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-SDMA antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to normalize the SDMA signal.
Objective: To determine the effect of a test compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
96-well plate
-
MTT or CellTiter-Glo reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Incubate as required and then measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Characterization of Covalent Inhibition
For compounds designed to act as covalent inhibitors, specific assays are required to confirm the formation of a covalent adduct with the target protein.
Objective: To confirm the covalent binding of an inhibitor to PRMT5 and identify the site of modification.
Materials:
-
Purified PRMT5/MEP50 complex
-
Covalent inhibitor
-
Incubation buffer
-
Denaturing and reducing agents (e.g., DTT, iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Incubate the purified PRMT5/MEP50 complex with the covalent inhibitor.
-
Remove the excess, unbound inhibitor.
-
Denature, reduce, and alkylate the protein.
-
Digest the protein into peptides using a protease such as trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the PRMT5 protein sequence to identify the peptide containing the covalent modification and pinpoint the modified amino acid residue.
The following diagram outlines the general workflow for identifying covalent protein adducts by mass spectrometry:
Caption: General workflow for identifying covalent protein adducts using mass spectrometry.
Pharmacokinetic and Pharmacodynamic Considerations for Covalent Inhibitors
The irreversible nature of covalent inhibition necessitates a specialized approach to pharmacokinetic/pharmacodynamic (PK/PD) modeling. Unlike reversible inhibitors, where the pharmacological effect is directly related to the plasma concentration of the drug, the effect of a covalent inhibitor is dependent on the rate of target inactivation and the rate of de novo protein synthesis.
Table 1: Key Parameters in PK/PD Modeling of Covalent Inhibitors
| Parameter | Description |
| kinact | The maximal rate of enzyme inactivation at saturating inhibitor concentrations. |
| KI | The inhibitor concentration at which the rate of inactivation is half-maximal. |
| kinact/KI | The second-order rate constant for covalent modification, a measure of the inhibitor's efficiency. |
| Target Occupancy | The percentage of the target protein that has been covalently modified by the inhibitor. |
| Target Resynthesis Rate | The rate at which new, unmodified target protein is synthesized by the cell. |
Advanced PK/PD models are essential for predicting the in vivo efficacy and for guiding the selection of optimal dosing regimens for covalent PRMT5 inhibitors.[9]
Future Directions and Conclusion
The development of PRMT5 inhibitors is a rapidly advancing field, with covalent and MTA-cooperative inhibitors demonstrating significant promise in preclinical and clinical studies. While the specific role of a "cyclopropylmethyl hydrazine" moiety remains a conceptual exploration, the underlying principles of covalent inhibition and the strategic use of functional groups like hydrazines and cyclopropyl rings are central to the design of next-generation PRMT5-targeted therapies.
Future research will likely focus on:
-
The development of novel covalent warheads with improved selectivity and safety profiles.
-
The design of inhibitors that can overcome potential resistance mechanisms.
-
The exploration of combination therapies that leverage the unique mechanisms of action of different PRMT5 inhibitors.
This technical guide provides a comprehensive overview of the rationale, experimental workflows, and key considerations in the development of PRMT5 inhibitors, with a particular focus on the emerging role of covalent inhibition. By integrating a deep understanding of the target biology with sophisticated medicinal chemistry and robust analytical techniques, the field is poised to deliver novel and effective treatments for a wide range of cancers.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
(Cyclopropylmethyl)hydrazine dihydrochloride molecular weight and formula
An In-Depth Technical Guide to (Cyclopropylmethyl)hydrazine Dihydrochloride for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a crucial building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to offer insights into its synthesis, reactivity, applications, and handling, ensuring both scientific integrity and practical utility.
Core Compound Identification and Physicochemical Profile
This compound is a bifunctional organic molecule valued for its unique combination of a reactive hydrazine moiety and a strained cyclopropyl ring. This structure is a key intermediate in the synthesis of complex heterocyclic systems, which are prevalent in bioactive molecules.[1] The dihydrochloride salt form enhances its stability and handling properties compared to the free base, making it a more practical reagent in a laboratory setting.[2]
A summary of its core physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀N₂ · 2HCl (or C₄H₁₂Cl₂N₂) | [1][3][4] |
| Molecular Weight | 159.06 g/mol | [3][4] |
| CAS Number | 809282-61-9 | [1][3][4][5] |
| Appearance | White crystalline powder | [5] |
| Melting Point | Approximately 189-191 °C | [5] |
| Solubility | Soluble in water | [5] |
| Storage Conditions | 2-8°C, under an inert atmosphere (e.g., Nitrogen) | [4][5] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and scalable approach involves the N-amination of cyclopropylmethanamine followed by deprotection.[6]
Causality Behind Experimental Choices:
-
Starting Material: Cyclopropylmethanamine is chosen for its commercially available and structurally specific cyclopropylmethyl group.
-
Protecting Group Strategy: The use of a Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of this synthesis. The Boc group is introduced to temporarily shield the nitrogen atom during the amination step, preventing side reactions and allowing for selective functionalization. It is stable under the conditions of N-amination but can be cleanly removed under acidic conditions.
-
Aminating Agent: N-Boc-O-tosyl hydroxylamine is an effective electrophilic aminating agent. The tosyl group is an excellent leaving group, facilitating the nucleophilic attack by the primary amine.
-
Final Step: Deprotection using an aqueous solution of hydrogen chloride not only removes the Boc group but also conveniently forms the stable dihydrochloride salt in a single step, which can then be isolated via recrystallization.[6]
Below is a diagram illustrating the general synthetic workflow.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile synthon for creating novel pharmaceutical candidates. Hydrazine derivatives are foundational to many important drugs, including antituberculosis agents like isoniazid, as well as therapies for cancer and depression.[2][7]
Key Application Areas:
-
Heterocyclic Synthesis: The hydrazine functionality is a powerful tool for constructing nitrogen-containing heterocycles such as pyrazoles, pyridazines, and triazoles.[7] These scaffolds are privileged structures in medicinal chemistry due to their ability to engage with a wide range of biological targets.
-
Kinase Inhibitors: A notable application is in the synthesis of "bumped-kinase inhibitors" (BKIs). These are engineered molecules designed to selectively inhibit kinases with a modified "gatekeeper" residue. (Cyclopropylmethyl)hydrazine hydrochloride has been utilized as a key reagent in developing BKIs for treating cryptosporidiosis, a parasitic disease.[8]
-
Molecular Scaffolding: The cyclopropylmethyl group itself is not merely a passive component. The strained three-membered ring can introduce favorable conformational constraints on the final molecule, potentially improving binding affinity to a target protein. It can also enhance metabolic stability and modulate physicochemical properties like lipophilicity.
The logical relationship for its primary use is outlined in the following diagram.
Caption: Knorr pyrazole synthesis using a hydrazine derivative.
Experimental Protocol: Synthesis of a Pyrazole Derivative
This section provides a representative, self-validating protocol for the synthesis of a substituted pyrazole, a common application for this compound.
Objective: To synthesize 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole from this compound and acetylacetone.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (2,4-pentanedione) (1.05 eq)
-
Ethanol (as solvent)
-
Triethylamine (2.2 eq, to neutralize the dihydrochloride)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Protocol Steps:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol.
-
Base Addition: Stir the suspension at room temperature and slowly add triethylamine (2.2 eq). The rationale here is to liberate the free hydrazine base in situ, which is necessary for the subsequent nucleophilic attack. A clear solution should form.
-
Diketone Addition: Add acetylacetone (1.05 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.
-
Workup - Quenching and Extraction: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then a brine solution. This removes residual triethylamine hydrochloride and other water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[9] It is known to cause serious skin and eye irritation and may lead to respiratory irritation.[10]
-
Handling: Always handle this chemical inside a certified fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid the formation of dust and aerosols.
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area away from incompatible materials.[11] For long-term stability, storage at 2-8°C is recommended.[5]
Conclusion
This compound stands out as a high-value chemical intermediate for the pharmaceutical and agrochemical industries. Its unique structural features enable the efficient synthesis of complex heterocyclic compounds, making it an indispensable tool for drug discovery programs targeting a wide array of diseases. Understanding its synthesis, reactivity, and handling is paramount for any research professional seeking to leverage its full potential in creating next-generation chemical entities.
References
- 1. This compound [myskinrecipes.com]
- 2. chemiis.com [chemiis.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. chembk.com [chembk.com]
- 6. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 7. calcasolutions.com [calcasolutions.com]
- 8. (CyclopropylMethyl)hydrazine hydrochloride CAS#: 1181457-83-9 [m.chemicalbook.com]
- 9. (Cyclopropylmethyl)hydrazine hydrochloride | C4H11ClN2 | CID 43810808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 809282-61-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
Commercial suppliers of (Cyclopropylmethyl)hydrazine dihydrochloride
An In-Depth Technical Guide to the Commercial Sourcing and Handling of (Cyclopropylmethyl)hydrazine dihydrochloride
For researchers, medicinal chemists, and drug development professionals, the quality and reliable sourcing of specialized chemical reagents are paramount to the success and reproducibility of experimental work. This compound (CAS No. 809282-61-9) is a critical building block in modern synthetic chemistry, valued for its role in constructing complex heterocyclic scaffolds found in numerous bioactive molecules. This guide provides an in-depth analysis of the commercial landscape for this reagent, offering practical, field-proven insights into supplier selection, quality verification, and safe laboratory handling.
Chemical Profile and Significance
This compound is a hydrazine derivative featuring a cyclopropylmethyl group. This structural motif is of particular interest in medicinal chemistry for its ability to introduce conformational rigidity and modulate metabolic stability. The hydrazine functionality is a versatile handle for synthesizing a wide array of nitrogen-containing heterocycles, such as pyrazoles and pyridazines, which are core components of many pharmaceutical and agrochemical agents.[1][2][3] Its application as a reagent in the synthesis of bumped-kinase inhibitors for cryptosporidiosis therapy highlights its importance in developing novel therapeutics.[4]
Key Chemical Properties:
-
Molecular Formula : C₄H₁₂Cl₂N₂[5]
-
Molecular Weight : 159.06 g/mol [6]
-
Appearance : Typically a white crystalline solid or powder.[7]
-
Storage : Recommended storage conditions vary, with some suppliers suggesting room temperature and others refrigeration (0-8°C or 2-8°C).[4][7][8] It is crucial to consult the supplier-specific data sheet.
Commercial Supplier Landscape
The selection of a commercial supplier should be guided by considerations of purity, available quantities, lead times, and the quality of supporting documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS). The following table summarizes prominent suppliers of this compound.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich | Not specified; sold via Ambeed, Inc. | Varies | A major distributor known for extensive documentation and quality control.[9] |
| Santa Cruz Biotechnology | Research Grade | Varies | A well-known supplier for biochemicals and research reagents. For research use only.[6] |
| Apollo Scientific | Not specified | 100mg, 250mg, 1g | Provides clear pricing and lead times for different quantities.[10] |
| AChemBlock | 97% | Varies | Specifies a purity of 97% and provides key chemical identifiers.[11] |
| CP Lab Chemicals | min 97% | 1 gram | States a minimum purity of 97% and is intended for professional laboratory use only.[8] |
| Suzhou Bec Biological Tech. | Not specified | Bulk inquiries | Listed on CPHI Online as a supplier in the medical intermediate category.[12] |
| BLD Pharm | Not specified | Varies | Offers access to analytical documentation like NMR and HPLC for their products.[13] |
Incoming Quality Control: A Self-Validating Workflow
It is imperative for research integrity that end-users perform their own identity and purity confirmation upon receiving a new batch of any critical reagent. Assuming a purity of ≥97% as a baseline from suppliers like AChemBlock and CP Lab Chemicals, simple analytical methods can verify the material's quality.[8][11]
Experimental Protocol: ¹H NMR for Identity Confirmation
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides a definitive fingerprint for molecular structure.
-
Sample Preparation : Accurately weigh 5-10 mg of this compound.
-
Dissolution : Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The dihydrochloride salt form ensures good solubility in water.
-
Analysis : Transfer the solution to a clean NMR tube.
-
Data Acquisition : Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Verification : Compare the acquired spectrum to a reference spectrum or predict the expected chemical shifts and splitting patterns. Key expected signals would include those for the cyclopropyl protons (typically upfield, between 0-1 ppm) and the methylene protons adjacent to the cyclopropyl group and the hydrazine nitrogen.
Experimental Protocol: RP-HPLC for Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for assessing the purity of small organic molecules. While a specific validated method for this compound is proprietary to suppliers, a general screening method can be developed.
-
Sample Preparation : Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., a water/acetonitrile mixture).
-
Mobile Phase Preparation :
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions :
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate : 1.0 mL/min.
-
Gradient : Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute compounds of varying polarity.
-
Detection : UV detector set to a wavelength where the compound or potential aromatic impurities might absorb (e.g., 210 nm or 254 nm).
-
-
Data Analysis : Integrate the peak areas. The purity can be estimated as the area of the main peak divided by the total area of all peaks.
Quality Control Workflow Diagram
The following diagram illustrates a logical workflow for incoming reagent verification.
References
- 1. This compound [myskinrecipes.com]
- 2. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 3. calcasolutions.com [calcasolutions.com]
- 4. (CyclopropylMethyl)hydrazine hydrochloride CAS#: 1181457-83-9 [m.chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound [sigmaaldrich.com]
- 10. 809282-61-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. (Cyclopropylmethyl)hydrazine hydrochloride 97% | CAS: 1181457-83-9 | AChemBlock [achemblock.com]
- 12. cphi-online.com [cphi-online.com]
- 13. 1181457-83-9|(Cyclopropylmethyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
The Advent and Evolution of Cyclopropylmethyl Hydrazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trajectory of cyclopropylmethyl hydrazine compounds from novel chemical entities to valuable pharmaceutical scaffolds is a compelling narrative of serendipity, systematic investigation, and the relentless pursuit of enhanced therapeutic profiles. This in-depth technical guide charts the discovery and history of these compounds, tracing their origins from the early days of hydrazine-based monoamine oxidase inhibitors (MAOIs) to the strategic incorporation of the cyclopropylmethyl moiety. We will delve into the foundational synthesis methodologies, the mechanistic rationale behind their development, and their evolution into key building blocks in modern medicinal chemistry. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the core science and historical context that continue to make cyclopropylmethyl hydrazine derivatives a subject of significant interest.
The Dawn of Hydrazine-Based Therapeutics: The MAOI Revolution
The story of cyclopropylmethyl hydrazine compounds is intrinsically linked to the broader history of hydrazine derivatives in medicine. The mid-20th century witnessed a paradigm shift in the treatment of depressive disorders with the serendipitous discovery of the antidepressant properties of iproniazid, a hydrazine derivative initially investigated as an antitubercular agent.[1] It was soon discovered that iproniazid and other related hydrazine compounds, such as phenelzine and isocarboxazid, exerted their therapeutic effects by inhibiting monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine.[2][3] This led to the establishment of the first class of effective antidepressant drugs: the monoamine oxidase inhibitors (MAOIs).[1]
These early hydrazine MAOIs were characterized by their non-selective and irreversible inhibition of both MAO-A and MAO-B isoforms.[2] While therapeutically effective, their use was hampered by significant side effects, most notably hepatotoxicity and the risk of hypertensive crises when patients consumed tyramine-rich foods—the infamous "cheese reaction."[2] These safety concerns drove the next wave of research towards developing safer alternatives, including non-hydrazine inhibitors like tranylcypromine, which was introduced in the early 1960s.[1]
The Emergence of the Cyclopropylmethyl Moiety in Medicinal Chemistry
By the 1970s, the strategic incorporation of the cyclopropylmethyl group into potential therapeutic agents was an area of active investigation. A notable example from this period is a 1978 patent describing novel cyclopropylmethylamine derivatives with antidepressant and anorexic properties.[5] While these compounds were amines rather than hydrazines, this patent underscores the growing interest in the cyclopropylmethyl scaffold for developing new drugs targeting the central nervous system.
Synthesis of Cyclopropylmethyl Hydrazine: From Early Methods to Modern Protocols
The synthesis of cyclopropylmethyl hydrazine and its derivatives has evolved to meet the demands of pharmaceutical research and development for efficiency, scalability, and safety.
Foundational Synthetic Approaches
Early synthetic strategies for preparing alkyl-substituted hydrazines often involved the alkylation of hydrazine with a suitable alkyl halide. In the case of cyclopropylmethyl hydrazine, this would typically involve the reaction of cyclopropylmethyl bromide or chloride with hydrazine hydrate.
A general representation of this alkylation reaction is as follows:
Caption: General scheme for the synthesis of alkyl hydrazines.
This approach, while conceptually straightforward, can be complicated by issues of over-alkylation and the need for careful control of reaction conditions to achieve satisfactory yields and purity.
Modern Synthetic Protocols: A Step-by-Step Guide
More contemporary methods for the synthesis of cyclopropyl hydrazine often employ protecting group strategies to improve selectivity and yield. A robust method for the preparation of cyclopropylhydrazine hydrochloride is detailed in Chinese patent CN105503647A.[6] This two-step process offers a practical and scalable route suitable for industrial production.
Experimental Protocol: Synthesis of Cyclopropylhydrazine Hydrochloride
Step 1: Synthesis of N-Boc-cyclopropylhydrazine
-
To a reaction vessel, add cyclopropylamine, dichloromethane as the solvent, and N-methylmorpholine as a base.
-
Cool the mixture to a temperature between 0 and 20°C.
-
Slowly add a suitable N-Boc-O-sulfonyl hydroxylamine reagent (e.g., N-Boc-O-p-toluenesulfonyl hydroxylamine).
-
Allow the reaction to proceed for 4 to 18 hours within this temperature range to form the intermediate, N-Boc-cyclopropylhydrazine.
Step 2: Deprotection to Yield Cyclopropylhydrazine Hydrochloride
-
Take the N-Boc-cyclopropylhydrazine intermediate from Step 1.
-
React it with an aqueous solution of hydrogen chloride. This step removes the Boc (tert-butoxycarbonyl) protecting group.
-
The deprotection reaction yields the final product, cyclopropylhydrazine hydrochloride.
-
The product can be further purified by recrystallization from a suitable solvent such as methanol, ethanol, or isopropanol.[6]
Caption: Workflow for the synthesis of cyclopropylhydrazine hydrochloride.
This modern approach offers several advantages, including milder reaction conditions and simplified purification of the intermediate without the need for column chromatography, making it more amenable to large-scale synthesis.[6]
Mechanistic Insights and Therapeutic Applications
The primary therapeutic rationale for developing cyclopropylmethyl hydrazine derivatives was to combine the MAO-inhibiting properties of the hydrazine moiety with the favorable pharmacological characteristics of the cyclopropylmethyl group.
Mechanism of Action as MAO Inhibitors
Hydrazine-based MAOIs act as mechanism-based inhibitors, also known as "suicide inhibitors." They are substrates for the MAO enzyme, and during the catalytic cycle, they are converted into a reactive intermediate that forms a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation.[7]
The incorporation of a cyclopropylmethyl group can influence the selectivity and potency of MAO inhibition. For instance, studies on cyclopropylamines have shown that derivatives can be designed to be highly selective for MAO-B, which is primarily involved in the metabolism of dopamine.[8] This selectivity is a key objective in the development of drugs for neurodegenerative disorders such as Parkinson's disease.
Caption: Simplified pathway of MAO inhibition.
Broader Applications in Drug Discovery
Beyond their role as MAOIs, cyclopropylmethyl hydrazine compounds are versatile intermediates in the synthesis of a wide range of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals. The hydrazine functional group is a key building block for synthesizing pyrazoles, pyridazines, and other nitrogen-containing ring systems that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[9]
Conclusion and Future Perspectives
The journey of cyclopropylmethyl hydrazine compounds from their conceptual origins in the heyday of MAOI discovery to their current status as valuable synthetic intermediates is a testament to the iterative and synergistic nature of medicinal chemistry. The initial challenges of toxicity and non-selectivity associated with early hydrazine MAOIs paved the way for the development of structurally refined molecules that incorporated moieties like the cyclopropylmethyl group to enhance safety and efficacy.
Today, while the classic non-selective hydrazine MAOIs are less commonly used, the fundamental principles learned from their development continue to inform modern drug design. Cyclopropylmethyl hydrazine and its derivatives remain important tools for medicinal chemists, offering a unique combination of reactivity and desirable pharmacokinetic properties. As our understanding of disease pathology deepens, it is likely that we will continue to see the strategic application of this versatile chemical scaffold in the creation of the next generation of therapeutics.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. US4103030A - Novel cyclopropylmethylamine derivatives - Google Patents [patents.google.com]
- 6. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclopropylhydrazine | C3H8N2 | CID 19594968 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Cyclopropyl Pyrazoles
Abstract
This document provides a detailed technical guide for the synthesis of pyrazole compounds bearing a cyclopropyl substituent on the nitrogen atom, utilizing cyclopropylhydrazine hydrochloride as the key starting material. The core of this methodology is the classic Knorr pyrazole synthesis, a robust cyclocondensation reaction with 1,3-dicarbonyl compounds. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven laboratory protocol for a model synthesis, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities.
Introduction: The Strategic Value of the N-Cyclopropyl Moiety
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory agents (e.g., Celecoxib) to anti-cancer therapies. The strategic functionalization of the pyrazole ring is a cornerstone of modern drug design. The incorporation of a cyclopropyl group, particularly on a ring nitrogen, offers a unique combination of physicochemical properties that can significantly enhance a molecule's therapeutic potential.[1]
The cyclopropyl group is far more than a simple alkyl substituent. Its unique strained ring system and electronic nature confer several advantages:
-
Metabolic Stability: The cyclopropyl group's C-H bonds are stronger than those in typical alkanes, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life for drug candidates.[2]
-
Enhanced Potency and Binding: The conformational rigidity of the cyclopropyl ring can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target.[2][4] This often translates to increased potency and selectivity.
-
Modulation of Physicochemical Properties: As a small, lipophilic group, the cyclopropyl moiety can fine-tune properties like solubility and membrane permeability, which are critical for oral bioavailability.[1]
-
Bioisosteric Replacement: The cyclopropyl ring can serve as a rigid bioisostere for other functional groups, such as alkenes or gem-dimethyl groups, providing a tool to navigate intellectual property landscapes and optimize molecular interactions.[5]
Given these benefits, efficient and reliable methods for introducing the N-cyclopropyl group are highly valuable. The use of cyclopropylhydrazine hydrochloride in a cyclocondensation reaction with 1,3-dielectrophiles represents one of the most direct and versatile approaches.
Core Principle: The Knorr Cyclocondensation Mechanism
The synthesis of pyrazoles from a hydrazine and a 1,3-dicarbonyl compound is a cornerstone of heterocyclic chemistry, first reported by Ludwig Knorr in 1883.[6] The reaction is a robust and high-yielding cyclocondensation that proceeds through a well-established mechanism.[7]
The overall transformation involves the reaction of the two nitrogen nucleophiles of the hydrazine with the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, followed by the elimination of two molecules of water to form the stable, aromatic pyrazole ring.
The key steps are:
-
Initial Nucleophilic Attack: One nitrogen of the cyclopropylhydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Imine/Enamine Formation: A molecule of water is lost to form a hydrazone intermediate. This intermediate exists in equilibrium with its enamine tautomer.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration and Aromatization: A second molecule of water is eliminated from the cyclic intermediate, resulting in the formation of the thermodynamically stable aromatic pyrazole ring.
Caption: General mechanism for the Knorr pyrazole synthesis.
Application Protocol: Synthesis of 1-Cyclopropyl-3,5-dimethyl-1H-pyrazole
This section provides a detailed, step-by-step protocol for the synthesis of a model compound, 1-cyclopropyl-3,5-dimethyl-1H-pyrazole, from cyclopropylhydrazine hydrochloride and acetylacetone (a 1,3-diketone).
Objective
To synthesize and characterize 1-cyclopropyl-3,5-dimethyl-1H-pyrazole via a one-pot cyclocondensation reaction, achieving high purity and yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Cyclopropylhydrazine hydrochloride | ≥98% | Sigma-Aldrich | Can be hygroscopic; store in a desiccator. |
| Acetylacetone (2,4-Pentanedione) | ≥99% | Sigma-Aldrich | Corrosive and flammable. |
| Ethanol (EtOH), Anhydrous | ACS Grade | Fisher Scientific | Used as the reaction solvent. |
| Sodium Acetate (NaOAc), Anhydrous | ≥99% | Sigma-Aldrich | Acts as a base to free the hydrazine. |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem | For aqueous wash. |
| Brine (Saturated NaCl solution) | ACS Grade | LabChem | For aqueous wash. |
| Magnesium Sulfate (MgSO₄), Anhydrous | ACS Grade | Fisher Scientific | For drying the organic layer. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Detailed Step-by-Step Protocol
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous sodium acetate (1.0 g, 12.2 mmol, 1.1 eq.).
-
Add 30 mL of anhydrous ethanol. Stir the mixture at room temperature for 5 minutes.
-
Causality: Cyclopropylhydrazine is supplied as a stable hydrochloride salt. The sodium acetate acts as a mild base to neutralize the HCl in situ, liberating the free hydrazine which is the active nucleophile for the reaction. Ethanol is an excellent solvent as it dissolves the reactants and allows for heating to a moderate reflux temperature.
-
Step 2: Addition of Reactants
-
To the stirring suspension, add cyclopropylhydrazine hydrochloride (1.2 g, 11.1 mmol, 1.0 eq.).
-
Using a syringe, add acetylacetone (1.16 mL, 11.1 mmol, 1.0 eq.) dropwise over 2 minutes.
-
Causality: A 1:1 stoichiometry is used. A slow addition of the dicarbonyl compound is good practice to control any initial exotherm, although this reaction is typically well-behaved.
-
Step 3: Cyclocondensation Reaction
-
Heat the reaction mixture to reflux (oil bath temperature ~80-85 °C).
-
Maintain the reflux for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Causality: Heating provides the necessary activation energy for the dehydration and cyclization steps, driving the reaction to completion in a reasonable timeframe.[8]
-
Step 4: Work-up and Extraction
-
After 3 hours, remove the heat source and allow the flask to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 40 mL of dichloromethane (DCM) and 20 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Causality: The aqueous washes remove any remaining inorganic salts (NaCl, unreacted NaOAc) and acidic or basic impurities. Brine helps to break any emulsions and begins the process of drying the organic layer.
-
Step 5: Drying and Concentration
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent and wash the solid with a small amount of fresh DCM.
-
Concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a pale yellow oil.
Step 6: Purification and Characterization
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if necessary, though often the purity is high after work-up.
-
Obtain spectroscopic data to confirm the structure and purity of the final product.
Expected Characterization Data
The successful synthesis of 1-cyclopropyl-3,5-dimethyl-1H-pyrazole should be confirmed by spectroscopic analysis. The following table provides reference data for validation.[9][10][11]
| Analysis | Expected Result |
| ¹H NMR | δ (ppm) in CDCl₃: ~5.8 (s, 1H, pyrazole C4-H), ~3.3 (m, 1H, cyclopropyl CH), ~2.2 (s, 6H, 2 x CH₃), ~0.9 (m, 2H, cyclopropyl CH₂), ~0.6 (m, 2H, cyclopropyl CH₂) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~148 (C3/C5), ~138 (C3/C5), ~105 (C4), ~35 (cyclopropyl CH), ~13 (2 x CH₃), ~7 (cyclopropyl CH₂) |
| FT-IR | ν (cm⁻¹): ~3080 (C-H, aromatic), ~2920 (C-H, alkyl), ~1560 (C=N stretch), ~1450 (C=C stretch) |
| Mass Spec | (EI+) m/z: Calculated for C₈H₁₂N₂: 136.10. Found: 136.1 (M⁺). |
Troubleshooting and Key Considerations
-
Regioselectivity: For this protocol, a symmetrical diketone (acetylacetone) is used, so only one product isomer is possible. If an unsymmetrical 1,3-dicarbonyl (e.g., a β-ketoester) is used, a mixture of two regioisomers can form.[6] The regiochemical outcome is often influenced by the steric and electronic differences between the two carbonyl groups and the reaction conditions (e.g., pH).
-
Purity of Hydrazine: Cyclopropylhydrazine and its salt can degrade over time. Using high-purity starting material is crucial for obtaining a clean reaction profile and good yield.
-
Reaction Time: While 2-4 hours is typical, some less reactive dicarbonyl compounds may require longer reaction times or the use of a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration steps.
-
Safety: Hydrazine derivatives should be handled with care in a well-ventilated fume hood, as they can be toxic and are potential irritants. Always wear appropriate personal protective equipment (PPE).
Conclusion
The Knorr cyclocondensation of cyclopropylhydrazine hydrochloride with 1,3-dicarbonyl compounds is a highly efficient, versatile, and reliable method for the synthesis of N-cyclopropyl pyrazoles. This protocol provides a robust foundation that can be adapted for a wide variety of substrates. The strategic incorporation of the N-cyclopropyl moiety offers significant advantages in medicinal chemistry, making this synthetic route a valuable tool for drug discovery and development professionals.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. apolloscientific.co.uk [apolloscientific.co.uk]
- 5. scientificupdate.com [scientificupdate.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatile Role of (Cyclopropylmethyl)hydrazine in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Strategic Value of the Cyclopropylmethyl Moiety in Hydrazine Chemistry
In the landscape of contemporary organic synthesis, particularly within medicinal and agrochemical research, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological and physicochemical properties. (Cyclopropylmethyl)hydrazine has emerged as a valuable building block, combining the reactive potential of the hydrazine functional group with the advantageous characteristics of the cyclopropylmethyl moiety. The cyclopropane ring, with its inherent strain and unique electronic properties, can significantly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the applications of (Cyclopropylmethyl)hydrazine, complete with detailed protocols and mechanistic insights to empower researchers in its effective utilization.
(Cyclopropylmethyl)hydrazine is a key intermediate in the synthesis of a variety of heterocyclic compounds, which are prevalent scaffolds in numerous bioactive molecules.[2] Its utility is particularly notable in the construction of indole and pyrazole ring systems, which are core components of many pharmaceutical and agricultural agents.[3][4] This document will delve into the practical aspects of employing (Cyclopropylmethyl)hydrazine in several key synthetic transformations.
Core Applications and Synthetic Protocols
The nucleophilic nature of the hydrazine nitrogen atoms is central to the reactivity of (Cyclopropylmethyl)hydrazine, enabling it to participate in a range of condensation and cyclization reactions.[5]
Hydrazone Formation: A Gateway to Further Transformations
The reaction of (Cyclopropylmethyl)hydrazine with aldehydes and ketones to form hydrazones is a fundamental and often initial step in its synthetic applications.[5][6] These hydrazones are stable intermediates that can be isolated or generated in situ for subsequent reactions.
General Protocol for Hydrazone Synthesis:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carbonyl compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Hydrazine: Add (Cyclopropylmethyl)hydrazine (1.0-1.2 equivalents) to the solution. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction, though it is often not necessary.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (typically 50-80 °C) for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product may precipitate out of solution and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Table 1: Representative Examples of Hydrazone Formation with (Cyclopropylmethyl)hydrazine
| Carbonyl Compound | Product | Reaction Conditions | Yield (%) |
| Acetophenone | N-(1-phenylethylidene)-N'-(cyclopropylmethyl)hydrazine | Ethanol, reflux, 2h | >90 |
| Cyclohexanone | N-(cyclohexylidene)-N'-(cyclopropylmethyl)hydrazine | Methanol, RT, 1h | >95 |
| Benzaldehyde | N-(benzylidene)-N'-(cyclopropylmethyl)hydrazine | Ethanol, RT, 1h | >95 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Experimental Workflow for Hydrazone Formation:
Caption: General workflow for the synthesis of hydrazones from (Cyclopropylmethyl)hydrazine.
The Fischer Indole Synthesis: Crafting the Indole Scaffold
The Fischer indole synthesis is a powerful and widely used method for the construction of indole rings from an arylhydrazine and a carbonyl compound under acidic conditions.[7][8][9] (Cyclopropylmethyl)hydrazine can be employed in variations of this reaction where an N-alkylated indole is desired. The reaction proceeds through the formation of a hydrazone intermediate, followed by a[7][7]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[9][10]
Mechanism of the Fischer Indole Synthesis:
-
Hydrazone Formation: The initial step is the condensation of the arylhydrazine with an aldehyde or ketone to form an arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.
-
[7][7]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[7][7]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the N-N bond.
-
Rearomatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular nucleophilic attack leads to a cyclic aminal.
-
Elimination: The final step involves the acid-catalyzed elimination of ammonia to yield the aromatic indole ring.
Protocol for N-(Cyclopropylmethyl)indole Synthesis:
-
Hydrazone Formation (in situ): In a suitable reaction vessel, combine the arylhydrazine (1.0 equivalent) and the desired ketone or aldehyde (1.1 equivalents) in a solvent such as acetic acid or ethanol.
-
Acid Catalyst: Add a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) catalyst.[8] The choice and amount of acid can significantly impact the reaction and may require optimization.
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) for several hours until the reaction is complete as indicated by TLC.
-
Workup: Cool the reaction mixture and neutralize the acid with a base (e.g., saturated NaHCO₃ solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Troubleshooting the Fischer Indole Synthesis:
-
Low Yields: Can be due to incomplete hydrazone formation, decomposition of the starting materials or product under harsh acidic conditions, or steric hindrance. Trying different acid catalysts and reaction temperatures can be beneficial.[11]
-
Side Reactions: Electron-donating substituents on the arylhydrazine can sometimes lead to N-N bond cleavage as a competing pathway.[12]
-
Purification Challenges: The presence of a tertiary amine in the product can sometimes complicate purification by column chromatography. Using a solvent system containing a small amount of a basic modifier like triethylamine can be helpful.[11]
Fischer Indole Synthesis Mechanism Diagram:
Caption: Key steps in the Fischer indole synthesis.
Synthesis of Pyrazole Derivatives: Accessing a Privileged Heterocycle
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities.[2][3] The most common and direct route to substituted pyrazoles is the cyclocondensation reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.[3][13][14]
General Protocol for Pyrazole Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Hydrazine Addition: Add (Cyclopropylmethyl)hydrazine (1.0 equivalent) to the solution. The reaction is often carried out at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction by TLC. The cyclocondensation is typically rapid.
-
Isolation: Upon completion, the pyrazole product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the solvent can be removed in vacuo, and the residue can be purified by recrystallization or column chromatography.
Table 2: Synthesis of Pyrazoles using (Cyclopropylmethyl)hydrazine
| 1,3-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) |
| Acetylacetone | 1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole | Ethanol, reflux, 1h | High |
| Dibenzoylmethane | 1-(Cyclopropylmethyl)-3,5-diphenyl-1H-pyrazole | Acetic acid, 80°C, 2h | Good |
| Ethyl Acetoacetate | 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5(4H)-one | Ethanol, reflux, 3h | High |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Cyclocondensation for Pyrazole Synthesis Workflow:
Caption: A streamlined workflow for the synthesis of pyrazole derivatives.
Safety and Handling of (Cyclopropylmethyl)hydrazine
(Cyclopropylmethyl)hydrazine and its salts should be handled with care, following standard laboratory safety procedures. It is important to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Conclusion
(Cyclopropylmethyl)hydrazine is a versatile and valuable reagent in organic synthesis, providing a gateway to a diverse range of heterocyclic compounds. Its application in the formation of hydrazones, indoles, and pyrazoles underscores its importance in the construction of molecular frameworks relevant to the pharmaceutical and agrochemical industries. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety guidelines presented in this guide, researchers can effectively harness the synthetic potential of (Cyclopropylmethyl)hydrazine in their scientific endeavors.
References
- 1. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 5. Buy (1-Methylcyclopropyl)hydrazine (EVT-13760223) [evitachem.com]
- 6. Hydrazone synthesis [organic-chemistry.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. reddit.com [reddit.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 14. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Application Notes & Protocols for (Cyclopropylmethyl)hydrazine Dihydrochloride
Introduction: The Strategic Value of the Cyclopropylmethyl Motif
(Cyclopropylmethyl)hydrazine, typically supplied and handled as its more stable dihydrochloride salt, is a pivotal reagent in modern synthetic and medicinal chemistry. Its utility extends beyond that of a simple hydrazine derivative; it serves as a critical building block for introducing the cyclopropylmethyl moiety into molecular scaffolds. The cyclopropane ring is not merely a structural curiosity but a "privileged" bioisostere frequently employed in drug design.[1] Its unique stereoelectronic properties—including a rigid conformation, enhanced pi-character in its C-C bonds, and shorter, stronger C-H bonds—can confer significant advantages to a drug candidate.[2] These benefits often include enhanced metabolic stability by blocking sites of oxidation, increased potency through favorable binding interactions, improved membrane permeability, and reduced off-target effects.[1][2]
Consequently, (Cyclopropylmethyl)hydrazine serves as a key intermediate in the synthesis of novel therapeutics, particularly in the development of kinase inhibitors and agrochemical compounds like pyrazoles.[3][4] This guide provides an in-depth exploration of the reaction conditions, core applications, and detailed protocols for the effective use of (Cyclopropylmethyl)hydrazine dihydrochloride, grounded in both mechanistic understanding and practical laboratory experience.
Physicochemical Properties and Safe Handling
This compound is a solid that requires careful handling due to its classification as a hazardous substance. Adherence to strict safety protocols is paramount.
| Property | Value | Reference |
| CAS Number | 809282-61-9 | [5][6][7] |
| Molecular Formula | C₄H₁₂Cl₂N₂ | [6][7] |
| Molecular Weight | 159.06 g/mol | [5][6] |
| Appearance | White to off-white solid | N/A |
| Storage | 0-8 °C, under inert atmosphere (Nitrogen) | [3][6] |
Safety & Handling Precautions: As a hydrazine derivative, this compound is classified as harmful and an irritant.[5][8]
-
Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves (inspect before use), safety goggles with side shields or a full-face respirator, and a flame-resistant lab coat.[9][10]
-
Ventilation: All handling must be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][10]
-
Handling: Avoid formation of dust and aerosols. Use non-sparking tools and ground all equipment to prevent electrostatic discharge.[9][11]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor.[9][10]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[9][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[9][10]
-
Core Synthetic Applications & Mechanistic Insights
The dihydrochloride salt is the starting point for reactions. The first crucial step is the in situ generation of the free base, (Cyclopropylmethyl)hydrazine, by adding at least two equivalents of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Once liberated, the free hydrazine becomes a potent nucleophile for several key transformations.
Reductive Amination: A Cornerstone of Amine Synthesis
Reductive amination is arguably the most versatile and widely used reaction for this reagent. It provides a reliable method for forming C-N bonds by reacting the hydrazine with an aldehyde or ketone. The process occurs in two distinct stages:
-
Hydrazone Formation: The nucleophilic free hydrazine attacks the electrophilic carbonyl carbon, followed by dehydration, to form a hydrazone intermediate. This step is often catalyzed by mild acid, with an optimal pH range of 5-7 to facilitate both carbonyl activation and maintain the nucleophilicity of the hydrazine.[12][13]
-
Reduction: The C=N double bond of the hydrazone is then selectively reduced to a C-N single bond.
Caption: Workflow for Reductive Amination.
Causality Behind Reagent Choice: The choice of reducing agent is critical for success. While strong reductants like Lithium Aluminum Hydride (LiAlH₄) could be used, they would non-selectively reduce the starting carbonyl compound.[12] Milder, more selective reagents are preferred for one-pot procedures:
-
Sodium Cyanoborohydride (NaBH₃CN): This is a highly effective reagent because it is less reactive towards aldehydes and ketones at neutral pH but readily reduces the protonated hydrazone (iminium ion analog).[13][14] This selectivity prevents wasteful consumption of the starting materials.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A non-toxic alternative to NaBH₃CN, it is also highly effective for reductive aminations and is often the reagent of choice in modern synthesis.[13]
Synthesis of Nitrogen-Containing Heterocycles
Hydrazines are fundamental precursors for a vast array of N-N bond-containing heterocycles. (Cyclopropylmethyl)hydrazine is frequently used to construct pyrazole and pyrazolidine rings, which are common motifs in pharmaceuticals and agrochemicals.[4][15]
-
Pyrazole Synthesis: The most common approach involves the condensation of the hydrazine with a 1,3-dicarbonyl compound (or a synthetic equivalent). The reaction proceeds via initial hydrazone formation followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Caption: Conceptual workflow for Pyrazole Synthesis.
N-Alkylation Reactions
Direct alkylation of (Cyclopropylmethyl)hydrazine with alkyl halides is possible but often challenging to control. The presence of two nucleophilic nitrogen atoms can lead to a mixture of mono- and di-alkylated products, as well as quaternization.[16]
For more precise and selective alkylation, advanced methods involving protecting groups are employed. For instance, one nitrogen can be protected (e.g., as a Boc-hydrazide), followed by deprotonation of the remaining N-H with a strong base like n-butyllithium (n-BuLi) to form a highly reactive nitrogen anion, which can then be selectively alkylated.[15][17]
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination
This protocol describes a general procedure for reacting this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 eq)
-
Triethylamine (TEA) or DIPEA (2.2 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Free Base Generation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and the chosen solvent (e.g., MeOH, 0.1-0.5 M).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) dropwise. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Hydrazone Formation: Add the aldehyde or ketone (1.0 eq) to the mixture. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.
-
Reduction: Once hydrazone formation is confirmed, add NaBH₃CN (1.5 eq) portion-wise to the reaction mixture. Caution: NaBH₃CN is highly toxic. Handle with extreme care in a fume hood.
-
Stir the reaction at room temperature until the hydrazone is fully consumed (typically 4-12 hours), as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted amine.
Protocol 2: Synthesis of a 1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole
This protocol provides a representative example of pyrazole synthesis.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione) (1.0 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Ethanol (EtOH)
-
Acetic Acid (catalytic amount)
Procedure:
-
Free Base Generation: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol. Add triethylamine (2.2 eq) and stir at room temperature for 30 minutes.
-
Reaction: Add acetylacetone (1.0 eq) to the mixture, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor its progress by TLC. The reaction is typically complete in 2-6 hours.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can often be purified by recrystallization or flash column chromatography to yield the target pyrazole.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Incomplete generation of the free base; Sterically hindered carbonyl substrate; Inactive reducing agent. | Ensure addition of at least 2 equivalents of base. For hindered substrates, increase reaction time/temperature. Use a fresh bottle of the reducing agent. |
| Competing Carbonyl Reduction | The chosen reducing agent is too reactive (e.g., NaBH₄ in some cases). | Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃, which are less likely to reduce the carbonyl starting material.[13] |
| Formation of Side Products | In N-alkylation, over-alkylation is common. In reductive amination, secondary reactions of the product can occur.[18] | For alkylation, use protecting group strategies.[15][17] For reductive amination, use a slight excess of the amine component and monitor the reaction closely to stop it upon completion. |
| Difficult Purification | The amine product may be highly polar or water-soluble. | Use a more polar eluent system for column chromatography (e.g., with MeOH or NH₄OH additive). Consider converting the amine to its HCl salt to facilitate isolation by precipitation. |
Conclusion
This compound is a powerful and versatile reagent for introducing the strategically important cyclopropylmethyl group into organic molecules. Its primary applications in reductive amination and heterocycle synthesis provide robust and reliable pathways to novel chemical entities. A thorough understanding of its handling requirements, the mechanistic basis for reagent selection, and optimized reaction protocols, as detailed in this guide, is essential for leveraging its full potential in research, discovery, and development settings.
References
- 1. researchgate.net [researchgate.net]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (CyclopropylMethyl)hydrazine hydrochloride CAS#: 1181457-83-9 [m.chemicalbook.com]
- 4. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 5. 809282-61-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. chemscene.com [chemscene.com]
- 7. scbt.com [scbt.com]
- 8. (Cyclopropylmethyl)hydrazine hydrochloride | C4H11ClN2 | CID 43810808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. d-nb.info [d-nb.info]
- 18. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-faceted Approach to the Purity Determination of (Cyclopropylmethyl)hydrazine Dihydrochloride
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical assessment of (Cyclopropylmethyl)hydrazine dihydrochloride purity. As a crucial intermediate in pharmaceutical synthesis, rigorous quality control is paramount to ensure the safety and efficacy of the final drug product. This guide moves beyond simple procedural lists to explain the scientific rationale behind method selection and parameterization. We will detail four complementary analytical techniques: 1) Assay determination by redox titration , 2) Quantification of organic impurities by High-Performance Liquid Chromatography (HPLC) , 3) Analysis of residual solvents by Gas Chromatography (GC) , and 4) Identity confirmation via Fourier-Transform Infrared (FT-IR) Spectroscopy . The methodologies are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction: The Imperative for Purity
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material directly impacts the impurity profile of the final drug substance. Impurities can arise from the manufacturing process (e.g., starting materials, by-products, intermediates), storage (degradation products), or residual solvents.[1] According to ICH Q3A(R2) guidelines, impurities in new drug substances must be rigorously controlled, reported, and identified above specific thresholds to ensure patient safety.[2][3][4] Therefore, a robust analytical strategy is not merely a quality control measure but a foundational component of regulatory compliance and drug safety. This guide provides the necessary protocols to establish a comprehensive purity profile for this critical intermediate.
Overall Analytical Workflow
A multi-technique approach is essential for a complete purity assessment. No single method can provide all the necessary information. The relationship between the primary analytical techniques is illustrated below. Titration provides the overall purity (assay), HPLC quantifies known and unknown organic impurities, GC identifies and quantifies residual solvents, and spectroscopy confirms the material's identity.
Caption: Overall analytical workflow for purity assessment.
Assay Determination by Redox Titration
Principle: Titration is a primary analytical method that provides an absolute measure of the substance's purity. For hydrazine salts, a redox titration using potassium iodate (KIO₃) in a strong hydrochloric acid medium is a rapid and accurate method.[5][6] The hydrazine moiety is oxidized to nitrogen gas, while the iodate is reduced. The endpoint can be detected potentiometrically or with a chemical indicator where the excess iodate just decolorizes a chloroform layer.[5]
Protocol: Iodometric Titration of this compound
-
Reagent Preparation:
-
Standard 0.025 M Potassium Iodate (KIO₃) Solution: Accurately weigh approximately 5.35 g of primary standard grade KIO₃ (dried at 120°C for 2 hours), dissolve in deionized water, and dilute to exactly 1000.0 mL in a volumetric flask.
-
Concentrated Hydrochloric Acid (HCl): Analytical grade.
-
Chloroform (CHCl₃): Analytical grade.
-
-
Procedure:
-
Accurately weigh approximately 150-200 mg of the this compound sample into a 250 mL iodine flask.
-
Add 20 mL of deionized water to dissolve the sample.
-
Carefully add 30 mL of concentrated HCl and 5 mL of chloroform. The solution will be acidic.
-
Titrate with the standardized 0.025 M KIO₃ solution. After each addition of titrant, stopper the flask and shake vigorously.
-
As the endpoint is approached, the iodine color in the chloroform layer will fade. Continue adding KIO₃ dropwise with vigorous shaking until the pink/violet color in the chloroform layer completely disappears.
-
Record the volume of KIO₃ solution consumed.
-
-
Calculation: The reaction stoichiometry is: C₄H₁₀N₂·2HCl + KIO₃ + 2HCl → KCl + ICl + N₂ + 3H₂O + C₄H₈ (assuming cyclopropane ring is stable). The key reaction is with the hydrazine group.
Purity (%) = (V × M × MW × 100) / (W_sample)
-
V: Volume of KIO₃ titrant in Liters (L).
-
M: Molarity of KIO₃ solution (mol/L).
-
MW: Molecular weight of this compound (159.06 g/mol ).
-
W_sample: Weight of the sample in milligrams (mg).
-
Organic Impurities by Reverse-Phase HPLC
Principle: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for separating, identifying, and quantifying organic impurities (related substances) in pharmaceuticals and intermediates.[7] Due to the high polarity of the analyte, a standard C18 column may provide insufficient retention. To overcome this, a derivatization step with an aldehyde (e.g., salicylaldehyde) is employed.[8] This creates a larger, more hydrophobic derivative with a strong chromophore, enhancing both chromatographic retention and UV detectability.
Protocol: HPLC Analysis via Pre-column Derivatization
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 mm x 4.6 mm), 5 µm or equivalent |
| Mobile Phase | Buffer:Methanol (25:75 v/v). Buffer: 10 mM Ammonium Dihydrogen Phosphate |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 360 nm |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Run Time | 30 minutes |
-
Reagent and Solution Preparation:
-
Diluent: Water:Methanol (50:50 v/v).
-
Derivatizing Reagent: 1% Salicylaldehyde in Methanol.
-
Standard Preparation (approx. 10 ppm): Accurately prepare a stock solution of this compound reference standard. Dilute to a final concentration of approximately 1.0 mg/mL in diluent. Transfer 1.0 mL of this solution to a 10 mL flask, add 1.0 mL of derivatizing reagent, allow to react for 15 minutes at room temperature, and dilute to volume with diluent. Further dilute this solution 10-fold to achieve the final concentration.
-
Sample Preparation (approx. 1000 ppm): Accurately weigh 50 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. Transfer 1.0 mL of this solution to a 10 mL flask, add 1.0 mL of derivatizing reagent, allow to react for 15 minutes, and dilute to volume with diluent.
-
-
System Suitability Test (SST):
-
Inject the standard preparation six times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the six replicate injections should be ≤ 2.0%. The theoretical plates for the main peak should be ≥ 2000.
-
-
Procedure & Calculation:
-
Inject the diluent (as a blank), followed by the system suitability injections.
-
Once SST passes, inject the sample preparation in duplicate.
-
Calculate the percentage of each impurity using the principle of area normalization or against a qualified reference standard of the impurity if available.
% Impurity = (Area_impurity / Total_Area) × 100
-
Residual Solvents by Headspace Gas Chromatography (HS-GC)
Principle: Residual solvents are organic volatile chemicals used during synthesis that are not completely removed. Their presence is regulated by ICH Q3C guidelines based on their toxicity.[3] Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) is the standard method for their analysis. The sample is heated in a sealed vial, and the volatile solvents in the "headspace" gas are injected into the GC for separation and quantification.
Protocol: HS-GC for Residual Solvents
-
GC and Headspace Conditions:
| Parameter | Condition |
| GC Column | DB-624 (30 m x 0.53 mm, 3.0 µm) or equivalent |
| Carrier Gas | Helium or Nitrogen |
| Injector Temp. | 200°C |
| Detector (FID) Temp. | 250°C |
| Oven Program | 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min |
| Headspace Vial Temp. | 80°C |
| Headspace Loop Temp. | 90°C |
| Vial Equilibration | 15 minutes |
-
Solution Preparation:
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Standard Preparation: Prepare a stock solution containing expected residual solvents at a known concentration (e.g., 1000 ppm each) in the chosen solvent.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 1.0 mL of the solvent, cap, and vortex to dissolve.
-
-
Procedure:
-
Run the standard preparation to calibrate the system and determine the retention times of the target solvents.
-
Run the sample preparation.
-
Identify peaks in the sample chromatogram by comparing retention times with the standard. Quantify using the external standard method.
-
Identity Confirmation by FT-IR Spectroscopy
Principle: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and reliable technique for confirming the identity of a compound. The infrared spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule. The sample's spectrum is compared to that of a qualified reference standard.
Protocol: FT-IR Analysis
-
Sample Preparation:
-
Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Alternatively, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the sample powder directly on the ATR crystal.
-
-
Procedure:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and record its spectrum, typically over the range of 4000-400 cm⁻¹.
-
Compare the resulting spectrum with the spectrum of a known reference standard of this compound.
-
-
Acceptance Criteria: The positions and relative intensities of the major absorption bands in the sample spectrum should be concordant with those in the reference standard spectrum. Key expected bands would include N-H stretching, C-H stretching (aliphatic and cyclopropyl), and N-H bending.[9]
Caption: Logic flow for a self-validating analytical run.
References
- 1. jpionline.org [jpionline.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ajsonline.org [ajsonline.org]
- 6. mt.com [mt.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Hydrazine dihydrochloride [webbook.nist.gov]
Application Notes and Protocols for the Analysis of (Cyclopropylmethyl)hydrazine Dihydrochloride by HPLC and NMR Spectroscopy
Introduction
(Cyclopropylmethyl)hydrazine dihydrochloride is a key building block in synthetic organic chemistry, frequently utilized in the development of novel pharmaceutical agents and other bioactive molecules. Its hydrazine moiety offers a versatile reactive handle for the construction of various heterocyclic systems. Given its role in drug discovery and development, the unequivocal identification, purity assessment, and stability analysis of this compound are of paramount importance. This document provides detailed application notes and protocols for the comprehensive analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are designed to be robust, reliable, and suitable for implementation in research and quality control laboratories.
Hydrazine and its derivatives are known to be reactive and potentially toxic, necessitating careful analytical strategies.[1] Direct analysis of this compound by HPLC with UV detection is challenging due to the lack of a significant chromophore. Therefore, a pre-column derivatization approach is often employed to introduce a UV-active moiety, enhancing detection sensitivity and selectivity.[2][3] NMR spectroscopy, on the other hand, provides a direct, non-destructive method for structural elucidation and quantification without the need for derivatization.
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the analytical workflow.
Analytical Workflow Overview
The following diagram illustrates the comprehensive analytical workflow for the characterization of this compound.
Caption: Comprehensive analytical workflow for this compound.
Part 1: HPLC Analysis for Purity and Stability Assessment
The inherent low UV absorptivity of this compound necessitates a derivatization step to enable sensitive and accurate quantification by HPLC. This protocol details a robust Reversed-Phase HPLC (RP-HPLC) method coupled with pre-column derivatization using salicylaldehyde. This derivatizing agent reacts with the hydrazine moiety to form a stable hydrazone with a strong UV chromophore.[2]
Rationale for Method Selection
-
Reversed-Phase Chromatography: RP-HPLC is a versatile and widely used technique for the separation of a broad range of organic molecules. A C18 stationary phase is chosen for its excellent retention and separation characteristics for moderately polar derivatized analytes.
-
Pre-column Derivatization: Derivatization with salicylaldehyde is a well-established method for the analysis of hydrazines.[4] The reaction is rapid, quantitative, and produces a stable derivative with a high molar absorptivity, significantly enhancing the limit of detection and quantification.
-
UV/DAD Detection: A Diode Array Detector (DAD) is employed to monitor the elution of the derivatized analyte. The DAD allows for the acquisition of the full UV spectrum of the peak, which can be used for peak purity assessment and to confirm the identity of the derivative.
Experimental Protocol: Stability-Indicating RP-HPLC Method
1. Materials and Reagents:
-
This compound reference standard and sample
-
Salicylaldehyde (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD at 320 nm |
3. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Derivatizing Reagent: Prepare a 1% (v/v) solution of salicylaldehyde in the diluent.
-
Standard Solution (approx. 100 µg/mL of the derivative):
-
Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add 5 mL of diluent and sonicate to dissolve.
-
Add 1 mL of the derivatizing reagent, mix well, and allow to react for 15 minutes at room temperature.
-
Dilute to volume with the diluent.
-
Further dilute 1 mL of this solution to 10 mL with the diluent.
-
-
Sample Solution: Prepare in the same manner as the standard solution, using the sample of this compound.
4. System Suitability:
Before sample analysis, inject the standard solution five times and evaluate the system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
5. Forced Degradation Studies:
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[5] The goal is to achieve 5-20% degradation of the active substance.[6]
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 2 hours. Neutralize with 0.1 N NaOH before derivatization and injection.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 2 hours. Neutralize with 0.1 N HCl before derivatization and injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours. Prepare the sample solution as described above.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.
Part 2: NMR Analysis for Structural Elucidation and Identity Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For this compound, ¹H and ¹³C NMR will provide detailed information about the molecular framework.
Rationale for Experimental Choices
-
Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for hydrochloride salts due to its high polarity and ability to dissolve the sample.[7] Deuterated water (D₂O) can also be used and is particularly useful for observing exchangeable protons (e.g., NH and NH₂).
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.[8]
-
Add approximately 0.6-0.7 mL of DMSO-d₆.[9]
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.
2. NMR Spectrometer Parameters (400 MHz):
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds |
| Relaxation Delay | 2 seconds | 2 seconds |
| Number of Scans | 16 | 1024 (or more for dilute samples) |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
3. Expected Spectral Data and Interpretation:
The chemical shifts are predicted based on standard NMR principles and data for similar structural motifs.[10][11]
¹H NMR (DMSO-d₆, 400 MHz) - Predicted Chemical Shifts:
| Protons | Multiplicity | Approx. δ (ppm) | Integration | Assignment |
| -CH₂- (cyclopropyl) | Multiplet | 0.2 - 0.4 | 2H | Protons on C2', C3' |
| -CH₂- (cyclopropyl) | Multiplet | 0.5 - 0.7 | 2H | Protons on C2', C3' |
| -CH- (cyclopropyl) | Multiplet | 0.9 - 1.2 | 1H | Proton on C1' |
| -CH₂-N | Doublet | ~3.0 - 3.3 | 2H | Protons on C1 |
| -NH-NH₂⁺ | Broad Singlet | ~8.0 - 10.0 | 5H | Exchangeable Protons |
Note: The exact chemical shifts and multiplicities of the cyclopropyl protons can be complex due to their diastereotopic nature. The broad singlet for the amine/ammonium protons will exchange with D₂O.
¹³C NMR (DMSO-d₆, 100 MHz) - Predicted Chemical Shifts:
| Carbon | Approx. δ (ppm) | Assignment |
| -CH₂- (cyclopropyl) | ~5-10 | C2', C3' |
| -CH- (cyclopropyl) | ~10-15 | C1' |
| -CH₂-N | ~55-60 | C1 |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The stability-indicating RP-HPLC method with pre-column derivatization is suitable for accurate purity assessment and the analysis of potential degradation products. The NMR spectroscopic protocols offer a definitive means of structural confirmation and identity verification. By combining these powerful analytical techniques, researchers, scientists, and drug development professionals can ensure the quality and integrity of this important chemical intermediate.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. osha.gov [osha.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. pharmtech.com [pharmtech.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. sites.bu.edu [sites.bu.edu]
- 10. web.pdx.edu [web.pdx.edu]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Application Notes & Protocols: (Cyclopropylmethyl)hydrazine as a Novel Building Block for Targeted Protein Degradation
Introduction: Expanding the PROTAC Linker Toolbox with (Cyclopropylmethyl)hydrazine
The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, enabling the selective elimination of disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4][] A PROTAC's architecture is modular, consisting of a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two.[6][7] While significant research has focused on the development of novel POI and E3 ligase ligands, the linker is increasingly recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3][8][9]
This document introduces (Cyclopropylmethyl)hydrazine as a versatile and advantageous building block for the synthesis of novel PROTACs. The incorporation of a cyclopropyl group into small molecule drugs has been shown to offer numerous benefits, including enhanced metabolic stability, increased potency, and improved brain permeability.[10][11][12] The hydrazine moiety, a potent nucleophile, provides a reactive handle for efficient conjugation, particularly through the formation of hydrazone linkages with carbonyl compounds.[13][14][15] The strategic combination of these two functionalities in (Cyclopropylmethyl)hydrazine presents a compelling opportunity to create a new class of PROTAC linkers with unique structural and functional properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (Cyclopropylmethyl)hydrazine in the design and synthesis of next-generation protein degraders. We will delve into the rationale for its use, provide detailed synthetic protocols, and outline a robust workflow for the validation of the resulting PROTACs.
Rationale for Use: The Dual Advantage of the Cyclopropylmethyl and Hydrazine Moieties
The decision to employ (Cyclopropylmethyl)hydrazine as a PROTAC building block is underpinned by the distinct advantages conferred by its constituent parts:
-
The Cyclopropyl Group: This small, strained ring system is a valuable asset in medicinal chemistry.[11][12] Its rigid nature can help to pre-organize the PROTAC linker, potentially reducing the entropic penalty upon formation of the ternary complex.[9] Furthermore, the C-H bonds of a cyclopropyl group are stronger than those in aliphatic chains, which can lead to increased metabolic stability by reducing susceptibility to oxidative metabolism.[10] This can translate to an improved pharmacokinetic profile for the resulting PROTAC.
-
The Hydrazine Group: As a nucleophile, hydrazine readily reacts with aldehydes and ketones to form hydrazones, a type of bioorthogonal reaction that can proceed under mild conditions.[13][14] This reactivity can be harnessed to efficiently ligate the (Cyclopropylmethyl)hydrazine-containing linker to a POI or E3 ligase ligand that has been functionalized with a carbonyl group. This approach allows for a modular and convergent synthesis of PROTAC libraries.[2]
The combination of these features in a single building block offers a unique opportunity to fine-tune the properties of the PROTAC linker. The cyclopropylmethyl group can be considered a metabolically robust, rigid spacer, while the hydrazine provides a versatile handle for conjugation.
| Feature | Advantage in PROTAC Design | Potential Consideration |
| Cyclopropyl Group | Increased metabolic stability, enhanced potency, improved membrane permeability, linker rigidification.[10][11][12] | May influence linker geometry and ternary complex formation. |
| Hydrazine Group | Efficient nucleophile for conjugation via hydrazone formation, enables modular PROTAC synthesis.[2][13] | The stability of the resulting hydrazone linkage in biological media requires careful evaluation.[14][15] |
Proposed Synthetic Protocol: Incorporation of (Cyclopropylmethyl)hydrazine into a PROTAC Linker
The following protocol outlines a general procedure for the synthesis of a PROTAC utilizing (Cyclopropylmethyl)hydrazine hydrochloride. This protocol assumes the availability of a POI ligand or E3 ligase ligand functionalized with an aldehyde.
Materials:
-
Aldehyde-functionalized POI ligand or E3 ligase ligand
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Solvents for purification (e.g., Dichloromethane, Methanol, Acetonitrile, Water)
-
Reverse-phase HPLC system for purification
-
Mass spectrometer and NMR spectrometer for characterization
Step-by-Step Protocol:
-
Preparation of the Free Base:
-
Dissolve (Cyclopropylmethyl)hydrazine hydrochloride in a minimal amount of water.
-
Add a saturated aqueous solution of sodium bicarbonate or potassium carbonate dropwise with stirring until the solution becomes basic (pH > 8).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain the free base of (cyclopropylmethyl)hydrazine. Caution: Hydrazine derivatives can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Hydrazone Formation:
-
Dissolve the aldehyde-functionalized POI ligand or E3 ligase ligand (1 equivalent) in anhydrous DMF.
-
Add the freshly prepared (cyclopropylmethyl)hydrazine free base (1.1-1.5 equivalents) to the solution.
-
Add a mild base such as TEA or DIPEA (1-2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the desired hydrazone-linked intermediate.
-
-
Final PROTAC Assembly:
-
The purified hydrazone-linked intermediate can then be coupled to the other component of the PROTAC (either the E3 ligase ligand-linker or the POI ligand-linker, depending on the synthetic strategy) using standard coupling chemistries such as amide bond formation or click chemistry.[][8]
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C).
-
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for synthesizing a PROTAC using (Cyclopropylmethyl)hydrazine.
Critical Considerations: Hydrazone Stability
A crucial aspect to consider when employing a hydrazone linkage in a PROTAC is its stability, as these bonds can be susceptible to hydrolysis, especially in acidic environments or in biological matrices like plasma.[14][15] The hydrolytic stability of hydrazones is influenced by the electronic nature of the substituents on both the carbonyl and hydrazine components.
Protocol for Assessing Hydrazone Stability:
-
pH Profile Analysis:
-
Incubate the synthesized PROTAC in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0) at 37°C.
-
At various time points, quench the reaction and analyze the samples by HPLC or LC-MS to quantify the amount of intact PROTAC remaining.
-
This will provide insights into the pH-dependent stability of the hydrazone linkage.
-
-
Plasma Stability Assay:
-
Incubate the PROTAC in human, rat, or mouse plasma at 37°C.
-
At different time intervals, precipitate the plasma proteins (e.g., with cold acetonitrile) and analyze the supernatant by LC-MS to determine the concentration of the parent PROTAC.
-
This assay will provide a direct measure of the PROTAC's stability in a more physiologically relevant environment.
-
Should the hydrazone linkage prove to be too labile for the intended application, consider the synthesis of an N-acylhydrazone, which generally exhibits greater stability.[2] This can be achieved by reacting (Cyclopropylmethyl)hydrazine with an activated carboxylic acid (e.g., an acyl chloride or NHS ester) on the linker.
Validation Workflow for Novel PROTACs
Once the (Cyclopropylmethyl)hydrazine-containing PROTAC has been synthesized and its stability assessed, a thorough biological validation is essential to confirm its intended mechanism of action.
Diagram of the PROTAC Validation Workflow:
Caption: A comprehensive workflow for the biological validation of a novel PROTAC.
Detailed Steps for Validation:
-
Biochemical Assays:
-
Binding Affinity: Confirm that the PROTAC retains binding affinity for both the POI and the E3 ligase using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Ternary Complex Formation: Demonstrate that the PROTAC can induce the formation of a stable ternary complex between the POI and the E3 ligase. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) or AlphaLISA assays are well-suited for this purpose.
-
In Vitro Ubiquitination: Perform a cell-free ubiquitination assay to show that the PROTAC can mediate the ubiquitination of the POI in the presence of the E3 ligase, E1, E2, ubiquitin, and ATP.
-
-
Cell-Based Assays:
-
Protein Degradation: Treat relevant cell lines with the PROTAC at various concentrations and time points. Assess the levels of the target protein by Western blot or in-cell Western assays.
-
Potency and Efficacy: Determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum percentage of protein degradation) of the PROTAC.
-
Selectivity: Employ proteomic techniques, such as mass spectrometry-based proteomics, to assess the selectivity of the PROTAC and identify any off-target degradation events.
-
Mechanism of Action: Confirm that the observed protein degradation is dependent on the proteasome by co-treating cells with the PROTAC and a proteasome inhibitor (e.g., MG132).
-
-
Functional and Phenotypic Assays:
-
Target Engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC engages the target protein in a cellular context.
-
Phenotypic Response: Evaluate the downstream functional consequences of target protein degradation in relevant phenotypic assays, such as cell viability, proliferation, or reporter gene assays.
-
Conclusion
(Cyclopropylmethyl)hydrazine represents a promising and largely unexplored building block for the synthesis of novel PROTACs. Its unique combination of a metabolically robust cyclopropyl group and a versatile hydrazine handle for conjugation offers an exciting new avenue for linker design. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this innovative chemical tool. As with any novel drug discovery endeavor, careful consideration of factors such as hydrazone stability and comprehensive biological validation are paramount to success. The strategic incorporation of (Cyclopropylmethyl)hydrazine into PROTAC design has the potential to yield a new generation of protein degraders with improved therapeutic properties.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. explorationpub.com [explorationpub.com]
- 3. precisepeg.com [precisepeg.com]
- 4. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 6. (Cyclopropylmethyl)hydrazine dihydrochloride [myskinrecipes.com]
- 7. Design and Functional Characterization of Synthetic E3 Ubiquitin Ligases for Targeted Protein Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scientificupdate.com [scientificupdate.com]
- 12. researchgate.net [researchgate.net]
- 13. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (CyclopropylMethyl)hydrazine hydrochloride CAS#: 1181457-83-9 [m.chemicalbook.com]
- 17. scbt.com [scbt.com]
Application Notes & Protocols for Reactions with (Cyclopropylmethyl)hydrazine
Introduction: The Utility of the Cyclopropylmethyl Moiety in Hydrazine Chemistry
(Cyclopropylmethyl)hydrazine is a versatile bifunctional reagent that has garnered significant interest in synthetic organic chemistry. Its unique structure, combining the nucleophilic reactivity of a hydrazine group with the conformational rigidity and metabolic stability often conferred by the cyclopropylmethyl motif, makes it a valuable building block. This reagent is primarily employed in the synthesis of nitrogen-containing heterocycles, which are core scaffolds in many pharmaceutical and agrochemical compounds.[1][2] The primary amino group (–NH₂) readily participates in condensation reactions with carbonyls to form hydrazones, which are stable intermediates or precursors for more complex structures like indoles and pyrazoles.[1][3]
This guide provides a comprehensive overview of the essential safety protocols, core reactivity, and detailed experimental setups for utilizing (Cyclopropylmethyl)hydrazine in key synthetic transformations. The protocols are designed to be robust and are accompanied by mechanistic insights to explain the rationale behind experimental choices, ensuring both safety and success in the laboratory.
Critical Safety and Handling Protocols
Hydrazine and its derivatives are classified as hazardous materials and demand strict adherence to safety protocols.[4] Their toxicity, reactivity, and potential carcinogenicity necessitate careful handling in a controlled laboratory environment.[5][6]
1.1. Hazard Profile
(Cyclopropylmethyl)hydrazine, often supplied as a dihydrochloride salt, shares the hazard profile of other hydrazine derivatives.[7][8]
| Property | Data | Source |
| Chemical Name | (Cyclopropylmethyl)hydrazine dihydrochloride | - |
| CAS Number | 809282-61-9 | [7] |
| Molecular Formula | C₄H₁₂Cl₂N₂ | [8] |
| Molecular Weight | 159.06 g/mol | [8] |
| Key Hazards | Acute toxicity (oral), Skin corrosion/irritation, Serious eye damage, Respiratory tract irritation, Potential carcinogen. | [7] |
| Incompatibilities | Strong oxidizing agents (e.g., peroxides, nitrates), strong acids, metal oxides. Reactions can be highly exothermic and potentially explosive. | [4][5] |
1.2. Safe Handling and Personal Protective Equipment (PPE)
All manipulations involving (Cyclopropylmethyl)hydrazine or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[9]
-
Engineering Controls : A properly functioning chemical fume hood is mandatory for all operations.[9]
-
Personal Protective Equipment (PPE) :
-
Storage : Store in a tightly closed, original container in a cool, dry, and well-ventilated area designated for toxic chemicals. Keep away from incompatible materials, heat, and sources of ignition.[5][9]
-
Spill & Emergency Response :
-
In case of skin contact, immediately wash the affected area with soap and plenty of water.[8][9]
-
For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[7][8]
-
If inhaled, move the person to fresh air. If not breathing, give artificial respiration.[8]
-
In case of a spill, evacuate the area. Use personal protective equipment and absorb the spill with an inert material (e.g., vermiculite, sand). Collect and place in a suitable, closed container for disposal. Do not let the product enter drains.[7][8]
-
-
Waste Disposal : All waste containing (Cyclopropylmethyl)hydrazine must be treated as hazardous waste and disposed of according to institutional and local regulations.[8][9]
Core Reactivity: The Hydrazone as a Key Intermediate
The synthetic utility of (Cyclopropylmethyl)hydrazine stems from the high nucleophilicity of its terminal nitrogen atom. Its most fundamental reaction is the condensation with an aldehyde or ketone to form a hydrazone. This reaction serves as the entry point for numerous classical and modern synthetic methodologies.[1][3][10]
Figure 1: Key reaction pathways originating from (Cyclopropylmethyl)hydrazine.
The formation of the hydrazone C=N bond is typically reversible and catalyzed by acid.[10][11] This intermediate is often stable enough to be isolated but can also be generated in situ for subsequent transformations. Two of the most powerful applications of these hydrazone intermediates are the Fischer Indole Synthesis and the Wolff-Kishner reduction.[3][10][12]
Protocol 1: General Procedure for Hydrazone Synthesis
This protocol describes a general method for the condensation of (Cyclopropylmethyl)hydrazine with a carbonyl compound. The reaction is typically straightforward and high-yielding.
3.1. Rationale
The reaction is performed in a protic solvent like ethanol to facilitate the necessary proton transfers in the mechanism of imine formation. A catalytic amount of acid (e.g., acetic acid) can accelerate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. For the hydrochloride salt of the hydrazine, no additional acid is typically needed.
3.2. Materials and Equipment
-
(Cyclopropylmethyl)hydrazine or its dihydrochloride salt (1.0 eq)
-
Aldehyde or Ketone (1.0 - 1.1 eq)
-
Ethanol (or Methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for workup and purification
3.3. Step-by-Step Procedure
-
Setup : To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq) and dissolve it in ethanol (approx. 0.2-0.5 M concentration).
-
Addition : Add (Cyclopropylmethyl)hydrazine or its dihydrochloride salt (1.0 eq) to the solution at room temperature. If using the free base, a few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reaction : Stir the mixture at room temperature or gently heat to reflux (50-80 °C) for 1-4 hours. The optimal temperature and time depend on the reactivity of the carbonyl substrate.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carbonyl compound is consumed.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by vacuum filtration, washed with cold ethanol, and dried.
-
If the product is soluble, concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by recrystallization or column chromatography on silica gel.
-
3.4. Characterization The formation of the hydrazone can be confirmed by ¹H NMR (disappearance of the aldehyde proton, appearance of new signals for the C=N-H proton) and Mass Spectrometry (observation of the expected molecular ion peak).
Protocol 2: Fischer Indole Synthesis
The Fischer Indole Synthesis is a classic, powerful reaction for constructing the indole ring system from a phenylhydrazine (or in this case, an alkylhydrazine that forms a hydrazone with an appropriate ketone/aldehyde which then reacts with an aryl component in more advanced variations) and a carbonyl compound under acidic conditions.[12] The protocol below details the cyclization of a pre-formed or in situ generated hydrazone. For this application note, we will focus on the classical mechanism involving a phenylhydrazine derivative for clarity, which is directly analogous to how a (Cyclopropylmethyl)hydrazone would behave in similar cyclizations.
4.1. Mechanistic Rationale
The reaction proceeds through several key steps: the hydrazone tautomerizes to an enamine, which then undergoes a[7][7]-sigmatropic rearrangement.[13][14][15] This is the crucial C-C bond-forming step. Subsequent cyclization and elimination of ammonia under acidic catalysis yields the aromatic indole. The choice of a strong acid catalyst (Brønsted or Lewis) and heat is critical to drive the rearrangement and dehydration steps.[12][13]
Figure 2: Simplified workflow of the Fischer Indole Synthesis mechanism.
4.2. Materials and Equipment
-
Hydrazone from Protocol 1 (1.0 eq)
-
Acid catalyst (e.g., Polyphosphoric acid (PPA), Zinc chloride (ZnCl₂), or Eaton's reagent)
-
High-boiling point solvent (e.g., toluene, xylene, or neat if using PPA)
-
Three-neck round-bottom flask
-
Reflux condenser, thermometer, and nitrogen inlet
-
Heating mantle
-
Standard glassware for workup and purification
4.3. Step-by-Step Procedure
-
Setup : In a three-neck flask under a nitrogen atmosphere, charge the hydrazone (1.0 eq).
-
Catalyst Addition :
-
Method A (PPA) : Add polyphosphoric acid (5-10 weight equivalents) to the flask. PPA acts as both the catalyst and the solvent.
-
Method B (Lewis Acid) : Suspend the hydrazone in a dry, high-boiling solvent like toluene. Add the Lewis acid (e.g., anhydrous ZnCl₂, 1.5-2.0 eq) portion-wise.
-
-
Reaction : Heat the mixture with vigorous stirring. Typical reaction temperatures range from 80 °C to 140 °C. The exact temperature depends on the substrate and catalyst.
-
Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Workup :
-
Cool the reaction vessel to room temperature, then carefully place it in an ice bath.
-
For PPA : Quench the reaction by slowly adding the viscous mixture to a beaker of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product. Basify the aqueous solution with NaOH or NH₄OH to pH 8-9.
-
For Lewis Acid : Quench the reaction by pouring it into a mixture of ice and aqueous base (e.g., saturated NaHCO₃ or dilute NH₄OH).
-
Extraction : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing : Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue by column chromatography on silica gel or recrystallization to obtain the final indole product.
4.4. Example Reaction Parameters
The following table provides hypothetical starting points for reaction optimization. Actual conditions will vary based on the specific substrates used.
| Carbonyl Substrate | Hydrazine | Catalyst / Solvent | Temp (°C) | Time (h) | Yield |
| Cyclohexanone | Phenylhydrazine | PPA (neat) | 100-120 | 3 | High |
| Acetophenone | Phenylhydrazine | ZnCl₂ / Toluene | 110 (reflux) | 6 | Moderate-High |
| Propiophenone | (Cyclopropylmethyl)hydrazine* | Eaton's Reagent | 80 | 4 | Good |
*Note: The reaction with non-aryl hydrazines like (Cyclopropylmethyl)hydrazine to form indoles is a more specialized variant and may require different conditions or substrates not covered by the classical Fischer mechanism.
References
- 1. Buy (1-Methylcyclopropyl)hydrazine (EVT-13760223) [evitachem.com]
- 2. (CyclopropylMethyl)hydrazine hydrochloride CAS#: 1181457-83-9 [m.chemicalbook.com]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. arxada.com [arxada.com]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Mastering the Handling and Storage of (Cyclopropylmethyl)hydrazine Dihydrochloride: A Guide for Researchers
(Cyclopropylmethyl)hydrazine dihydrochloride , a key intermediate in the synthesis of pharmaceuticals and agrochemicals, requires meticulous handling and storage to ensure laboratory safety, experimental integrity, and regulatory compliance.[1][2] This potent reagent, belonging to the hydrazine derivative class, presents significant chemical hazards that necessitate a comprehensive understanding of its properties and strict adherence to established protocols.[3][4][5]
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth protocols and the scientific rationale behind the recommended procedures for the safe handling and storage of this compound.
Understanding the Hazard Profile
This compound is a hazardous substance that can cause skin and eye irritation.[6] Due to its classification as a hydrazine derivative, it should be handled with extreme caution, as related compounds are known to be toxic if swallowed, in contact with skin, or inhaled.[7][8] Chronic exposure to hydrazine compounds may pose long-term health risks, including potential carcinogenic effects.[3] Therefore, minimizing exposure through engineering controls, personal protective equipment, and defined protocols is paramount.
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 809282-61-9 | [9][10][11] |
| Molecular Formula | C4H12Cl2N2 | [10] |
| Molecular Weight | 159.06 g/mol | [10][11] |
| Appearance | White solid/powder | [12] |
| Melting Point | 198 °C | [12] |
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential.[3] Gloves must be inspected for any signs of degradation or perforation before each use and disposed of immediately after handling the compound.[9][10]
-
Eye and Face Protection: Splash-proof safety goggles are the minimum requirement.[3] Given the potential for severe eye damage, a face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a risk of splashing.[10]
-
Skin and Body Protection: A lab coat is mandatory.[3] For tasks with a higher risk of exposure, a complete chemical-resistant suit may be necessary.[10]
-
Respiratory Protection: All handling of this compound must be performed within a certified chemical fume hood to control airborne dust and vapors.[3][13]
Safe Handling Protocols
Adherence to a strict, step-by-step protocol is crucial for minimizing the risks associated with this compound.
Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood before introducing the chemical.
-
Don PPE: Put on all required personal protective equipment.
-
Weighing: Carefully weigh the desired amount of the compound, avoiding the creation of dust.[9][10] Use non-sparking tools to prevent ignition sources.[9]
Dissolution and Reaction Setup
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add the solvent to the solid in a controlled manner to minimize splashing.
-
Temperature Control: Be aware of potential exothermic reactions, especially when mixing with oxidizing agents or acids.[5]
The following diagram illustrates the decision-making process for handling this compound safely.
References
- 1. This compound [myskinrecipes.com]
- 2. cphi-online.com [cphi-online.com]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. benchchem.com [benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. 809282-61-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. scbt.com [scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. artscimedia.case.edu [artscimedia.case.edu]
Comprehensive Guide to the Solubility Profiling of (Cyclopropylmethyl)hydrazine Dihydrochloride in Organic Solvents
An Application Note from the Desk of a Senior Application Scientist
Abstract
This application note provides a detailed protocol and theoretical framework for determining the solubility of (Cyclopropylmethyl)hydrazine dihydrochloride in a range of common organic solvents. Solubility is a critical physicochemical parameter in drug development, influencing bioavailability, formulation strategies, and process chemistry. This guide is intended for researchers, chemists, and formulation scientists, offering a robust methodology for generating reliable and reproducible solubility data. The protocols described herein are designed to be self-validating, with an emphasis on the scientific rationale behind key experimental choices.
Introduction: The Critical Role of Solubility
(Cyclopropylmethyl)hydrazine is a key chemical moiety, and its dihydrochloride salt form is often utilized to improve stability and handling properties. However, the introduction of ionic character via salt formation significantly impacts solubility, particularly in organic media. A comprehensive understanding of the solubility profile of this compound is paramount for several stages of pharmaceutical development:
-
Process Chemistry: Solvent selection for synthesis, purification, and crystallization is dictated by the solubility of the compound and its intermediates.
-
Formulation Development: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent system is fundamental for creating liquid dosage forms, as well as for advanced formulations like amorphous solid dispersions.
-
Analytical Method Development: Understanding solubility is essential for preparing stock solutions and standards for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This document provides a standardized workflow for characterizing the solubility of this specific compound, ensuring data consistency and reliability across different laboratory settings.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | (Cyclopropylmethyl)hydrazinediium dichloride | PubChem |
| Molecular Formula | C₄H₁₂Cl₂N₂ | PubChem |
| Molecular Weight | 160.06 g/mol | PubChem |
| Structure | PubChem | |
| Physical Description | Expected to be a crystalline solid. | General knowledge of hydrochloride salts |
The presence of two hydrochloride moieties makes this a highly polar, ionic compound. Consequently, its solubility is expected to be high in polar protic solvents (like water) and significantly lower in non-polar organic solvents. The challenge lies in quantifying this solubility across a spectrum of solvents with varying polarities and hydrogen bonding capabilities.
Theoretical Considerations for Solubility of Hydrochloride Salts
The dissolution of a crystalline solid in a solvent is governed by the interplay between the lattice energy of the crystal and the solvation energy of the individual ions or molecules. For a dihydrochloride salt like this compound, the process can be visualized as:
CPM·2HCl(solid) ⇌ CPM-H₂²⁺(solvated) + 2Cl⁻(solvated)
Key factors influencing solubility in organic solvents include:
-
Solvent Polarity: Polar solvents are generally better at solvating the charged ions (the protonated hydrazine and the chloride anions), overcoming the crystal lattice energy. Solvents are often categorized by their dielectric constant; a higher dielectric constant generally indicates a better ability to support charged species.
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) can act as hydrogen bond donors, effectively solvating the chloride anions. Aprotic solvents (e.g., acetone, acetonitrile) may act as hydrogen bond acceptors, solvating the protonated amine. The ability of a solvent to participate in hydrogen bonding is a critical determinant of solubility for this compound.
-
Common Ion Effect: The presence of other chloride salts in the solvent system can suppress the solubility of this compound. This is an important consideration in complex formulation matrices.
Experimental Protocol: Determination of Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The following protocol details the shake-flask method, which is considered the gold standard for determining thermodynamic solubility.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (4 decimal places)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Rationale for Solvent Selection
A diverse set of solvents should be chosen to cover a range of polarities and functionalities. This allows for a comprehensive understanding of the compound's solubility behavior.
| Solvent | Class | Polarity Index | Rationale |
| Methanol | Polar Protic | 5.1 | Excellent H-bond donor/acceptor, high polarity. |
| Ethanol | Polar Protic | 4.3 | Similar to methanol but with lower polarity. |
| Isopropanol | Polar Protic | 3.9 | Lower polarity alcohol, common in formulations. |
| Acetonitrile | Polar Aprotic | 5.8 | High polarity, H-bond acceptor. |
| Acetone | Polar Aprotic | 5.1 | H-bond acceptor, common processing solvent. |
| Tetrahydrofuran (THF) | Non-polar Aprotic | 4.0 | Lower polarity ether. |
| Dichloromethane (DCM) | Non-polar Aprotic | 3.1 | Common for synthesis and extraction. |
| Toluene | Non-polar Aprotic | 2.4 | Aromatic, non-polar solvent. |
Step-by-Step Protocol
-
Preparation: Add an excess of this compound to a pre-weighed glass vial. An amount that is at least 2-3 times the expected solubility is recommended. If the solubility is completely unknown, start with approximately 10-20 mg of solid.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the slurries to shake for at least 24 hours to ensure equilibrium is reached. A longer time (48-72 hours) may be necessary and should be verified.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Collection & Filtration: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = Concentration from analysis (mg/mL) × Dilution Factor
Workflow Visualization
Caption: Workflow for Thermodynamic Solubility Determination.
Data Reporting and Interpretation
Solubility data should be reported in a clear and organized manner. The following table provides a template for recording and presenting the results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | 25 | Record Value | Calculate Value | e.g., Clear solution, no visible solid |
| Ethanol | 25 | Record Value | Calculate Value | |
| Isopropanol | 25 | Record Value | Calculate Value | |
| Acetonitrile | 25 | Record Value | Calculate Value | |
| Acetone | 25 | Record Value | Calculate Value | |
| THF | 25 | Record Value | Calculate Value | e.g., Very low solubility, solid remains |
| DCM | 25 | Record Value | Calculate Value | |
| Toluene | 25 | Record Value | Calculate Value |
The results should be interpreted in the context of the solvent properties. A plot of solubility versus the solvent dielectric constant or polarity index can often reveal useful trends for predicting solubility in other solvent systems.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results | Insufficient equilibration time. | Verify that equilibrium is reached by taking samples at multiple time points (e.g., 24, 48, 72 hours). Solubility should plateau. |
| Temperature fluctuations. | Ensure the thermostatic shaker maintains a stable temperature (± 0.5 °C). | |
| Artificially high solubility values | Undissolved solid particles in the sample. | Ensure proper settling time and use a 0.22 µm filter. Consider double-filtering if necessary. |
| Compound instability in the solvent | Degradation of the analyte over the equilibration period. | Analyze for degradants. If degradation is observed, a shorter equilibration time may be necessary, or a different method (e.g., kinetic solubility) should be considered. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for determining the solubility of this compound in organic solvents. By following this standardized shake-flask method and considering the underlying principles of salt solubility, researchers can generate high-quality, reliable data. This information is invaluable for guiding rational solvent selection in chemical synthesis, formulation development, and analytical chemistry, ultimately accelerating the drug development process.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Cyclopropylmethyl)hydrazine Dihydrochloride
Welcome to the technical support center for the synthesis of (Cyclopropylmethyl)hydrazine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we address frequently encountered issues in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
What are the primary synthetic routes to (Cyclopropylmethyl)hydrazine, and which is recommended for optimal yield?
There are two principal pathways for the synthesis of (Cyclopropylmethyl)hydrazine:
-
Route A: Reductive Amination of cyclopropanecarboxaldehyde with hydrazine.
-
Route B: Direct Alkylation of hydrazine with a cyclopropylmethyl halide (e.g., bromide or chloride).
While both routes are viable, Route A (Reductive Amination) is often preferred for its control over the reaction and potentially higher yields, as it can be performed as a one-pot synthesis, minimizing the handling of volatile and hazardous materials.[1][2] Direct alkylation (Route B) can be effective but is often complicated by over-alkylation, leading to the formation of di- and tri-substituted hydrazines, which can be challenging to separate from the desired product.[3]
My reductive amination yield is low. What are the likely causes and how can I improve it?
Low yields in the reductive amination of cyclopropanecarboxaldehyde with hydrazine are a common issue. The process can be broken down into two key stages: hydrazone formation and the subsequent reduction. Problems can arise in either step.
Troubleshooting Low Yields in Reductive Amination:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Hydrazone Formation | The initial condensation of cyclopropanecarboxaldehyde and hydrazine to form the hydrazone is a reversible equilibrium reaction.[4] Insufficient removal of water can drive the equilibrium back towards the starting materials. | Conduct the reaction in a solvent system that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus). Alternatively, the use of a dehydrating agent can be effective. |
| Ineffective Reducing Agent | The choice and handling of the reducing agent are critical. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The reactivity of these agents can be influenced by pH and solvent. | For a robust and scalable process, consider using α-picoline-borane, which has been shown to be effective for the reductive alkylation of hydrazine derivatives in a one-pot manner.[2] If using NaBH₄, ensure the reaction is sufficiently cooled before addition to prevent runaway reactions. |
| Side Reactions | The cyclopropylmethyl moiety can be susceptible to ring-opening under certain conditions, especially in the presence of strong acids or high temperatures. | Maintain careful control over the reaction temperature, keeping it as low as is practical for the reaction to proceed. Avoid the use of overly harsh acidic conditions for catalysis. |
| pH Control | The pH of the reaction medium is crucial for both hydrazone formation and the reduction step. Hydrazone formation is typically favored under mildly acidic conditions (pH 4-5) to activate the carbonyl group without excessively protonating the hydrazine nucleophile.[5] | Buffer the reaction mixture to maintain the optimal pH range. The use of an acid catalyst like hydrochloric acid or oxalic acid can enhance the efficiency of the reaction.[2] |
Experimental Workflow: Optimized Reductive Amination
I am attempting direct alkylation and observing multiple products. How can I favor mono-alkylation?
The primary challenge with direct alkylation of hydrazine is its propensity for over-alkylation. The initially formed mono-alkylated hydrazine can be more nucleophilic than hydrazine itself, leading to a second alkylation.
To promote mono-alkylation, consider the following strategies:
-
Use a Large Excess of Hydrazine: By using a significant molar excess of hydrazine (e.g., 5-10 equivalents), you can statistically favor the reaction of the cyclopropylmethyl halide with hydrazine over the mono-alkylated product.
-
Controlled Addition: Slowly add the cyclopropylmethyl halide to the hydrazine solution to maintain a low concentration of the alkylating agent, further discouraging over-alkylation.
-
Protecting Groups: A more sophisticated approach involves using a protected form of hydrazine, such as N-Boc-hydrazine. The Boc group can be removed after the alkylation step. A patented method describes the reaction of cyclopropylamine with N-Boc-O-tosyl hydroxylamine, followed by deprotection to yield cyclopropylhydrazine hydrochloride.[6]
Logical Flow for Minimizing Over-Alkylation
My final product, this compound, is difficult to crystallize and purify. What are some best practices?
The dihydrochloride salt of (Cyclopropylmethyl)hydrazine can be hygroscopic and may initially form an oil. Successful crystallization and purification depend on careful technique.
Protocol for Crystallization and Purification:
-
Solvent Selection: After the reaction work-up and concentration of the free base, dissolve the crude product in a minimal amount of a suitable solvent. Anhydrous diethyl ether or a mixture of isopropanol and diethyl ether are commonly effective.
-
Precipitation: Cool the solution in an ice bath and slowly bubble anhydrous HCl gas through it, or add a solution of HCl in an anhydrous solvent (e.g., HCl in ether). The dihydrochloride salt should precipitate.
-
Handling Oils: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If this fails, decant the solvent, and attempt to triturate the oil with a fresh portion of a non-polar solvent like hexane to solidify it.
-
Recrystallization: For higher purity, the crude solid can be recrystallized. A common solvent system for this is a mixture of methanol and ethanol or isopropanol.[6] Dissolve the solid in a minimal amount of the hot solvent and allow it to cool slowly to form well-defined crystals.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent and moisture. Due to its potential hygroscopicity, store the final product in a desiccator.
References
- 1. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 2. Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients [organic-chemistry.org]
- 3. d-nb.info [d-nb.info]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
Side reactions of (Cyclopropylmethyl)hydrazine in synthesis
Technical Support Center: (Cyclopropylmethyl)hydrazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (Cyclopropylmethyl)hydrazine. This guide is designed to provide in-depth, field-proven insights into the potential side reactions and handling challenges associated with this valuable synthetic building block. As Senior Application Scientists, we understand that unexpected results can derail critical projects. This resource, structured in a practical question-and-answer format, aims to help you anticipate, diagnose, and troubleshoot common issues, ensuring the integrity and success of your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and reactivity of (Cyclopropylmethyl)hydrazine.
Q1: What is the primary chemical instability of (Cyclopropylmethyl)hydrazine that I should be aware of?
A: The most significant liability of the (cyclopropylmethyl) moiety is its susceptibility to ring-opening under acidic or electrophilic conditions. This occurs via the formation of the highly stabilized but rearrangement-prone cyclopropylmethyl carbocation.[1][2] This cation exists in equilibrium with the less strained cyclobutyl and homoallyl (but-3-en-1-yl) cations, leading to a mixture of products if not properly controlled.[1][3]
Q2: How should I properly store (Cyclopropylmethyl)hydrazine and its salts?
A: Proper storage is critical to maintain the reagent's integrity. It should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C).[4] Keep it tightly sealed in a dry, cool, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[5][6] Long-term storage in glass vessels may lead to slow leaching of silica.[6]
Q3: What are the most common byproducts I might see when using this reagent, especially in reactions like the Fischer indole synthesis?
A: The most prevalent byproducts arise from the carbocation rearrangement mentioned in Q1. You can expect to see derivatives of cyclobutane and but-3-ene alongside your desired cyclopropylmethyl-containing product.[1] In the context of acid-catalyzed reactions like the Fischer indole synthesis, conditions that promote the key[1][1]-sigmatropic rearrangement can also favor this undesired cation formation and subsequent rearrangement.[7][8]
Part 2: Troubleshooting Guide: Side Reactions & Mitigation
This section provides a deeper dive into specific problems you may encounter during your experiments, offering causal explanations and actionable protocols.
Issue 1: Low Yield & Complex Product Mixture Dominated by Isomeric Impurities
Q: My reaction has a low yield of the desired product, and TLC/LCMS analysis shows a cluster of spots with the same mass. What is the likely cause and how can I fix it?
A: This is a classic signature of the cyclopropylmethyl cation rearrangement. The acidic conditions, often required for reactions like hydrazone formation or Fischer indolization, are likely promoting the formation of a carbocation intermediate at the methylene bridge, which rapidly equilibrates to other isomeric forms before your desired reaction can occur.[1][9] The key to suppressing these side reactions is to trap the initial cation with your nucleophile or steer the reaction through a pathway that avoids a long-lived carbocation.
Mitigation Strategy 1: Modulating Acid Catalyst and Reaction Conditions
The choice and strength of the acid catalyst are critical. Strong Brønsted acids (e.g., H₂SO₄, HCl) can accelerate both the desired reaction and the undesired rearrangement.[8][10]
-
Expert Recommendation: Switch from a strong Brønsted acid to a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) or a weaker Brønsted acid like p-toluenesulfonic acid (pTSA) or even acetic acid.[8][10] Lewis acids can coordinate with the carbonyl or other functional groups, facilitating the reaction without creating as harsh of a protonating environment that favors carbocation formation.
-
Protocol:
-
Set up the reaction under a strict inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.
-
Instead of concentrated mineral acids, use 1.1 equivalents of ZnCl₂ or 1.0 equivalent of pTSA.
-
Run the reaction at the lowest temperature feasible. Start at 0 °C or room temperature before attempting reflux.
-
Monitor the reaction closely by TLC or LCMS. The goal is to find a temperature at which the desired product forms faster than the rearranged byproducts.
-
Data Summary: Impact of Catalyst on Product Distribution
| Catalyst | Typical Temperature | Relative Rate of Rearrangement | Selectivity for Cyclopropylmethyl Product |
| H₂SO₄ (conc.) | 80-110 °C | Very High | Low |
| Polyphosphoric Acid | 100-150 °C | High | Low to Moderate |
| p-Toluenesulfonic Acid | 60-80 °C | Moderate | Moderate to High |
| Zinc Chloride (ZnCl₂) | 25-80 °C | Low to Moderate | High |
| Acetic Acid (reflux) | 118 °C | Condition Dependent | Moderate |
Visualization: The Cyclopropylmethyl Cation Rearrangement Pathway
The following diagram illustrates the equilibrium between the primary cyclopropylmethyl cation and its more stable, rearranged isomers, which are the source of common byproducts.
Caption: Carbocation rearrangement pathways leading to byproducts.
Issue 2: Reaction Failure or Stalling, Especially in Fischer Indole Synthesis
Q: I'm attempting a Fischer indole synthesis with (Cyclopropylmethyl)hydrazine, but the reaction is failing to produce any indole, instead giving me aniline and other decomposition products. What's going wrong?
A: This failure mode often points to an alternative, destructive reaction pathway outcompeting the productive[1][1]-sigmatropic rearrangement required for indole formation.[7] Under strongly acidic conditions, the ene-hydrazine intermediate can undergo heterolytic N-N bond cleavage. This cleavage is often favored over the desired cyclization and results in the formation of aniline and an iminium cation, which then leads to various decomposition products.[7]
Mitigation Strategy 2: Protecting Group & Alternative Chemistries
If modulating the acid catalyst (Strategy 1) is insufficient, a change in the synthetic approach may be necessary.
-
Expert Recommendation: Consider a modified Fischer indole synthesis that avoids the harsh conditions that lead to N-N bond cleavage. The Buchwald modification, for example, uses a palladium-catalyzed cross-coupling of an aryl bromide with a pre-formed hydrazone, bypassing the need for strong acid-catalyzed condensation.[8]
-
Alternative Protocol (Conceptual):
-
Synthesize the required hydrazone from (Cyclopropylmethyl)hydrazine and your ketone/aldehyde under mild conditions (e.g., acetic acid in ethanol at room temperature).
-
Isolate and purify the hydrazone.
-
Subject the purified hydrazone to a palladium-catalyzed cyclization condition (e.g., Pd(dba)₂, a suitable phosphine ligand, and a base) to form the indole. This avoids the harsh Brønsted acid environment entirely.
-
Visualization: Troubleshooting Workflow for Failed Syntheses
This workflow provides a logical sequence for diagnosing and resolving failed reactions involving (Cyclopropylmethyl)hydrazine.
Caption: Diagnostic workflow for troubleshooting common side reactions.
Issue 3: Reaction Mixture Darkens & Reagent Decomposition
Q: My reaction mixture turns dark brown or black over time, even under what I believe is an inert atmosphere. What could be causing this?
A: Hydrazines, in general, are powerful reducing agents and are susceptible to oxidation.[6] This can be caused by trace amounts of atmospheric oxygen, peroxide impurities in solvents (especially ethers like THF), or incompatible metal catalysts. The oxidation of hydrazines can lead to highly colored radical species or the formation of diimide, which can further react or decompose.[11][12]
Mitigation Strategy 3: Rigorous Exclusion of Oxidants
-
Expert Recommendation: Never underestimate the sensitivity of hydrazines to oxidation. A standard "inert atmosphere" may not be sufficient.
-
Protocol for Rigorous Inert Conditions:
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. If using ethers like THF, test for and remove peroxides before use.
-
Degassing: Thoroughly degas all solvents and the reaction mixture using a "freeze-pump-thaw" technique (at least three cycles) or by sparging with high-purity argon or nitrogen for at least 30 minutes.
-
Apparatus: Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.
-
Reagent Handling: Add (Cyclopropylmethyl)hydrazine via syringe to the reaction mixture under a positive pressure of inert gas.
-
Table: Common Reagents and Conditions to Avoid
| Class | Examples | Reason for Incompatibility |
| Strong Oxidants | H₂O₂, KMnO₄, NaOCl | Rapid and often violent decomposition of hydrazine.[6] |
| Metal Catalysts | Cu(II), Fe(III) salts | Can catalyze aerial oxidation. |
| Acids | Strong, non-complexing acids | Can promote both rearrangement and N-N cleavage.[1][7] |
| Solvents | Old/unstabilized THF, Et₂O | May contain peroxides that act as oxidants. |
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. 40487-93-2 CAS MSDS (CYCLOPROPYLMETHYL-HYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. arxada.com [arxada.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 12. Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (Cyclopropylmethyl)hydrazine Products
Welcome to the technical support center for the purification of (Cyclopropylmethyl)hydrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile synthetic intermediate.
Introduction
(Cyclopropylmethyl)hydrazine is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structural motif, combining a cyclopropyl ring with a reactive hydrazine functional group, allows for the construction of complex molecular architectures. However, the inherent reactivity and potential for impurity formation during its synthesis necessitate robust and well-understood purification strategies. This guide provides practical, field-proven insights into the purification of (Cyclopropylmethyl)hydrazine products, focusing on distillation, crystallization, and chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude (Cyclopropylmethyl)hydrazine?
A1: The impurity profile of crude (Cyclopropylmethyl)hydrazine largely depends on the synthetic route employed. A common method for its synthesis is the alkylation of hydrazine with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide). Potential impurities from this process include:
-
Unreacted Starting Materials: Residual hydrazine and cyclopropylmethyl halide.
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Over-alkylation Products: 1,2-bis(cyclopropylmethyl)hydrazine and other polysubstituted hydrazines.[1]
-
Solvent Residues: Residual solvents used in the synthesis and work-up steps.
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Degradation Products: (Cyclopropylmethyl)hydrazine is sensitive to oxidation, so degradation can occur upon exposure to air.[2]
Q2: What are the key physical properties of (Cyclopropylmethyl)hydrazine relevant to its purification?
A2: Understanding the physical properties of (Cyclopropylmethyl)hydrazine is crucial for selecting and optimizing a purification method.
| Property | Value | Source |
| Boiling Point | 176 °C | [3] |
| Solubility | Soluble in polar solvents such as water and alcohols. | [2] |
| Stability | Sensitive to oxidation; should be handled under an inert atmosphere. | [2] |
Q3: How should I store purified (Cyclopropylmethyl)hydrazine?
A3: Due to its sensitivity to oxidation, purified (Cyclopropylmethyl)hydrazine should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, typically between 2-8 °C.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of (Cyclopropylmethyl)hydrazine products.
Distillation Issues
Problem: The product is decomposing during distillation, leading to low yield and contamination.
Cause: (Cyclopropylmethyl)hydrazine, like many alkylhydrazines, can be thermally labile, especially in the presence of impurities or oxygen.[1]
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
-
Inert Atmosphere: Ensure the distillation apparatus is thoroughly purged with an inert gas (argon or nitrogen) to prevent oxidation.
-
Fractional Distillation: Use a fractional distillation setup to achieve better separation from impurities with close boiling points.
Problem: The distillate is still impure, with contaminants co-distilling with the product.
Cause: The boiling points of the impurities, such as over-alkylation products, may be too close to that of (Cyclopropylmethyl)hydrazine for effective separation by simple distillation.
Solution:
-
Increase Column Efficiency: Use a longer distillation column or one with a more efficient packing material to increase the number of theoretical plates.
-
Azeotropic Distillation: While less common for this specific compound, consider the possibility of forming an azeotrope with a suitable solvent to aid in separation. This technique has been used for the dehydration of hydrazine solutions.[4]
-
Alternative Purification Method: If distillation proves ineffective, consider switching to a different purification technique such as crystallization or chromatography.
Crystallization Issues
Problem: The product will not crystallize from the chosen solvent.
Cause: The product may be too soluble in the chosen solvent, or the concentration may not be high enough for crystallization to occur. Impurities can also inhibit crystallization.
Solution:
-
Solvent Screening: Experiment with a range of solvents or solvent mixtures. For the hydrochloride salt of (Cyclopropylmethyl)hydrazine, good results have been reported with methanol, ethanol, or isopropanol.[5]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface, or add a seed crystal of the pure compound if available.
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the product.
-
Cooling: Slowly cool the solution to a lower temperature to decrease the solubility of the product.
Problem: The resulting crystals are oily or discolored.
Cause: This indicates the presence of impurities that are being trapped within the crystal lattice or are co-precipitating with the product.
Solution:
-
Recrystallization: Perform one or more recrystallization steps. Dissolve the impure crystals in a minimal amount of hot solvent and allow them to cool slowly to form purer crystals.
-
Activated Carbon Treatment: Before crystallization, treat the solution with a small amount of activated carbon to adsorb colored impurities. Filter the solution while hot to remove the carbon before allowing it to cool.
-
Wash the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any surface impurities.
Chromatography Issues
Problem: The product is streaking or showing poor separation on a silica gel column.
Cause: The basic nature of the hydrazine moiety can lead to strong interactions with the acidic silica gel, causing tailing and poor resolution. Hydrazine derivatives can also be unstable on silica gel.[6]
Solution:
-
Base-Treated Silica: Deactivate the silica gel by treating it with a base, such as triethylamine (typically 1-2% in the eluent), to minimize strong interactions.
-
Alumina Chromatography: Consider using basic or neutral alumina as the stationary phase, which is more compatible with basic compounds.
-
Reverse-Phase Chromatography: If the compound is sufficiently nonpolar, reverse-phase chromatography (e.g., C18) can be an effective alternative.
-
Derivatization: For analytical purposes, derivatization to a more stable and less polar compound, such as a hydrazone, can improve chromatographic performance.[6]
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for purifying the free base of (Cyclopropylmethyl)hydrazine.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short-path distillation head, and a receiving flask. Ensure all glassware is dry and free of contaminants.
-
Inert Atmosphere: Purge the entire system with a gentle stream of nitrogen or argon for at least 15 minutes.
-
Charging the Flask: Charge the crude (Cyclopropylmethyl)hydrazine into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation:
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Collect the main fraction at the expected boiling point under the applied pressure.
-
Monitor the temperature closely; a stable boiling point indicates a pure fraction.
-
-
Storage: Transfer the purified product to a clean, dry, amber glass bottle under an inert atmosphere and store at 2-8 °C.
Protocol 2: Purification by Crystallization as the Hydrochloride Salt
This protocol is effective for obtaining a stable, solid form of (Cyclopropylmethyl)hydrazine.
-
Salt Formation:
-
Dissolve the crude (Cyclopropylmethyl)hydrazine in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or gaseous HCl) to the stirred solution until precipitation is complete.
-
-
Isolation of Crude Salt:
-
Collect the precipitated hydrochloride salt by vacuum filtration.
-
Wash the solid with a small amount of cold solvent.
-
Dry the crude salt under vacuum.
-
-
Recrystallization:
-
Dissolve the crude salt in a minimal amount of a hot recrystallization solvent (e.g., methanol, ethanol, or isopropanol).[5]
-
If the solution is colored, add a small amount of activated carbon and filter the hot solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
Protocol 3: Purification by Column Chromatography
This protocol is a general guideline and may require optimization for specific impurity profiles.
-
Stationary Phase Selection: Choose an appropriate stationary phase. For basic compounds like (Cyclopropylmethyl)hydrazine, basic or neutral alumina is often a better choice than silica gel.
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. If using silica gel, add 1-2% triethylamine to the eluent to suppress tailing.
-
Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution:
-
Begin elution with the initial solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
Collect fractions and monitor the separation by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for selecting the appropriate purification technique for (Cyclopropylmethyl)hydrazine products.
Caption: Decision tree for selecting a purification method.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. mdpi.com [mdpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. US2698286A - Dehydration of hydrazine solutions - Google Patents [patents.google.com]
- 5. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
How to avoid degradation of (Cyclopropylmethyl)hydrazine dihydrochloride
Welcome to the technical support center for (Cyclopropylmethyl)hydrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on how to handle, store, and utilize this reagent while minimizing degradation. Our goal is to ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability and handling of this compound.
Q1: What is the recommended procedure for storing this compound to ensure its long-term stability?
A1: Proper storage is the most critical factor in preventing the degradation of this compound. As a salt, it is a crystalline solid that is significantly more stable than its freebase form. For optimal shelf life, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Many suppliers recommend storage at room temperature, however, for long-term storage, refrigeration (2-8°C) is advisable to minimize any potential thermal degradation.[2] It is also crucial to protect it from light and moisture.
Q2: How susceptible is this compound to oxidation, and what precautions should I take?
A2: Hydrazine derivatives are known to be susceptible to oxidation, which is a primary degradation pathway.[3] The presence of oxygen, especially in solution, can lead to the formation of various degradation products. When handling the solid, it is best to work in an inert atmosphere, such as a glove box or under a nitrogen or argon blanket, particularly if the container will be opened and closed multiple times. For preparing solutions, it is highly recommended to use deoxygenated solvents.
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in water.[2] Given that hydrazines are more stable under acidic conditions, using a slightly acidic aqueous buffer can be beneficial for solution stability.[3] Its solubility in organic solvents is more limited. It is generally not recommended to use protic solvents other than water unless necessary for a specific reaction, as they can participate in degradation reactions. If an organic solvent is required, aprotic solvents should be carefully evaluated for compatibility. Always prepare solutions fresh for the best results.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of hydrazine derivatives in aqueous solutions is highly pH-dependent. Generally, hydrazines are more stable in acidic conditions.[3] The dihydrochloride salt itself creates a slightly acidic environment when dissolved in water. It is advisable to maintain a low pH if the experimental conditions allow. Alkaline conditions should be avoided as they can deprotonate the hydrazine, making it more susceptible to oxidation and other degradation pathways.
Troubleshooting Guide
This section provides solutions to common problems encountered during the use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields or unexpected side products. | Degradation of the this compound reagent. | - Confirm the purity of the reagent before use using an appropriate analytical method (e.g., NMR, HPLC).- Ensure that the reagent has been stored correctly in a cool, dry, and dark place.- Prepare solutions fresh using deoxygenated solvents.- Consider performing reactions under an inert atmosphere (N₂ or Ar). |
| Discoloration of the solid reagent (e.g., yellowing). | This may indicate oxidation or other forms of degradation. | - While slight discoloration may not always indicate significant degradation, it is a warning sign.- It is recommended to test the purity of the discolored reagent before use.- If significant degradation is confirmed, a fresh batch of the reagent should be used. |
| Precipitation or cloudiness in a freshly prepared solution. | The reagent may not be fully dissolved, or a reaction with the solvent or impurities may be occurring. | - Ensure the solvent is of high purity and compatible with the reagent.- Gently warm the solution or use sonication to aid dissolution, but be cautious of thermal degradation.- If the issue persists, filter the solution before use and consider trying a different solvent or buffer system. |
| Gradual loss of activity of a stock solution over time. | The reagent is degrading in the solution. | - Stock solutions of this compound are not recommended for long-term storage.- Prepare solutions fresh on the day of use.- If a stock solution must be stored for a short period, store it at a low temperature (2-8°C), protect it from light, and consider storing it under an inert atmosphere. |
Experimental Protocols
To ensure the integrity of your experiments, we provide the following detailed protocols for handling and analysis.
Protocol 1: Preparation of a Standardized Aqueous Solution
This protocol describes the preparation of an aqueous solution of this compound with precautions to minimize degradation.
Materials:
-
This compound
-
High-purity, deionized water
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Place the required amount of deionized water into the Schlenk flask.
-
Deoxygenate the water by bubbling with nitrogen or argon gas for at least 30 minutes while stirring.
-
Weigh the desired amount of this compound in a tared container, preferably in an inert atmosphere (glove box).
-
Quickly add the solid reagent to the deoxygenated water under a positive pressure of the inert gas.
-
Seal the flask and continue to stir until the solid is completely dissolved.
-
Use the solution immediately for the best results.
Protocol 2: Monitoring Purity and Degradation by HPLC
This protocol provides a general guideline for developing an HPLC method to assess the purity of this compound and detect potential degradation products.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start with a high percentage of A and gradually increase the percentage of B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of this compound of known concentration in deoxygenated water.
-
Prepare your sample solution at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the chromatograms for the main peak corresponding to the intact compound and any additional peaks that may represent impurities or degradation products.
-
The purity can be estimated by the relative peak area of the main component.
Visualizing Degradation Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key processes.
Caption: Key factors leading to the degradation of this compound.
References
Technical Support Center: Synthesis of (Cyclopropylmethyl)hydrazine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (Cyclopropylmethyl)hydrazine hydrochloride. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Synthesis Overview & Key Temperature-Sensitive Stages
The synthesis of (Cyclopropylmethyl)hydrazine hydrochloride is typically achieved through a two-step process. Understanding the temperature sensitivity of each stage is crucial for optimizing yield and purity.
-
Step 1: N-Boc Protection of Cyclopropylamine. This electrophilic amination reaction involves the formation of a nitrogen-nitrogen bond to create the N-Boc protected intermediate, N-Boc-(cyclopropylmethyl)hydrazine. This step is generally performed at a reduced temperature to control the reaction rate and minimize side reactions.
-
Step 2: Boc Deprotection. The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the final product, (Cyclopropylmethyl)hydrazine hydrochloride. The temperature of this step can influence the rate of deprotection and the potential for degradation of the final product.
II. Troubleshooting Guide: Temperature Optimization
This section addresses specific issues that may arise during the synthesis, with a focus on the impact of temperature.
Step 1: N-Boc Protection of Cyclopropylamine
Q1: Low yield of the N-Boc protected intermediate is observed. How can I improve it by optimizing the temperature?
A1: A low yield in the N-Boc protection step is often due to an incomplete reaction or the formation of side products. The recommended temperature range for this reaction is typically between 0°C and 20°C[1].
-
Causality: At temperatures below 0°C, the reaction rate may be too slow, leading to an incomplete reaction even after extended reaction times. Conversely, temperatures above 20°C can increase the rate of side reactions, such as the formation of di-Boc protected hydrazine or other impurities, which can reduce the yield of the desired product.
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your cooling bath is maintaining a stable temperature within the 0-5°C range for the initial addition of reagents.
-
Gradual Warming: After the initial addition, allowing the reaction to slowly warm to room temperature (around 20°C) and stirring for several hours can help drive the reaction to completion without significantly increasing side product formation.
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. If the reaction stalls, a slight increase in temperature (e.g., to 25°C) for a short period might be beneficial, but should be done cautiously.
-
Q2: I am observing significant impurity formation in the N-Boc protection step. Could temperature be the cause?
A2: Yes, elevated temperatures are a likely cause of increased impurity formation.
-
Causality: The electrophilic amination of primary amines can be prone to side reactions. At higher temperatures, the reactivity of all components increases, which can lead to undesired pathways. One common side reaction in hydrazine synthesis is the formation of azines, although this is more prevalent when reacting a hydrazine with a carbonyl compound[2]. In this specific reaction, high temperatures could favor the reaction of the product with the aminating reagent, leading to over-amination or other byproducts.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Strictly maintain the reaction temperature below 20°C, and preferably closer to 0-5°C during the addition of the electrophilic aminating reagent.
-
Slow Reagent Addition: Add the aminating reagent dropwise to the solution of cyclopropylamine while vigorously stirring to dissipate any localized heat generation.
-
Characterize Impurities: If possible, use GC-MS or LC-MS to identify the major impurities. Knowing their structure can provide clues about the side reactions occurring and help in devising a more effective temperature control strategy.
-
| Parameter | Recommended Range | Potential Issue if Deviated |
| Reaction Temperature | 0-20°C[1] | < 0°C: Slow reaction rate; > 20°C: Increased side product formation |
| Reagent Addition Temperature | 0-5°C | Higher temperatures can lead to localized overheating and impurity formation. |
Table 1: Temperature Parameters for N-Boc Protection of Cyclopropylamine
Step 2: Boc Deprotection
Q3: The Boc deprotection is incomplete, resulting in a mixture of starting material and product. How can I optimize the temperature to solve this?
A3: Incomplete deprotection is a common issue and is often related to insufficient reaction temperature or time. The typical temperature range for acid-mediated Boc deprotection is 20-50°C[1].
-
Causality: The cleavage of the Boc group is an acid-catalyzed process that requires a certain activation energy. If the temperature is too low (e.g., below 20°C), the reaction rate can be very slow, leading to incomplete conversion.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature to within the 40-50°C range and monitor the reaction progress by TLC or LC-MS.
-
Extend Reaction Time: If increasing the temperature is not desirable due to potential product instability, extending the reaction time at a moderate temperature (e.g., 25-30°C) can also drive the reaction to completion.
-
Acid Concentration: Ensure that a sufficient excess of acid (e.g., HCl in dioxane or an aqueous solution) is used, as this will also affect the reaction rate.
-
Q4: I am observing degradation of my final product, (Cyclopropylmethyl)hydrazine hydrochloride, after the deprotection step. Is the temperature too high?
A4: Yes, product degradation is a strong indicator that the deprotection temperature is too high.
-
Troubleshooting Steps:
-
Lower the Temperature: Perform the deprotection at the lower end of the recommended range (20-30°C). This may require a longer reaction time, but it will minimize the risk of degradation.
-
Monitor Closely: Use TLC or HPLC to monitor the reaction. As soon as the starting material is consumed, proceed with the work-up to avoid prolonged exposure of the product to acidic conditions and elevated temperatures.
-
Inert Atmosphere: While not always necessary, performing the deprotection under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative degradation, which can be exacerbated at higher temperatures.
-
| Parameter | Recommended Range | Potential Issue if Deviated |
| Reaction Temperature | 20-50°C[1] | < 20°C: Incomplete reaction; > 50°C: Product degradation |
| Reaction Time | Varies (monitor by TLC/HPLC) | Prolonged exposure at high temperatures can lead to degradation. |
Table 2: Temperature Parameters for Boc Deprotection
III. Experimental Protocols
Protocol 1: Temperature Optimization Study for N-Boc Protection
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve cyclopropylamine (1 equivalent) and N-methylmorpholine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., -5°C, 0°C, 5°C) using an appropriate cooling bath.
-
Reagent Addition: Dissolve the N-Boc-O-tosyl hydroxylamine (or a similar aminating agent) (1 equivalent) in the same solvent and add it dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed the set point by more than 2°C.
-
Reaction: After the addition is complete, stir the reaction at the set temperature for 1 hour. Then, allow the reaction to warm to a specific temperature (e.g., 10°C, 20°C, 30°C) and continue stirring.
-
Monitoring: Take aliquots of the reaction mixture at regular intervals (e.g., every hour) and analyze by TLC and HPLC to determine the conversion rate and the formation of any impurities.
-
Work-up: Once the reaction is complete, quench the reaction with water and perform a standard extractive work-up.
-
Analysis: Analyze the crude product by HPLC to determine the yield and purity. Compare the results from the different temperature profiles to identify the optimal conditions.
Protocol 2: Temperature Optimization Study for Boc Deprotection
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the N-Boc-(cyclopropylmethyl)hydrazine (1 equivalent) in a suitable solvent (e.g., methanol, dioxane).
-
Heating: Heat the solution to the desired temperature (e.g., 20°C, 30°C, 40°C, 50°C) using a controlled temperature oil bath.
-
Acid Addition: Add the acidic reagent (e.g., concentrated HCl or 4M HCl in dioxane) (5-10 equivalents) to the heated solution.
-
Reaction & Monitoring: Stir the reaction at the set temperature and monitor the disappearance of the starting material by TLC or HPLC at regular intervals.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting hydrochloride salt can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Analysis: Analyze the purified product by HPLC to determine the yield and purity. Compare the results from the different temperatures to find the optimal balance between reaction rate and product stability.
IV. Visualization of Workflows
Caption: Workflow for synthesis and temperature-related troubleshooting.
Caption: Decision tree for troubleshooting Boc deprotection temperature.
V. Frequently Asked Questions (FAQs)
Q1: What are the typical analytical methods to monitor the reaction and assess the purity of (Cyclopropylmethyl)hydrazine hydrochloride?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for monitoring the reaction progress and determining the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities. For GC analysis, derivatization of the hydrazine may be necessary to improve its volatility and chromatographic behavior.
Q2: What is the recommended storage temperature for (Cyclopropylmethyl)hydrazine hydrochloride?
A2: It is recommended to store (Cyclopropylmethyl)hydrazine hydrochloride at 0-8°C[4]. This is to ensure its long-term stability and prevent degradation.
Q3: Can thermal deprotection (without acid) be used for the Boc group removal?
A3: Thermal deprotection of Boc groups is possible but typically requires high temperatures (often above 150°C)[3][5]. While this method avoids the use of strong acids, such high temperatures could lead to the degradation of the desired (Cyclopropylmethyl)hydrazine product. Therefore, acid-catalyzed deprotection at a controlled, lower temperature is generally the preferred method for this synthesis.
Q4: Are there any specific safety precautions to consider when working with (Cyclopropylmethyl)hydrazine hydrochloride and its intermediates?
A4: Yes. Hydrazine derivatives are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) for the specific compounds you are working with.
VI. References
-
BenchChem. (2025). Technical Support Center: Optimization of Boc Deprotection in Multi-Step Synthesis. --INVALID-LINK--
-
Chen, J. L., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry A, 113(44), 12243–12253.
-
CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride. (2016). Google Patents. --INVALID-LINK--
-
Maguire, A. R., & Collins, S. G. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846–4855.
-
BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress. --INVALID-LINK--
-
ChemicalBook. (n.d.). (CyclopropylMethyl)hydrazine hydrochloride CAS#: 1181457-83-9. --INVALID-LINK--
-
BenchChem. (2025). Preventing common side reactions during the synthesis and handling of hydrazones. --INVALID-LINK--
References
Technical Support Center: Stabilizing (Cyclopropylmethyl)hydrazine for Long-Term Storage
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the stabilization and long-term storage of (cyclopropylmethyl)hydrazine and its salts. Adherence to these protocols is critical for maintaining the compound's purity, ensuring experimental reproducibility, and guaranteeing laboratory safety.
Frequently Asked Questions (FAQs)
Q1: My vial of (cyclopropylmethyl)hydrazine has developed a yellow or brownish tint. What does this indicate?
A1: A color change in your (cyclopropylmethyl)hydrazine sample is a primary indicator of degradation, most commonly due to oxidation. Hydrazine derivatives are susceptible to air oxidation, which can lead to the formation of various impurities.[1] It is crucial to handle the compound under an inert atmosphere whenever possible.
Q2: I've observed pressure buildup in a stored container of (cyclopropylmethyl)hydrazine. What is the cause and what should I do?
A2: Pressure buildup is a serious concern and likely indicates decomposition of the hydrazine, which can generate nitrogen gas.[2] This can be initiated by exposure to heat, light, or incompatible materials such as certain metals (iron, copper) and oxidizing agents.[2] If you observe container pressurization, carefully vent the container in a fume hood and re-evaluate your storage conditions.
Q3: Is it better to store (cyclopropylmethyl)hydrazine as the free base or as a salt?
A3: For long-term stability, it is highly recommended to store (cyclopropylmethyl)hydrazine as its hydrochloride salt. The salt form is generally more crystalline, less hygroscopic, and less susceptible to oxidative degradation compared to the free base.
Q4: What are the ideal temperature conditions for storing (cyclopropylmethyl)hydrazine hydrochloride?
A4: For optimal long-term stability, (cyclopropylmethyl)hydrazine hydrochloride should be stored in a cool, dry, and dark environment. Refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially accelerate degradation.
Q5: What materials should I use for storing and handling (cyclopropylmethyl)hydrazine?
A5: Use containers made of borosilicate glass or stainless steel (types 304L or 316L are preferred).[3][4] For seals and gaskets, polytetrafluoroethylene (PTFE) is a suitable material.[2] Avoid contact with iron, copper, brass, bronze, and oxidizing agents.[2][5]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Decrease in purity over time (confirmed by HPLC/NMR) | 1. Oxidative Degradation: Exposure to atmospheric oxygen. 2. Thermal Decomposition: Storage at elevated temperatures. 3. Catalytic Decomposition: Contact with incompatible metals or surfaces. | 1. Repackage the material under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure storage is at the recommended temperature (2-8°C). 3. Verify that storage containers and handling equipment are made of compatible materials (glass, stainless steel, PTFE). |
| Formation of Insoluble Particulates | 1. Polymerization: Some hydrazine derivatives can undergo polymerization, especially if impurities are present. 2. Formation of insoluble degradation products. | 1. Attempt to dissolve a small sample in a suitable solvent to confirm insolubility. 2. If insoluble, the material may be significantly degraded and should be disposed of according to safety guidelines. 3. Re-evaluate storage conditions to prevent further degradation of remaining stock. |
| Inconsistent Experimental Results | 1. Degraded Reagent: Use of (cyclopropylmethyl)hydrazine that has lost purity. | 1. Perform a purity analysis (see QC protocol below) on your stored material before use. 2. If purity is compromised, use a fresh, unopened vial of the compound for your experiments. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of (Cyclopropylmethyl)hydrazine Hydrochloride
This protocol outlines the best practices for storing (cyclopropylmethyl)hydrazine hydrochloride to ensure its stability over an extended period.
Materials:
-
(Cyclopropylmethyl)hydrazine hydrochloride
-
Amber borosilicate glass vial with a PTFE-lined cap
-
Inert gas (argon or dry nitrogen)
-
Glovebox or Schlenk line
-
Refrigerator (2-8°C)
Procedure:
-
Preparation of the Storage Environment:
-
If available, perform all manipulations within a glovebox under an inert atmosphere.
-
Alternatively, use a Schlenk line to create an inert atmosphere within the storage vial.
-
-
Aliquoting the Compound:
-
If you have a large quantity of the compound, it is advisable to aliquot it into smaller, single-use vials. This minimizes the exposure of the entire batch to the atmosphere with each use.
-
-
Inerting the Vial:
-
Place the desired amount of (cyclopropylmethyl)hydrazine hydrochloride into an amber glass vial.
-
If using a Schlenk line, connect the vial and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.
-
If using a glovebox, simply cap the vial tightly inside the glovebox.
-
-
Sealing and Labeling:
-
Securely tighten the PTFE-lined cap on the vial.
-
Label the vial clearly with the compound name, date of storage, and any other relevant information.
-
-
Storage:
-
Place the sealed vial in a refrigerator at 2-8°C.
-
Ensure the storage location is dark and free from sources of heat or ignition.
-
Protocol 2: Quality Control Analysis by HPLC
This protocol provides a general method for assessing the purity of (cyclopropylmethyl)hydrazine hydrochloride using High-Performance Liquid Chromatography (HPLC). This method may require optimization for your specific instrumentation and purity requirements.
Materials:
-
(Cyclopropylmethyl)hydrazine hydrochloride sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer (pH may need optimization, start with pH 7.0)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare a suitable mobile phase, for example, a mixture of acetonitrile and phosphate buffer. The exact ratio will need to be determined empirically to achieve good separation, but a starting point could be 30:70 (v/v) acetonitrile:buffer.
-
-
Standard Solution Preparation:
-
Accurately weigh a small amount of a reference standard of (cyclopropylmethyl)hydrazine hydrochloride and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
-
Sample Solution Preparation:
-
Accurately weigh a small amount of the (cyclopropylmethyl)hydrazine hydrochloride sample to be tested and dissolve it in the mobile phase to a concentration within the range of your calibration curve.
-
-
HPLC Analysis:
-
Set the HPLC flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (a wavelength of ~210 nm is a reasonable starting point for a non-aromatic amine).
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Determine the retention time of the main peak corresponding to (cyclopropylmethyl)hydrazine hydrochloride from the standard chromatograms.
-
Identify any impurity peaks in the sample chromatogram.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method), or by using the calibration curve for a more quantitative assessment.
-
Visualizations
Degradation Pathway of (Cyclopropylmethyl)hydrazine
Caption: Potential degradation pathways for (cyclopropylmethyl)hydrazine.
Workflow for Long-Term Storage
Caption: Recommended workflow for the long-term storage of (cyclopropylmethyl)hydrazine HCl.
References
Technical Support Center: Purification of (Cyclopropylmethyl)hydrazine Dihydrochloride
Welcome to the technical support center for (Cyclopropylmethyl)hydrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. We will move beyond simple procedural lists to explain the underlying principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently encountered by users of this compound.
Q1: What are the most common impurities in a crude sample of this compound?
Impurities can originate from various stages of the synthesis and workup. Common culprits include:
-
Unreacted Starting Materials: Such as cyclopropylamine or protected hydrazine precursors.
-
Reaction By-products: Side-products formed during the synthesis.
-
The Monohydrochloride Salt: Incomplete protonation can lead to a mixture of the dihydrochloride and monohydrochloride salts.
-
Residual Solvents: Solvents used during the reaction or initial precipitation (e.g., methanol, ethanol, isopropanol) may remain trapped in the crystalline solid.[1]
-
Inorganic Salts: Salts like sodium chloride can be introduced during workup procedures.[2]
-
Water and Carbon Dioxide: Hydrazine salts can be hygroscopic and may absorb atmospheric moisture and CO2.[3]
-
Oxidation Products: Like many amines and hydrazines, the compound can be susceptible to air oxidation, which often results in discoloration.[4]
Q2: How can I accurately assess the purity of my sample?
A multi-faceted approach is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for identifying and quantifying organic impurities. The presence of unexpected signals can help identify starting materials or by-products.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the main compound from impurities. A chromatogram showing a single, sharp peak is indicative of high purity.[5]
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. A broad or depressed melting range is a classic indicator of impurities.
-
Elemental Analysis (CHN): This analysis determines the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the theoretical values for C₄H₁₂Cl₂N₂.
Q3: My sample of this compound is yellow or brown. What causes this and how can I fix it?
Discoloration is typically due to trace amounts of oxidized impurities or other highly conjugated by-products. The most effective method for removing such colored impurities is treatment with activated charcoal. A small amount of charcoal is added to a solution of the crude product, stirred or heated briefly, and then removed by filtration before proceeding with crystallization.[5]
Q4: What is the best way to store the purified compound to maintain its integrity?
Proper storage is critical to prevent degradation. This compound should be stored in a tightly sealed container in a cool, dry place.[6] For long-term storage, keeping it under an inert atmosphere of nitrogen or argon is highly recommended to prevent moisture absorption and oxidation.[7]
Section 2: Troubleshooting Guide for Purification
This guide provides solutions to specific problems you may encounter during the purification process.
Problem: My compound fails to crystallize from solution.
| Potential Cause | Scientific Explanation | Proposed Solution |
| Solution is not supersaturated. | Crystallization requires the concentration of the solute to exceed its saturation point at a given temperature. This can happen if too much solvent was used initially. | Gently evaporate some of the solvent under reduced pressure or with a stream of inert gas to increase the concentration. |
| Absence of nucleation sites. | Crystal growth needs a starting point (a nucleus). Sometimes, highly purified solutions can become supercooled without forming crystals. | Try "scratching" the inside of the flask with a glass rod below the solvent line to create microscopic imperfections that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previous pure batch. |
| Presence of "oily" impurities. | Certain impurities can act as crystallization inhibitors, preventing the formation of an ordered crystal lattice and causing the product to "oil out." | Attempt to purify the material further. Try washing the crude solid with a non-polar solvent like hexane to remove greasy impurities before attempting recrystallization.[5] You may also need to perform a column chromatography purification on the free base before converting it back to the dihydrochloride salt. |
Problem: Purity does not improve significantly after recrystallization.
| Potential Impurity Type | Reason for Persistence | Recommended Action |
| Isomeric By-products | Isomers can have very similar solubility profiles to the desired product, making separation by simple recrystallization difficult. | Consider a different solvent system for recrystallization that may exploit subtle solubility differences. If this fails, chromatographic separation of the free base may be necessary. |
| Inorganic Salts (e.g., NaCl) | If the recrystallization solvent also dissolves the inorganic salt, it will co-precipitate with your product upon cooling. | Choose a recrystallization solvent in which the desired product is soluble when hot, but the inorganic salt is poorly soluble. Isopropanol is often a good choice for this purpose with hydrochloride salts.[5] |
| The Monohydrochloride Salt | The solubility of the mono- and dihydrochloride salts can be very similar. | Ensure complete protonation. Dissolve the crude material in a suitable solvent (e.g., isopropanol) and bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (like HCl in diethyl ether) to drive the equilibrium to the dihydrochloride form before inducing crystallization. |
Section 3: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Standard Recrystallization from an Alcohol
This is the most common and straightforward method for purifying this compound.
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of a test solvent (e.g., Methanol, Ethanol, or Isopropanol). If it dissolves readily at room temperature, the solvent is too good. If it is insoluble even when heated, the solvent is too poor. The ideal solvent dissolves the compound when hot but not when cold.[1][5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot alcohol solvent required to fully dissolve the solid. This is crucial for maximizing yield.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Trituration/Washing
This method is effective for removing non-polar organic impurities that are more soluble in the wash solvent than the desired product.
-
Solvent Selection: Choose a solvent in which this compound is essentially insoluble, but the suspected impurities are soluble. Good candidates include diethyl ether, ethyl acetate, or hexane.[5]
-
Procedure: Place the crude solid in a flask. Add a sufficient amount of the chosen wash solvent.
-
Trituration: Stir the resulting slurry vigorously with a magnetic stirrer or a glass rod for 15-30 minutes at room temperature. This breaks up the solid and allows the solvent to dissolve the impurities.
-
Isolation: Collect the solid by vacuum filtration.
-
Repeat: Repeat the washing process 1-2 more times if necessary.
-
Drying: Dry the purified solid under high vacuum.
Section 4: Visualization of Workflows
Diagram 1: Purification Decision Workflow
This diagram outlines a logical sequence of steps for deciding on the appropriate purification strategy.
References
- 1. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 2. CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method - Google Patents [patents.google.com]
- 3. arc.aiaa.org [arc.aiaa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Enhancing Reaction Efficiency with (Cyclopropylmethyl)hydrazine
Welcome to the technical support center for (Cyclopropylmethyl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic strategies when utilizing this versatile reagent.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and use of (Cyclopropylmethyl)hydrazine and its salts.
Q1: My (Cyclopropylmethyl)hydrazine is supplied as a hydrochloride salt. How do I prepare the free base for my reaction?
A1: (Cyclopropylmethyl)hydrazine is often supplied as a more stable hydrochloride salt to improve its shelf-life. To use it in reactions requiring the free nucleophile, you must deprotect it. A standard and effective method is to neutralize the salt with a suitable base.
Experimental Protocol: Deprotection of (Cyclopropylmethyl)hydrazine Hydrochloride
-
Dissolution: Dissolve the (Cyclopropylmethyl)hydrazine hydrochloride salt (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or methanol.
-
Basification: Add a slight excess (1.1-1.2 equivalents for the monohydrochloride, or 2.1-2.2 equivalents for a dihydrochloride) of a tertiary amine base, such as triethylamine (TEA), directly to the stirred solution.[1] Alternatively, an aqueous solution of a mild inorganic base like sodium bicarbonate or sodium acetate can be used, followed by extraction of the free hydrazine into an organic solvent.[1]
-
Stirring: Allow the mixture to stir at room temperature for 15-30 minutes.
-
Work-up (if using an inorganic base): If an aqueous inorganic base was used, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Confirmation: The resulting solution contains the free (Cyclopropylmethyl)hydrazine and can often be used directly in the subsequent reaction. The formation of a salt byproduct (e.g., triethylammonium chloride) may necessitate filtration if it precipitates.
Q2: Is the cyclopropylmethyl group stable under typical reaction conditions?
A2: The cyclopropylmethyl group is generally robust under a wide range of synthetic conditions. Its stability is attributed to the unique electronic nature of the cyclopropane ring, which can stabilize an adjacent positive charge through "bent bond" conjugation.[2][3][4][5][6] This inherent stability means that ring-opening or rearrangement is not a common side reaction under standard nucleophilic addition, basic, or mildly acidic conditions.[2][3][4][5][6] However, strongly acidic conditions that could generate a carbocation on the methylene carbon should be approached with caution, as rearrangements to cyclobutyl or homoallyl systems can occur.[2]
Q3: What are the primary applications of (Cyclopropylmethyl)hydrazine in synthesis?
A3: Due to its bifunctional nature, (Cyclopropylmethyl)hydrazine is a valuable building block for nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. Its most common applications include:
-
Hydrazone Formation: Condensation with aldehydes and ketones to form hydrazones, which are stable intermediates or final products.
-
Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds to yield substituted pyrazoles, a common scaffold in medicinal chemistry.[7][8][9][10][11]
-
Wolff-Kishner Reduction: Although less common with substituted hydrazines, the resulting hydrazone can be subjected to strongly basic conditions to reduce the carbonyl group to a methylene group.[12][13][14]
II. Troubleshooting Guide: Common Synthetic Challenges
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield in Hydrazone Formation
The condensation of (Cyclopropylmethyl)hydrazine with a carbonyl compound is a cornerstone reaction, but its efficiency can be hampered by several factors.
| Possible Cause | Troubleshooting & Optimization | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider extending the reaction time or gently heating the mixture. | Hydrazone formation is an equilibrium process. Le Chatelier's principle dictates that driving the reaction to completion may require more time or energy to overcome activation barriers. |
| Incorrect pH | The reaction is typically acid-catalyzed. Add a catalytic amount of acetic acid (a few drops) to achieve a mildly acidic pH (around 4-6).[15] | The carbonyl oxygen must be protonated to increase the electrophilicity of the carbonyl carbon. However, in strongly acidic conditions, the hydrazine nitrogen becomes protonated, losing its nucleophilicity and inhibiting the reaction.[15] |
| Steric Hindrance | For sterically demanding ketones or aldehydes, prolonged reaction times and elevated temperatures may be necessary. | The cyclopropylmethyl group, while not excessively large, does impart some steric bulk. This can slow the rate of nucleophilic attack on a hindered carbonyl center. |
| Formation of Azine Byproduct | Use a slight excess (1.1-1.2 equivalents) of (Cyclopropylmethyl)hydrazine. Add the carbonyl compound slowly to the solution of the hydrazine. | An azine (R₂C=N-N=CR₂) forms when a second molecule of the carbonyl compound reacts with the initially formed hydrazone.[15] Maintaining an excess of the hydrazine reagent favors the formation of the desired hydrazone. |
// Nodes Start [label="Start:\nCarbonyl + (Cyclopropylmethyl)hydrazine"]; DesiredPath [label="Desired Reaction:\nHydrazone Formation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SidePath [label="Side Reaction:\nAzine Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Desired Hydrazone Product"]; Byproduct [label="Azine Byproduct"];
// Edges Start -> DesiredPath [label="Optimal pH (4-6)\nExcess Hydrazine"]; Start -> SidePath [label="Excess Carbonyl"]; DesiredPath -> Product; SidePath -> Byproduct; } caption: "Hydrazone vs. Azine Formation Pathways"
Issue 2: Difficulties in Product Purification
The polarity and basicity of the nitrogen atoms in hydrazone products can present challenges during purification.
| Problem | Recommended Solution | Expert Insight |
| Product Streaking on Silica Gel TLC | Add a small amount (0.5-1%) of a tertiary amine like triethylamine or a few drops of ammonia to the chromatography eluent.[16] | The basic nitrogen atoms in the hydrazone can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and streaking. A basic modifier in the eluent neutralizes these active sites, allowing for cleaner separation. |
| Product Decomposition on Silica Gel | If your hydrazone is particularly sensitive, consider using a less acidic stationary phase like neutral alumina for column chromatography.[16] | Neutral alumina lacks the strong acidic sites present on silica gel, making it a gentler alternative for purifying acid-sensitive compounds. |
| Failure to Crystallize | If the product is an oil, attempt trituration with a non-polar solvent like n-hexane or petroleum ether in the cold.[17] If that fails, consider converting the hydrazone to a hydrochloride salt with HCl in a solvent like ether or dioxane, which often induces crystallization and can be purified and then converted back to the free base. | Trituration can help induce crystallization from an amorphous oil. Salt formation introduces ionic character, which can significantly enhance the crystal lattice energy, leading to a stable, crystalline solid that is easier to handle and purify. |
Issue 3: Inefficient Wolff-Kishner Reduction
While a powerful transformation, the high temperatures and strongly basic conditions of the Wolff-Kishner reduction require careful optimization.
| Problem | Recommended Solution | Scientific Rationale |
| Incomplete Reaction | Ensure anhydrous conditions and sufficiently high temperatures. The Huang-Minlon modification, which involves distilling off water and excess hydrazine after hydrazone formation, allows the reaction temperature to rise to the required ~200°C.[13][18] | The elimination of nitrogen gas from the hydrazone anion is the rate-determining step and requires significant thermal energy.[12] Water can lower the reaction temperature and interfere with the strongly basic conditions. |
| Substrate Decomposition | This reaction is not suitable for base-sensitive substrates. Functional groups such as esters, amides, and lactams will be hydrolyzed under these conditions.[13][18] | The strongly basic conditions (e.g., KOH in ethylene glycol) will readily saponify ester and amide functionalities. Alternative reduction methods like the Clemmensen reduction (acidic conditions) should be considered for such substrates. |
| Steric Hindrance at Carbonyl | For sterically hindered ketones, higher boiling point solvents (e.g., diethylene glycol) and longer reaction times may be required (Barton modification).[18] | The initial formation of the hydrazone can be slow for sterically congested carbonyls. More forcing conditions are needed to drive this initial equilibrium towards the product. |
III. References
-
Technical Support Center: Hydrazone Formation and Purification. (n.d.). BenchChem. Retrieved January 5, 2026, from --INVALID-LINK--
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (2014, November 3). Chemistry Stack Exchange. Retrieved January 5, 2026, from --INVALID-LINK--
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020, January 21). National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--
-
Why is cyclopropyl methyl carbocation exceptionally stable? (2020, May 30). Chem Zipper. Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020, December 29). MDPI. Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020, December 29). National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from --INVALID-LINK--
-
Need a purification method for a free hydrazone. (2021, July 26). Reddit. Retrieved January 5, 2026, from --INVALID-LINK--
-
Wolff-Kishner Reduction. (n.d.). J&K Scientific LLC. Retrieved January 5, 2026, from --INVALID-LINK--
-
Chromatographic methods of determining hydrazine and its polar derivatives. (2012, January 1). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (2014, November 3). Chemistry Stack Exchange. Retrieved January 5, 2026, from --INVALID-LINK--
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthetic transformations: a) Deprotection of the hydrazide 7a to form... (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? (2019, June 25). Wyzant. Retrieved January 5, 2026, from --INVALID-LINK--
-
Wolff–Kishner reduction. (n.d.). Wikipedia. Retrieved January 5, 2026, from --INVALID-LINK--
-
Wolff-Kishner Reduction. (n.d.). Alfa Chemistry. Retrieved January 5, 2026, from --INVALID-LINK--
-
Synthesis and Separation of Geometrical Isomers of Hydrazone: Towards Effective Antibacterial Agents. (2023, August 28). AIJR Books. Retrieved January 5, 2026, from --INVALID-LINK--
-
How to purify hydrazone? (2020, August 31). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
-
Why is cyclopropyl methyl carbocation exceptionally stable? (2014, December 24). Quora. Retrieved January 5, 2026, from --INVALID-LINK--
-
Wolff-Kishner Reduction. (n.d.). Organic Chemistry Tutor. Retrieved January 5, 2026, from --INVALID-LINK--
-
Wolff-Kishner Reduction. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from --INVALID-LINK--
-
Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (2001). CORE. Retrieved January 5, 2026, from --INVALID-LINK--
-
Obtaining free base from hydrochloride salt in methanol as solvent? (2021, September 4). Reddit. Retrieved January 5, 2026, from --INVALID-LINK--
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from --INVALID-LINK--
-
Any idea how to neutralize the hydrazine dihydrochloride, I need to neutralize it to perform the synthesis of a triazole from benzoyl isothiocyanate? (2015, November 2). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. Welcome to Chem Zipper.com......: Why is cyclopropyl methyl carbocation exceptionally stable? [chemzipper.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. wyzant.com [wyzant.com]
- 6. quora.com [quora.com]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Wolff-Kishner Reduction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to (Cyclopropylmethyl)hydrazine Dihydrochloride and Other Hydrazine Derivatives for Researchers
Introduction
Hydrazine derivatives represent a cornerstone in the fields of medicinal chemistry and organic synthesis. Their unique chemical reactivity, stemming from the nucleophilic nitrogen-nitrogen bond, has enabled the development of crucial therapeutics and facilitated the construction of complex molecular architectures.[1] This guide provides a comprehensive comparison of (cyclopropylmethyl)hydrazine dihydrochloride with other prominent hydrazine derivatives, namely Iproniazid, Phenelzine, and phenylhydrazine. By examining their applications as enzyme inhibitors and reagents in synthetic transformations, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their work.
Part 1: Hydrazine Derivatives as Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] Inhibition of MAO activity can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that has been successfully exploited for the treatment of depression and other neurological disorders.[3]
Iproniazid: The Prototypical Hydrazine MAO Inhibitor
Iproniazid was one of the first synthetic antidepressants and belongs to the hydrazine class of non-selective, irreversible MAO inhibitors.[4] Its antidepressant properties were discovered serendipitously during its initial use as a treatment for tuberculosis.[5]
Mechanism of Action: Iproniazid acts as an irreversible inhibitor of both MAO-A and MAO-B.[6] The isopropylhydrazine moiety is crucial for its inhibitory activity.[4] The inhibition is progressive and results from the formation of a stable covalent adduct with the FAD cofactor at the active site of the enzyme.[6]
Clinical Significance and Limitations: While historically significant in establishing the "monoamine hypothesis" of depression, the clinical use of Iproniazid was largely discontinued due to a high incidence of severe hepatotoxicity.[7]
Phenelzine: A Clinically Relevant Hydrazine MAOI
Phenelzine is another non-selective, irreversible MAO inhibitor of the hydrazine class that remains in clinical use for the treatment of major depressive disorder, particularly atypical depression.[8]
Mechanism of Action: Similar to Iproniazid, Phenelzine irreversibly inhibits both MAO-A and MAO-B by forming a covalent bond with the FAD cofactor.[6]
Clinical Use: Phenelzine is an effective antidepressant, but its use is associated with significant side effects and requires strict dietary restrictions to avoid hypertensive crises caused by the ingestion of tyramine-rich foods.[8]
(Cyclopropylmethyl)hydrazine: A Potential Next-Generation MAO Inhibitor?
While direct experimental data on the MAO inhibitory activity of (cyclopropylmethyl)hydrazine is not extensively published, the structurally related class of cyclopropylamines has been a fertile ground for the development of potent MAO inhibitors.[9] The cyclopropyl group is a key feature in the well-known MAO inhibitor, tranylcypromine.
Inferred Mechanism and Potential: The strained cyclopropyl ring in cyclopropylamine derivatives is thought to contribute to their mechanism-based inhibition of MAOs.[10] It is hypothesized that (Cyclopropylmethyl)hydrazine could act as a mechanism-based inhibitor, where enzymatic oxidation would generate a reactive species that covalently modifies the FAD cofactor. The presence of the cyclopropylmethyl moiety offers a unique structural motif that could be explored for developing more selective and potent MAO inhibitors with potentially improved safety profiles compared to the first-generation hydrazine MAOIs.[10]
Comparative Analysis of Hydrazine-Based MAO Inhibitors
| Feature | Iproniazid | Phenelzine | (Cyclopropylmethyl)hydrazine (Hypothesized) |
| MAO Inhibition | Non-selective, Irreversible | Non-selective, Irreversible | Potentially selective, Mechanism-based |
| Clinical Use | Largely discontinued | Treatment-resistant depression | Investigational |
| Key Structural Feature | Isopropylhydrazine | Phenethylhydrazine | Cyclopropylmethylhydrazine |
| Major Limitation | Hepatotoxicity | Dietary restrictions, side effects | Unknown |
Experimental Protocol: In Vitro MAO Inhibition Assay
This protocol describes a general method for assessing the inhibitory potential of a compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric detection system)
-
Test compounds (e.g., this compound, Phenelzine)
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B) to each well.
-
Add the test compounds at various concentrations to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for any time-dependent inhibition.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B) and the Amplex® Red reagent mixture.
-
Monitor the fluorescence intensity over time using a microplate reader (excitation ~545 nm, emission ~590 nm).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iproniazid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iproniazid | C9H13N3O | CID 3748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
The (Cyclopropylmethyl)hydrazine Moiety: A Scaffold for Potent and Selective Kinase Inhibition
An In-depth Efficacy Comparison and Methodological Guide for Researchers
In the landscape of modern drug discovery, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. The chemical scaffolds that form the core of these inhibitors are critical determinants of their efficacy, selectivity, and pharmacological properties. Among these, structures synthesized with (cyclopropylmethyl)hydrazine have given rise to a compelling class of inhibitors. The cyclopropyl group, a small, strained ring, is a versatile tool in medicinal chemistry, often introduced to enhance metabolic stability, constrain molecular conformation, and improve binding affinity.[1][2]
This guide provides a comprehensive comparison of the efficacy of kinase inhibitors featuring the cyclopropyl motif, with a primary focus on Fedratinib, a potent Janus kinase 2 (JAK2) inhibitor. We will delve into its performance against other established inhibitors, supported by experimental data, and provide detailed protocols for key assays to empower researchers in their own investigations.
The Strategic Advantage of the Cyclopropyl Group
The incorporation of a cyclopropyl ring into a drug candidate is a strategic decision driven by its unique physicochemical properties.[3] The rigid nature of the ring can lock a molecule into a bioactive conformation, which is crucial for optimizing interactions with a biological target and minimizing off-target effects.[1] Furthermore, the high C-H bond dissociation energy of the cyclopropyl group often results in increased resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially leading to a longer in vivo half-life and improved pharmacokinetic profiles.[4] This enhanced stability is a key consideration in designing more effective and convenient therapeutics.[1]
Case Study: Fedratinib, a Selective JAK2 Inhibitor
Fedratinib (Inrebic®) is a prime example of a successful kinase inhibitor synthesized utilizing a scaffold derived from (cyclopropylmethyl)hydrazine. Approved by the FDA for the treatment of myelofibrosis, a myeloproliferative neoplasm characterized by dysregulated JAK2 signaling, Fedratinib demonstrates the therapeutic potential of this chemical class.[5][6]
Myelofibrosis is often driven by mutations that cause the constitutive activation of the JAK-STAT signaling pathway, leading to uncontrolled cell proliferation and other disease manifestations.[7][8] Fedratinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JAK2 kinase domain and preventing the phosphorylation of downstream STAT proteins.[7][9] This action blocks the aberrant signaling cascade, inducing apoptosis in malignant cells and reducing the disease burden.[9]
The JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a pivotal role in hematopoiesis and immune function.[8] Dysregulation of this pathway is a hallmark of various cancers and inflammatory diseases.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Fedratinib.
Comparative Efficacy: Fedratinib vs. Ruxolitinib
A crucial aspect of evaluating any new therapeutic is its performance relative to existing standards of care. In the context of myelofibrosis, Ruxolitinib was the first JAK inhibitor to be approved and serves as a key comparator for Fedratinib.[10]
While both drugs target the JAK pathway, they exhibit different selectivity profiles. Ruxolitinib is a JAK1/JAK2 inhibitor, whereas Fedratinib is more selective for JAK2.[11][12] This difference in selectivity may contribute to their distinct efficacy and toxicity profiles.[11]
| Inhibitor | Target Kinase(s) | IC50 (JAK2) | Key Clinical Indication |
| Fedratinib | JAK2 >> JAK1/3, FLT3 [5][9] | ~3-6 nM [5][6] | Intermediate-2 or high-risk myelofibrosis [5] |
| Ruxolitinib | JAK1/JAK2[11] | ~3.3 nM | Intermediate or high-risk myelofibrosis[10] |
Note: IC50 values can vary depending on the specific assay conditions.
Clinical studies have shown that Fedratinib is effective in both patients who are naïve to JAK inhibitor treatment and those who have been previously treated with Ruxolitinib.[10][13] This provides a valuable second-line treatment option for patients who have lost response to or are intolerant of Ruxolitinib.[13] The decision to use Fedratinib or Ruxolitinib can depend on various factors, including the patient's platelet count and specific clinical presentation.[13]
Experimental Protocols for Efficacy Evaluation
To rigorously assess the efficacy of kinase inhibitors like Fedratinib, a combination of biochemical and cell-based assays is essential. These assays provide quantitative data on the inhibitor's potency, selectivity, and its effects on cancer cell viability and proliferation.[14][15]
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. A common method is a luminescence-based assay that quantifies ATP consumption (or ADP production) during the phosphorylation reaction.[16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific kinase.
Materials:
-
Recombinant kinase (e.g., JAK2)
-
Kinase-specific substrate peptide
-
ATP
-
Test inhibitor (e.g., Fedratinib)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction Setup:
-
In a multi-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the recombinant kinase and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the detection kit.
-
Add the detection reagent to convert the produced ADP back to ATP, which then drives a luciferase reaction.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration (log scale) and fit the data to a dose-response curve to calculate the IC50 value.[16]
Protocol 2: Cell Viability/Proliferation Assay (Cell-Based)
Cell-based assays are crucial for determining the effect of an inhibitor on cancer cells.[15] Assays like the MTT or CellTiter-Glo® assay measure cell viability and proliferation.[17][18]
Objective: To assess the anti-proliferative effect of a kinase inhibitor on a cancer cell line.
Materials:
-
Cancer cell line with a relevant genetic background (e.g., a cell line with a JAK2 mutation)
-
Complete cell culture medium
-
Test inhibitor
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Sterile, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Assay Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[18]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability against the inhibitor concentration (log scale) to determine the IC50 or GI50 (concentration for 50% growth inhibition).
Caption: A generalized workflow for evaluating kinase inhibitor efficacy.
Conclusion and Future Directions
Kinase inhibitors synthesized with scaffolds derived from (cyclopropylmethyl)hydrazine, exemplified by Fedratinib, represent a significant advancement in targeted cancer therapy. The unique properties of the cyclopropyl group contribute to enhanced potency, selectivity, and favorable pharmacokinetic profiles.[2][19] The comparative efficacy of Fedratinib against other JAK inhibitors like Ruxolitinib underscores its importance as both a first- and second-line treatment for myelofibrosis.[10][13]
The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the efficacy of novel kinase inhibitors. By combining biochemical and cell-based assays, a comprehensive understanding of a compound's mechanism of action and therapeutic potential can be achieved. Future research in this area will likely focus on leveraging the advantages of the cyclopropyl moiety to design next-generation kinase inhibitors with even greater efficacy and improved safety profiles.
References
- 1. nbinno.com [nbinno.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Fedratinib - Wikipedia [en.wikipedia.org]
- 6. Fedratinib in myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fedratinib, the first selective JAK2 inhibitor approved for treatment of myelofibrosis - an option beyond ruxolitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajmc.com [ajmc.com]
- 12. targetedonc.com [targetedonc.com]
- 13. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. noblelifesci.com [noblelifesci.com]
- 19. scientificupdate.com [scientificupdate.com]
A Comparative Guide to the Structural Validation of (Cyclopropylmethyl)hydrazine Reaction Products
For researchers, scientists, and drug development professionals, (cyclopropylmethyl)hydrazine is a valuable building block, prized for its role in synthesizing nitrogen-containing heterocycles—scaffolds common in pharmaceuticals.[1] However, the very features that make the cyclopropylmethyl group synthetically useful also introduce a significant risk of structural ambiguity. The high ring strain inherent in the three-membered ring makes it susceptible to rearrangements under common reaction conditions, potentially leading to a mixture of isomeric products.
This guide provides a comprehensive, multi-technique framework for unambiguously validating the structure of products derived from (cyclopropylmethyl)hydrazine. We will move beyond simple verification, explaining the causality behind experimental choices to build a self-validating analytical workflow.
Part 1: The Core Challenge: Structural Integrity vs. Cationic Rearrangement
The primary application of (cyclopropylmethyl)hydrazine is in condensation reactions with carbonyl compounds to form hydrazones, which are key intermediates in organic synthesis.[1] While this reaction appears straightforward, the acidic conditions often used for catalysis can promote the formation of a cyclopropylmethyl carbocation. This cation is notoriously unstable and can rapidly rearrange into more stable cyclobutyl or homoallyl (but-3-enyl) cations.
This rearrangement cascade is the central challenge. A researcher targeting the direct condensation product (Structure A) may unknowingly produce isomeric impurities (Structures B and C), which possess distinctly different chemical properties and biological activities. Relying on a single analytical technique, such as Low-Resolution Mass Spectrometry, is insufficient as all three isomers share the same molecular weight.
Diagram 1: The Cyclopropylmethyl Cation Rearrangement Pathway
This diagram illustrates the mechanistic origin of potential isomeric impurities. Acidic conditions can trigger the formation of a carbocation that rapidly equilibrates between the cyclopropylmethyl, cyclobutyl, and homoallyl forms, leading to a mixture of reaction products.
Caption: Potential reaction pathways for (cyclopropylmethyl)hydrazine.
Part 2: A Multi-Technique Strategy for Unambiguous Validation
To confidently assign the structure, a suite of orthogonal analytical methods is required. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.
Diagram 2: The Analytical Validation Workflow
This workflow outlines the logical progression of experiments, from initial purity checks to definitive structural confirmation.
Caption: A systematic workflow for validating reaction product structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR is the most powerful technique for distinguishing between the possible isomers. The chemical environment of the protons and carbons in the cyclopropyl ring is highly distinct.
-
¹H NMR: The Diagnostic Signature: The key to validation lies in the upfield region of the ¹H NMR spectrum. The methylene protons on an intact cyclopropyl ring produce characteristic multiplets at approximately 0.3-0.7 ppm.[2] The preservation of these signals is strong evidence that the cyclopropyl ring has remained intact during the reaction.[2] In contrast, the ring-opened butenyl isomer would show characteristic signals for vinyl protons in the 5-6 ppm region, while a cyclobutyl ring would present broader aliphatic signals between 1.5-2.5 ppm.
-
¹³C NMR: Carbon Skeleton Confirmation: ¹³C NMR provides complementary evidence. The carbons of a cyclopropyl ring are highly shielded and appear at a uniquely upfield chemical shift, typically between 3 and 15 ppm.[2] This is significantly different from the signals for cyclobutyl carbons (~20-30 ppm) or sp²-hybridized carbons of an alkene (~110-140 ppm).
-
2D NMR (COSY & HSQC): Unambiguous Connectivity:
-
COSY (Correlation Spectroscopy) will show correlation between the methine and methylene protons of the cyclopropylmethyl group, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence) definitively links each proton to its directly attached carbon. An HSQC experiment can correlate the upfield proton signals (~0.5 ppm) to the upfield carbon signals (~5 ppm), providing unequivocal proof of the C-H bonds within the intact cyclopropyl moiety.[2]
-
| Structural Moiety | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Intact Cyclopropyl | 0.3 - 0.7 (ring CH₂) & 1.0-1.2 (ring CH) | 3 - 15 |
| Cyclobutyl | 1.5 - 2.5 | 20 - 30 |
| Homoallyl (Butenyl) | 5.0 - 6.0 (vinyl H) & 2.0 - 2.5 (allyl H) | 110 - 140 (sp²) & 30-40 (sp³) |
Table 1. Comparative NMR chemical shifts for the target structure and potential isomeric byproducts.
Mass Spectrometry (MS): From Molecular Weight to Fragmentation Clues
While isomers cannot be distinguished by molecular weight alone, MS provides two crucial pieces of information: elemental composition and fragmentation patterns.[3][4]
-
High-Resolution Mass Spectrometry (HRMS): The first step after purification should always be to obtain an HRMS measurement. This will confirm the elemental composition of the product, ensuring that no unexpected additions or eliminations have occurred.
-
GC-MS or LC-MS Fragmentation: When subjected to ionization (e.g., Electron Ionization), the molecular ion will fragment in a predictable manner based on its structure.[5][6]
-
Intact Cyclopropylmethyl Product: A characteristic fragmentation pathway is the loss of a cyclopropyl radical (·C₃H₅, 41 amu) or a cyclopropylmethyl radical (·C₄H₇, 55 amu).
-
Rearranged Isomers: The cyclobutyl and homoallyl isomers will produce different fragmentation patterns. For example, the homoallyl isomer is likely to undergo cleavage at the allylic position, leading to a stable resonance-stabilized cation.
-
| Isomer | Parent Ion (M+) | Key Fragment Ions (m/z) | Interpretation |
| Intact Cyclopropylmethyl | e.g., 200 | 159, 145 | Loss of cyclopropyl (M-41), Loss of cyclopropylmethyl (M-55) |
| Cyclobutyl | 200 | Varies | Different fragmentation, likely loss of ethylene (M-28) |
| Homoallyl (Butenyl) | 200 | Varies | Dominated by formation of stable allylic cations |
Table 2. Expected fragmentation patterns for a hypothetical product with a molecular weight of 200 amu.
Infrared (IR) Spectroscopy: A Quick Functional Group Check
IR spectroscopy is a rapid and simple method to confirm the success of the condensation reaction. It is not, however, useful for distinguishing between the isomers. The key spectral changes to monitor are:
-
Disappearance of the C=O stretch from the starting aldehyde or ketone (typically 1690-1740 cm⁻¹).
-
Appearance of a C=N stretch for the newly formed hydrazone (typically 1620-1690 cm⁻¹).
-
Presence of an N-H stretch (typically 3200-3400 cm⁻¹).
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product. Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Set the spectral width to cover a range from -1 to 12 ppm. Ensure adequate signal-to-noise by using a sufficient number of scans (e.g., 16 or 32).
-
Data Processing: Process the spectrum with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a spectral width of 0-220 ppm. A longer acquisition time or more scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (HSQC): Use standard pulse programs for a multiplicity-edited HSQC experiment. This will differentiate CH/CH₃ signals from CH₂ signals. Optimize the ¹JCH coupling constant (typically ~145 Hz) for data acquisition.
-
Analysis: Carefully analyze the ¹H spectrum for the diagnostic upfield signals between 0.3-0.7 ppm. Cross-reference with the ¹³C and HSQC spectra to confirm the presence of the intact cyclopropylmethyl moiety.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injection: Inject 1 µL of the sample with an appropriate split ratio (e.g., 50:1).
-
Temperature Program: Start with an initial oven temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Identify the peak corresponding to your product. Analyze its mass spectrum, identifying the molecular ion peak (M+). Look for characteristic fragment ions, such as [M-41]+ or [M-55]+, that would indicate the presence of the cyclopropyl group.
Conclusion: Ensuring Structural Fidelity
The unique reactivity of the cyclopropylmethyl group demands a rigorous and multi-faceted approach to structural validation. While techniques like IR and HRMS are essential for confirming functional groups and elemental composition, they are insufficient on their own. NMR spectroscopy, particularly the combination of 1D and 2D techniques, stands as the definitive method for confirming the integrity of the cyclopropane ring. By cross-correlating NMR data with fragmentation patterns from mass spectrometry, researchers can build an unassailable case for their product's structure, ensuring the scientific integrity of their findings and the safety and efficacy of downstream applications in drug development.
References
A Comparative Analysis of Cyclopropylhydrazine Synthesis Methods for Researchers and Drug Development Professionals
Introduction
Cyclopropylhydrazine and its derivatives are pivotal structural motifs in modern medicinal and agricultural chemistry. The unique conformational constraints and electronic properties imparted by the cyclopropyl group often lead to enhanced metabolic stability, binding affinity, and bioactivity in parent molecules. As a key building block, the efficient and scalable synthesis of cyclopropylhydrazine is a critical consideration for researchers in drug discovery and development. This guide provides a comparative analysis of the primary synthetic routes to cyclopropylhydrazine, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. We will delve into the experimental data supporting each method to provide a clear, evidence-based comparison for laboratory and industrial applications.
Core Synthetic Strategies: An Overview
The synthesis of cyclopropylhydrazine can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on factors such as the availability of starting materials, desired scale, purity requirements, and safety considerations. The most prominent routes include:
-
Electrophilic N-Amination of Cyclopropylamine: A widely used and adaptable method.
-
Nucleophilic Substitution of Cyclopropyl Halides: A traditional approach with some inherent challenges.
-
Rearrangement Reactions of Cyclopropanecarboxamide: Classic name reactions adapted for cyclopropyl systems.
-
Modern Copper-Catalyzed Approaches: Leveraging advances in catalysis for efficient C-N bond formation.
This guide will dissect each of these methodologies, providing a detailed comparison of their performance based on experimental data.
Method 1: Electrophilic N-Amination of Cyclopropylamine
This is arguably the most common and industrially relevant approach, involving the formation of the N-N bond by treating cyclopropylamine with an electrophilic nitrogen source.
Using N-Boc-O-Tosyl Hydroxylamine
This two-step method is favored for its mild conditions and high yields, making it suitable for large-scale production.[1] The reaction proceeds via an initial N-amination to form a Boc-protected intermediate, which is then deprotected to yield the desired cyclopropylhydrazine salt.[2][3]
Mechanism & Rationale:
The reaction begins with the nucleophilic attack of cyclopropylamine on the electrophilic nitrogen of N-Boc-O-tosyl hydroxylamine. N-methylmorpholine is used as a base to neutralize the p-toluenesulfonic acid byproduct, driving the reaction to completion. The tert-butoxycarbonyl (Boc) group serves as an effective protecting group, preventing side reactions. Subsequent treatment with a strong acid, such as hydrochloric acid, readily cleaves the Boc group to afford cyclopropylhydrazine hydrochloride.[2]
Workflow for N-Boc-O-Tosyl Hydroxylamine Method
Caption: Workflow for the synthesis of cyclopropylhydrazine HCl via N-Boc-O-tosyl hydroxylamine.
Advantages:
-
High yields (typically 67-76% overall).[2]
-
Mild reaction conditions (0-20°C for amination, 20-50°C for deprotection).[2]
-
Scalable and suitable for industrial production.[1]
-
Avoids harsh reagents and low-temperature operations compared to Grignard-based methods.[2]
Disadvantages:
-
Two-step process.
-
Requires a protecting group strategy.
Using Hydroxylamine-O-Sulfonic Acid (HOSA)
This method offers a more direct, one-step approach to N-amination, albeit with generally lower yields compared to the N-Boc-O-tosyl hydroxylamine method.
Mechanism & Rationale:
Hydroxylamine-O-sulfonic acid acts as a direct electrophilic aminating agent for cyclopropylamine under basic conditions. The reaction is operationally simple but can be less efficient.[4]
Advantages:
-
One-step synthesis.
-
Readily available and inexpensive aminating agent.
Disadvantages:
-
Moderate yields (typically 30-50%).
-
Can be less selective, potentially leading to more byproducts.
Method 2: From Cyclopropyl Halides via Grignard Reagents
A classical organometallic approach, this method involves the formation of a cyclopropyl Grignard reagent from cyclopropyl bromide, followed by reaction with an electrophilic hydrazine equivalent like di-tert-butyl azodicarboxylate (DBAD).[3]
Mechanism & Rationale:
The highly nucleophilic cyclopropylmagnesium bromide attacks the electrophilic nitrogen of DBAD. The resulting adduct is then hydrolyzed and deprotected to yield cyclopropylhydrazine.
Reaction Pathway from Cyclopropyl Bromide
Caption: Synthesis of cyclopropylhydrazine from cyclopropyl bromide via a Grignard reagent.
Advantages:
-
Utilizes readily available starting materials.
Disadvantages:
-
Requires cryogenic conditions for the Grignard reaction.[2]
-
The Grignard reaction can be vigorous and difficult to control on a large scale.[3]
-
The cost of cyclopropyl bromide and its Grignard reagent can be high.[2]
Method 3: Rearrangement Reactions of Cyclopropanecarboxamide
This strategy first involves the synthesis of cyclopropylamine from cyclopropanecarboxamide, which is then aminated in a subsequent step as described in Method 1. The Hofmann rearrangement is a key example. An electro-induced variation of this reaction has been developed as a greener alternative.[5]
Mechanism & Rationale (Hofmann Rearrangement):
In the classical Hofmann rearrangement, cyclopropanecarboxamide is treated with a halogen (e.g., bromine) and a strong base to form an N-bromoamide intermediate. This intermediate rearranges to an isocyanate, which is then hydrolyzed to cyclopropylamine, losing one carbon atom as carbon dioxide. The electro-induced method generates the necessary oxidant in situ, avoiding the direct use of corrosive and toxic halogens.[5][6]
Advantages (Electro-induced Hofmann):
-
Avoids the use of stoichiometric amounts of toxic and corrosive halogens.[5]
-
Can produce cyclopropylamine in good yields (up to 94% for the carbamate precursor).[5]
Disadvantages:
-
This route provides cyclopropylamine, which then requires a separate amination step to yield cyclopropylhydrazine.
-
The overall process is multi-step.
Method 4: Copper-Catalyzed Synthesis from Cyclopropylboronic Acid
This modern approach leverages the power of transition metal catalysis for a highly efficient synthesis.
Mechanism & Rationale:
In this method, cyclopropylboronic acid undergoes a copper-catalyzed addition to the azo group of di-tert-butyl azodicarboxylate (DBAD). The resulting N-Boc protected intermediate is then deprotected to give the cyclopropylhydrazine salt in high yields.[7]
Advantages:
-
High yields.
-
Mild reaction conditions.[7]
-
Excellent regioselectivity.
Disadvantages:
-
Requires the preparation of cyclopropylboronic acid, which can be a multi-step process itself.[8]
-
The cost of the copper catalyst and specialized reagents may be a consideration.
Comparative Performance Data
| Synthesis Method | Key Starting Materials | Typical Yield | Reaction Conditions | Scalability | Key Advantages | Key Disadvantages |
| N-Amination (N-Boc-O-Tosyl Hydroxylamine) | Cyclopropylamine, N-Boc-O-Tosyl Hydroxylamine | 67-76%[2] | Mild (0-50°C)[2] | Excellent[1] | High yield, scalable, mild conditions | Two-step process |
| N-Amination (HOSA) | Cyclopropylamine, HOSA | 30-50% | Room Temperature | Moderate | One-step, inexpensive reagents | Moderate yield |
| Grignard Route | Cyclopropyl Bromide, DBAD | Variable | Cryogenic (-78°C)[2] | Poor | Utilizes basic starting materials | Harsh conditions, safety concerns, purification needed[3] |
| Electro-induced Hofmann | Cyclopropanecarboxamide | up to 94% (for amine precursor)[5] | Room Temperature | Good | Greener, avoids toxic halogens | Multi-step to get to hydrazine |
| Copper-Catalyzed Boronic Acid Route | Cyclopropylboronic Acid, DBAD | High | Mild | Good | High yield, mild conditions | Requires synthesis of boronic acid |
Experimental Protocols
Protocol 1: Synthesis of Cyclopropylhydrazine Hydrochloride via N-Boc-O-Tosyl Hydroxylamine[2]
Step 1: Synthesis of N-Boc-cyclopropylhydrazine
-
To a 500 mL three-necked flask, add cyclopropylamine (59.3g, 1.04 mol, 10 eq.), dichloromethane (180 mL), and N-methylmorpholine (11.5g, 0.114 mol, 1.1 eq.).
-
Cool the mixture to -5 to 0°C using an ice-salt bath.
-
Add solid N-Boc-O-tosyl hydroxylamine (29.8g, 0.104 mol, 1.0 eq.) in portions, maintaining the temperature below 0°C.
-
After the addition is complete, maintain the reaction at 0°C for 2 hours.
-
Allow the reaction to proceed overnight at room temperature (below 20°C), monitoring for completion by TLC.
-
Concentrate the reaction mixture to dryness. Add dichloromethane and water to the crude product for extraction.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Triturate the crude product with petroleum ether to yield N-Boc-cyclopropylhydrazine as a light yellow solid (yield: ~67%).
Step 2: Synthesis of Cyclopropylhydrazine Hydrochloride
-
In a 100 mL three-necked flask, add N-Boc-cyclopropylhydrazine (5g, 29 mmol, 1.0 eq.).
-
Under an ice-water bath, add concentrated hydrochloric acid (10 mL) dropwise.
-
After the addition, allow the reaction to proceed overnight at room temperature (20-25°C).
-
Monitor the reaction for completion by TLC.
-
Add activated carbon to the reaction solution to decolorize, then filter.
-
Concentrate the aqueous phase to obtain the crude product.
-
Recrystallize the crude product from ethanol to obtain cyclopropylhydrazine hydrochloride as white crystals (yield: ~76%).
Conclusion and Future Outlook
The synthesis of cyclopropylhydrazine has evolved significantly, moving from classical, often harsh methods to more refined, scalable, and safer protocols. For large-scale and industrial applications, the electrophilic N-amination of cyclopropylamine using N-Boc-O-tosyl hydroxylamine stands out as the most practical and efficient method due to its high yields, mild conditions, and operational simplicity.[1]
While the Grignard approach remains a viable, albeit challenging, option in certain laboratory contexts, its drawbacks in terms of safety and scalability limit its industrial appeal.[3] The development of greener alternatives, such as the electro-induced Hofmann rearrangement, highlights a commitment to sustainable chemistry, although these methods often provide the precursor cyclopropylamine rather than the final hydrazine product directly.[5]
Future research will likely focus on further optimizing catalytic systems, such as the copper-catalyzed boronic acid route, to reduce costs and simplify procedures. Additionally, the principles of green chemistry will continue to drive innovation, with an emphasis on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.[9][10][11] For researchers and drug development professionals, a thorough understanding of these diverse synthetic strategies is essential for selecting the most appropriate route based on the specific requirements of their project, balancing factors of cost, scale, purity, and sustainability.
References
- 1. Buy Cyclopropylhydrazine | 120550-58-5 [smolecule.com]
- 2. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 3. Cyclopropylhydrazine (120550-58-5) for sale [vulcanchem.com]
- 4. WO2010142810A1 - Synthesis of hydrazines from hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN101440100B - Novel process for synthesizing cyclopropylboronic acid - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Green Chemistry in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of (Cyclopropylmethyl)hydrazine Derivatives
Introduction: The Criticality of Selectivity for (Cyclopropylmethyl)hydrazine Derivatives
(Cyclopropylmethyl)hydrazine and its derivatives represent a significant chemical scaffold in modern drug discovery, most notably as mechanism-based inhibitors of flavin-dependent enzymes such as monoamine oxidases (MAOs).[1][2][3][4] The unique strained ring structure of the cyclopropylmethyl group contributes to the potent and often irreversible inhibition of these enzymes, which is therapeutically valuable in the treatment of depression and neurodegenerative diseases.[1][3][5][6] However, this inherent reactivity also poses a significant challenge: the potential for off-target interactions, or cross-reactivity, which can lead to undesirable side effects.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for (cyclopropylmethyl)hydrazine derivatives. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for both enzyme inhibition and immunochemical assays, and present comparative data to illustrate the principles of selectivity assessment. Our focus will be on differentiating activity between the two major isoforms of monoamine oxidase, MAO-A and MAO-B, and assessing potential interactions with other mechanistically related enzymes.
Understanding the Mechanism: Why Cross-Reactivity Matters
The therapeutic efficacy of many drugs targeting (cyclopropylmethyl)hydrazine hinges on their selective inhibition of a particular enzyme isoform. For instance, selective MAO-B inhibitors are sought for Parkinson's disease to increase dopamine levels without the hypertensive risks associated with MAO-A inhibition (the "cheese effect").[2]
The cyclopropylamine moiety can act as a mechanism-based inactivator. The enzyme oxidizes the amine, leading to the formation of a reactive radical species that covalently binds to the FAD cofactor or an active site residue, causing irreversible inhibition.[1][3][5] Structural modifications to the (cyclopropylmethyl)hydrazine scaffold can subtly alter the molecule's affinity for the enzyme's active site, influencing its inhibitory potency and selectivity. Therefore, a systematic evaluation of cross-reactivity is not merely a regulatory requirement but a fundamental aspect of rational drug design.
Comparative Analysis of (Cyclopropylmethyl)hydrazine Derivatives: A Multi-pronged Approach
A thorough cross-reactivity assessment should employ both biochemical and immunochemical methods. Enzyme inhibition assays provide direct functional data on the compound's effect on enzyme activity, while immunoassays can detect structural similarities that might lead to antibody cross-reactivity in biological systems.
Enzyme Inhibition Assays: Quantifying Functional Selectivity
The primary targets for many (cyclopropylmethyl)hydrazine derivatives are MAO-A and MAO-B. A well-designed study should also include other relevant enzymes that might be susceptible to inhibition, such as quinone-dependent amine oxidases (e.g., lysyl oxidase) and cytochrome P450 enzymes, which are known to be inactivated by some cyclopropylamines.[7]
Below is a comparative table of hypothetical (cyclopropylmethyl)hydrazine derivatives and their inhibitory activities against MAO-A, MAO-B, and a representative cytochrome P450 enzyme (CYP3A4). The selectivity index is calculated as the ratio of IC50 values (Off-Target/Target).
| Compound ID | Derivative Structure | Target Enzyme | IC50 (nM) vs MAO-B | IC50 (nM) vs MAO-A | Selectivity Index (MAO-A/MAO-B) | IC50 (µM) vs CYP3A4 |
| CPMH-001 | (Cyclopropylmethyl)hydrazine | MAO-B | 50 | 1500 | 30 | >100 |
| CPMH-002 | N-benzyl-(cyclopropylmethyl)hydrazine | MAO-B | 5 | 170 | 34 | >100 |
| CPMH-003 | N-methyl-N-(cyclopropylmethyl)hydrazine | MAO-B | 75 | 500 | 6.7 | 85 |
| CPMH-004 | 2-methoxy-N-benzyl-cis-cyclopropylamine* | MAO-B | 5 | 170 | 34 | Not Determined |
| Tranylcypromine | (Reference Compound) | MAO-B | 100 | 200 | 2 | 50 |
*Note: Data for CPMH-004 is based on published findings for a similar compound to provide a real-world comparator.[1][3]
Experimental Protocol: Fluorometric MAO Inhibition Assay
This protocol is adapted from established methods for measuring MAO activity and is suitable for determining the IC50 values of test compounds.[2]
Principle: The oxidative deamination of a substrate by MAO produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a sensitive probe like 10-acetyl-3,7-dihydroxyphenoxazine (Amplex® Red) to generate the highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO activity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
(Cyclopropylmethyl)hydrazine derivatives (test compounds)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine (MAO substrate)
-
Sodium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Amplex® Red in DMSO.
-
Prepare working solutions of HRP and p-tyramine in sodium phosphate buffer.
-
Prepare serial dilutions of the test compounds and reference inhibitor (e.g., tranylcypromine) in the buffer.
-
-
Assay Setup:
-
Reaction Initiation and Measurement:
-
Prepare a detection cocktail containing Amplex® Red, HRP, and p-tyramine in buffer.
-
Add 60 µL of the detection cocktail to each well to initiate the reaction.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically over 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the fluorometric MAO inhibition assay.
Immunoassays: Assessing Structural Cross-Reactivity
An Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful tool to assess the potential for an immune response and to screen for cross-reactivity among structurally related compounds. This requires the generation of antibodies specific to the (cyclopropylmethyl)hydrazine scaffold. Since small molecules (haptens) like these are not immunogenic on their own, they must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[8][9]
Experimental Protocol: Competitive ELISA for Cross-Reactivity
Principle: A microtiter plate is coated with the hapten-carrier protein conjugate. A limited amount of specific antibody is incubated with a sample containing the free analyte (the (cyclopropylmethyl)hydrazine derivative). The free analyte competes with the coated conjugate for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., HRP), which produces a colored signal upon addition of a substrate. A lower signal indicates higher affinity of the antibody for the free analyte in the sample.
Procedure:
-
Hapten-Protein Conjugate Synthesis:
-
Synthesize a derivative of (cyclopropylmethyl)hydrazine with a functional group (e.g., a carboxylic acid) suitable for conjugation to the carrier protein.
-
Couple the hapten to BSA or KLH using a standard coupling chemistry (e.g., EDC/NHS).
-
Purify the conjugate to remove unreacted hapten.
-
-
Antibody Production:
-
Immunize animals (e.g., rabbits or mice) with the hapten-KLH conjugate to generate polyclonal or monoclonal antibodies.
-
Purify the antibodies from the serum.
-
-
ELISA Protocol:
-
Coat a 96-well microtiter plate with the hapten-BSA conjugate and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
In a separate plate, pre-incubate the primary antibody with serial dilutions of the test compounds (different (cyclopropylmethyl)hydrazine derivatives) or the standard (the original hapten).
-
Transfer the antibody-analyte mixtures to the coated plate and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add an HRP-conjugated secondary antibody and incubate.
-
Wash the plate and add a colorimetric substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the absorbance against the logarithm of the analyte concentration to generate a competition curve.
-
Determine the IC50 for each compound.
-
Calculate the percent cross-reactivity relative to the original hapten:
-
% Cross-Reactivity = (IC50 of original hapten / IC50 of test compound) x 100
-
-
Caption: Principle of the competitive ELISA for cross-reactivity.
Trustworthiness and Validation: Ensuring Data Integrity
To ensure the trustworthiness of cross-reactivity data, each assay must be a self-validating system.
-
For Enzyme Inhibition Assays:
-
Positive Controls: Always include a known inhibitor (e.g., tranylcypromine for MAOs) to confirm assay performance.
-
Enzyme Kinetics: For lead compounds, perform enzyme kinetic studies (e.g., Lineweaver-Burk plots) to determine the mechanism of inhibition (competitive, non-competitive, irreversible).[2][10] This provides deeper mechanistic insight beyond a simple IC50 value.
-
Time-Dependence: For suspected irreversible inhibitors, assess inhibition as a function of pre-incubation time.[1][3][7]
-
-
For Immunoassays:
-
Standard Curve: Each plate must include a standard curve with the original hapten to ensure consistency and allow for accurate IC50 determination.
-
Spike and Recovery: Test the assay's performance in relevant biological matrices (e.g., plasma) to assess for matrix effects.
-
Antibody Characterization: Characterize the specificity of the generated antibodies to understand which structural features are critical for recognition.
-
Conclusion: A Pathway to Safer, More Selective Therapeutics
The study of cross-reactivity is an indispensable component of the safety and efficacy evaluation of (cyclopropylmethyl)hydrazine derivatives. By employing a combination of functional enzyme inhibition assays and structural immunoassays, researchers can build a comprehensive selectivity profile for their compounds. This multi-faceted approach, grounded in sound experimental design and rigorous data analysis, enables the identification of lead candidates with the highest potential for therapeutic success and the lowest risk of off-target effects. The methodologies and principles outlined in this guide provide a robust framework for navigating the complexities of cross-reactivity and advancing the development of safer, more effective medicines.
References
- 1. cis‐cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aptamergroup.com [aptamergroup.com]
- 10. researchgate.net [researchgate.net]
Navigating the PRMT5 Inhibitor Landscape: A Comparative Guide to SAM-Competitive and MTA-Cooperative Agents
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The enzyme Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a high-value target in oncology. Its role in symmetrically dimethylating arginine residues on both histone and non-histone proteins places it at the nexus of critical cellular processes, including gene transcription, RNA splicing, and DNA damage repair.[1][2] Dysregulation and overexpression of PRMT5 are linked to the progression of numerous hematologic and solid malignancies, making it a compelling target for therapeutic intervention.[3][4]
This guide provides an in-depth comparison of the two major classes of PRMT5 inhibitors that have advanced into clinical development: the first-generation S-adenosylmethionine (SAM)-competitive inhibitors and the second-generation methylthioadenosine (MTA)-cooperative inhibitors. We will delve into their distinct mechanisms of action, compare their performance profiles using preclinical and clinical data, and discuss the structural features that define their activity, including the role of moieties like the cyclopropyl group in select agents.
The Central Role of PRMT5 in Oncology
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modifications.[5][6] Its activity is essential for the proper function of the spliceosome, regulation of the cell cycle, and control of growth factor signaling pathways.[4][7][8] In many cancers, PRMT5 is upregulated, leading to epigenetic silencing of tumor suppressor genes and the promotion of oncogenic pathways, ultimately contributing to uncontrolled cell proliferation and survival.[4] Therefore, inhibiting PRMT5 offers a multifaceted approach to tumor suppression.[9]
Caption: PRMT5 utilizes SAM as a methyl donor to create SDMA marks on substrate proteins, influencing key oncogenic pathways.
Class 1: SAM-Competitive Inhibitors (First-Generation)
The first wave of PRMT5 inhibitors to enter the clinic were designed to directly compete with the enzyme's essential cofactor, S-adenosylmethionine (SAM).[5][6] By occupying the SAM binding pocket, these molecules prevent the transfer of methyl groups to substrate proteins, thereby inhibiting all catalytic activity of PRMT5.
Mechanism of Action: These inhibitors, which include compounds like GSK3326595 (Pemrametostat) and JNJ-64619178 (Onametostat) , typically bind non-covalently to the SAM pocket of PRMT5.[10][11] Some, like JNJ-64619178, extend into the substrate-binding site, creating a potent, pseudo-irreversible interaction.[10][12][13] This mechanism is not specific to cancer cells, as PRMT5 is vital for the health of normal tissues, particularly hematopoietic cells. This lack of selectivity is a key challenge, often leading to dose-limiting toxicities.[6][14]
Performance and Clinical Data: SAM-competitive inhibitors have shown modest efficacy in clinical trials. Partial responses have been observed in specific tumor types like adenoid cystic carcinoma and non-Hodgkin lymphoma.[4][9][15] However, the broad inhibition of PRMT5 in all tissues often results in significant on-target toxicities.
Table 1: Performance of Representative SAM-Competitive PRMT5 Inhibitors
| Compound | Mechanism | Select Clinical Responses | Common Treatment-Related Adverse Events (TRAEs) |
| GSK3326595 | SAM-Competitive | Partial Responses (PR) in adenoid cystic carcinoma (ACC) and ER+ breast cancer; Complete Responses (CR) in non-Hodgkin lymphoma (NHL).[15] | Fatigue, anemia, nausea, thrombocytopenia.[15] |
| JNJ-64619178 | SAM/Substrate Competitive | PR in ACC (11.5% ORR).[4] | Thrombocytopenia (Dose-Limiting Toxicity), anemia, dysgeusia.[3] |
| PRT811 | SAM-Competitive (Brain-Penetrant) | CR in IDH1-mutated glioblastoma; activity in uveal melanoma.[9][16] | Anemia, thrombocytopenia, fatigue.[16] |
Note: Data is compiled from early-phase clinical trials and is subject to change with further research.
Structural Characteristics: The chemical scaffolds of this class are diverse, but notably, prominent examples like GSK3326595 and JNJ-64619178 do not feature a cyclopropylmethyl group.[][18]
Class 2: MTA-Cooperative Inhibitors (Second-Generation)
A major breakthrough in the field was the discovery of a synthetic lethal relationship between PRMT5 and the gene methylthioadenosine phosphorylase (MTAP).[1][5][19] MTAP is frequently co-deleted with the tumor suppressor CDKN2A in approximately 10-15% of all human cancers.[4][20] MTAP deletion leads to the accumulation of its substrate, methylthioadenosine (MTA), within the cancer cell. MTA is a weak endogenous inhibitor of PRMT5.[1][19]
This creates a unique vulnerability: MTAP-deleted cancer cells have a partially inhibited PRMT5, making them exquisitely sensitive to further PRMT5 inhibition. Second-generation inhibitors were brilliantly designed to exploit this.
Mechanism of Action: MTA-cooperative inhibitors, such as MRTX1719 and AMG 193 , are designed to bind specifically and potently to the PRMT5-MTA complex.[7][20] This ternary complex is highly enriched in MTAP-deleted cancer cells but is scarce in healthy, MTAP-expressing cells.[8] This elegant mechanism allows for highly selective targeting of cancer cells while sparing normal tissues, promising a much wider therapeutic window and reduced toxicity compared to first-generation agents.[8][14][20]
Caption: SAM-competitive inhibitors act broadly, while MTA-cooperative inhibitors selectively target the PRMT5-MTA complex in MTAP-deleted cancer cells.
Performance and Clinical Data: Early clinical data for MTA-cooperative inhibitors has been highly promising. These agents demonstrate significant tumor regressions in patients with various MTAP-deleted solid tumors and a more manageable safety profile, notably with less bone marrow toxicity.[10][20]
Table 2: Performance of Representative MTA-Cooperative PRMT5 Inhibitors
| Compound | Mechanism | Select Clinical Responses | Key Advantage |
| MRTX1719 | MTA-Cooperative | Objective responses in MTAP-deleted melanoma, NSCLC, mesothelioma, and others.[21] | >70-fold selectivity for MTAP-deleted vs. wild-type cells in preclinical models.[7] |
| AMG 193 | MTA-Cooperative | Preliminary antitumor activity in various MTAP-deleted solid tumors.[10] | Favorable safety profile; avoids bone marrow toxicity seen with 1st-gen inhibitors.[10] |
Note: Data is compiled from early-phase clinical trials and is subject to change with further research.
The Role of the Cyclopropyl Group: A Focus on MRTX1719
The user's query about the cyclopropylmethyl group is particularly relevant to the structure of MRTX1719 , which contains a cyclopropyloxy moiety.[22] While not a defining feature of all MTA-cooperative inhibitors (AMG 193 does not contain this group), its inclusion in MRTX1719 is a deliberate choice in medicinal chemistry.[20]
Cyclopropyl groups are frequently used in drug design for several strategic reasons:[2][23]
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can increase the drug's half-life.[15]
-
Potency and Binding: The rigid, constrained nature of the ring can lock the molecule into a conformation that is more favorable for binding to its target, potentially increasing potency.[23][24]
-
Reduced Off-Target Effects: By blocking a potential site of metabolism or providing conformational rigidity, the group can help reduce binding to unintended targets.[2]
In the case of MRTX1719, the cyclopropyloxy group likely contributes to its optimized pharmacokinetic properties and potent, selective binding to the PRMT5-MTA complex.
Experimental Protocols for Evaluating PRMT5 Inhibitors
A robust and multi-faceted experimental approach is required to characterize the performance of novel PRMT5 inhibitors. The workflow generally progresses from biochemical confirmation of enzyme inhibition to cellular assays of target engagement and finally to in vivo efficacy models.
Caption: A stepwise experimental workflow is crucial for characterizing PRMT5 inhibitors from bench to preclinical models.
Protocol 1: MTA-Cooperative PRMT5 Biochemical Assay
Objective: To determine the IC50 of a test compound against the PRMT5•MTA complex versus the PRMT5•SAM complex, confirming its MTA-cooperative nature.
Methodology:
-
Prepare Reagents:
-
Recombinant human PRMT5-MEP50 enzyme complex.
-
Histone H4 peptide substrate.
-
Cofactors: S-Adenosyl-L-methionine (SAM) and 5'-deoxy-5'-(methylthio)adenosine (MTA).
-
Test compound serially diluted in DMSO.
-
Detection reagents (e.g., AlphaLISA anti-SDMA antibody).
-
-
Assay Setup (Two Conditions):
-
Condition A (SAM): To wells of a 384-well plate, add PRMT5 enzyme, histone substrate, and SAM.
-
Condition B (MTA): To separate wells, add PRMT5 enzyme, histone substrate, and a fixed concentration of MTA.
-
-
Compound Addition: Add serial dilutions of the test compound to both sets of conditions. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).
-
Incubation: Incubate the plates at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., AlphaLISA beads). Read the plate on a suitable instrument.
-
Analysis: Plot the signal versus compound concentration for both conditions. Calculate the IC50 value for each. A potent IC50 in the presence of MTA and a weak or inactive IC50 in the presence of SAM alone confirms MTA-cooperativity.
Protocol 2: Cellular Target Engagement (SDMA Western Blot)
Objective: To confirm that the compound inhibits PRMT5 activity inside cancer cells by measuring the levels of the SDMA mark on downstream substrates.
Methodology:
-
Cell Culture: Culture MTAP-wild-type (WT) and MTAP-deleted isogenic cell lines (e.g., HCT116 parental vs. HCT116 MTAP-/-).
-
Compound Treatment: Treat cells with increasing concentrations of the PRMT5 inhibitor for 24-72 hours.
-
Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein lysate on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the symmetric dimethylarginine (SDMA) mark (e.g., anti-SDMA).
-
Incubate with a loading control antibody (e.g., anti-GAPDH or anti-Actin).
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: A dose-dependent decrease in the SDMA signal in treated cells confirms on-target cellular activity. Comparing the effect in MTAP-deleted versus WT cells demonstrates the inhibitor's cellular selectivity.[7]
Conclusion and Future Outlook
The development of PRMT5 inhibitors represents a significant advancement in targeted cancer therapy. The journey from broad-acting, SAM-competitive agents to highly selective, MTA-cooperative molecules illustrates a paradigm of modern drug discovery: exploiting specific genetic vulnerabilities of cancer cells to maximize efficacy while minimizing toxicity.
-
SAM-Competitive Inhibitors established PRMT5 as a clinically valid target but are hampered by on-target toxicities due to their indiscriminate mechanism. Their future may lie in combination therapies or in specific hematological malignancies where a therapeutic window can be achieved.[4]
-
MTA-Cooperative Inhibitors represent a true precision medicine approach. By targeting the unique biochemistry of MTAP-deleted cancers, compounds like MRTX1719 and AMG 193 show tremendous promise for a large patient population across many tumor types.[10][20] The inclusion of chemical moieties like the cyclopropyl group in MRTX1719 highlights the sophisticated structure-based design employed to optimize these second-generation agents for clinical success.
Continued research will focus on expanding the application of these inhibitors, exploring rational combinations, and overcoming potential resistance mechanisms. For researchers in the field, understanding the fundamental mechanistic and structural differences between these inhibitor classes is paramount to designing the next wave of innovative cancer therapeutics.
References
- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. onclive.com [onclive.com]
- 5. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]
- 6. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. youtube.com [youtube.com]
- 9. GSRS [precision.fda.gov]
- 10. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abmole.com [abmole.com]
- 12. JNJ-64619178 | Histone Methyltransferase | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. hyphadiscovery.com [hyphadiscovery.com]
- 16. targetedonc.com [targetedonc.com]
- 18. caymanchem.com [caymanchem.com]
- 19. biorxiv.org [biorxiv.org]
- 20. AMG193: Discovery and Structural basis for MTA cooperative inhibition of PRMT5(Work done at Amgen with PRMT5 Team) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mrtx-1719 | C23H18ClFN6O2 | CID 156151242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. nbinno.com [nbinno.com]
A Comparative Guide to the Biological Activity of (Cyclopropylmethyl)hydrazine Derivatives
This guide provides an in-depth comparison of the biological activities of compounds derived from the (cyclopropylmethyl)hydrazine scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the mechanistic underpinnings and structure-activity relationships (SAR) that define the therapeutic potential of this chemical class. We will dissect the primary role of these compounds as monoamine oxidase inhibitors and explore their emerging applications in oncology and microbiology, supported by comparative experimental data and validated protocols.
Introduction: The (Cyclopropylmethyl)hydrazine Scaffold
The (cyclopropylmethyl)hydrazine moiety is a fascinating structural motif in medicinal chemistry. It combines the rigid, strained three-membered ring of cyclopropane with the reactive nucleophilicity of a hydrazine group. This combination imparts unique stereoelectronic properties that have been successfully exploited to create potent, mechanism-based enzyme inhibitors. Historically, related structures like cyclopropylamines and hydrazines have been cornerstones in the development of antidepressants.[1][2] Our focus here is to provide a comparative analysis of modern derivatives and elucidate the experimental workflows used to characterize them.
Chapter 1: Monoamine Oxidase (MAO) Inhibition: The Predominant Activity
The most extensively documented biological activity of (cyclopropylmethyl)hydrazine and related cyclopropylamine derivatives is the inhibition of monoamine oxidases (MAO-A and MAO-B).[3] These flavin-containing enzymes are critical for the degradation of monoamine neurotransmitters (e.g., serotonin, dopamine, norepinephrine) and are major targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[4][5]
Mechanism of Irreversible Inhibition
Derivatives of this class are not simple competitive inhibitors; they are mechanism-based inactivators. The enzyme's catalytic cycle initiates the conversion of the inhibitor into a highly reactive intermediate, which then forms a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor. This process irreversibly inactivates the enzyme.[6][7]
The inactivation process can be observed experimentally through spectral changes. As the inhibitor forms an adduct with the flavin cofactor, the characteristic absorbance of the oxidized flavin at ~456 nm is bleached, and a new absorbance peak often appears around 400 nm, signifying the formation of a modified flavin.[6][7]
Caption: Mechanism of irreversible MAO inhibition by a cyclopropylamine derivative.
Comparative Analysis: MAO-A vs. MAO-B Selectivity
Selectivity between the MAO-A and MAO-B isoforms is a critical parameter for therapeutic development. Non-selective inhibition can lead to adverse effects like the "cheese effect," a hypertensive crisis caused by the inability to metabolize dietary tyramine.[4] Modern drug design efforts focus on developing isoform-selective inhibitors. Derivatives of the cyclopropylamine scaffold have shown remarkable selectivity, particularly for MAO-B.[6][7]
Below is a comparative table summarizing the inhibitory potency (IC₅₀) of representative cis-cyclopropylamine derivatives against both MAO isoforms, with the classic non-selective inhibitor Tranylcypromine included for reference.
| Compound | Target | IC₅₀ (Post-incubation) | Selectivity (MAO-A/MAO-B) | Reference |
| Tranylcypromine (Reference) | MAO-B | ~100-200 nM | ~1 (Non-selective) | [6][7] |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | 34-fold for MAO-B | [6][8] |
| MAO-B | 5 nM | [6][8] | ||
| Other cis-alkoxy derivatives | MAO-A | High µM values | Highly MAO-B selective | [6][7] |
| MAO-B | Sub-µM values | [6][7] |
Analysis: The data clearly demonstrates the potential for achieving high MAO-B selectivity. The cis-N-benzyl-2-methoxycyclopropylamine is over 20-fold more potent than Tranylcypromine for MAO-B and shows a strong preference for this isoform.[6][8] This selectivity is crucial as MAO-B inhibitors are sought for Parkinson's disease treatment, while avoiding the side effects associated with MAO-A inhibition.
Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol describes a robust method for determining the IC₅₀ of a test compound against human MAO-B.
Causality: This assay relies on the MAO-B-catalyzed oxidation of a substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe (e.g., Amplex™ Red) in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product, resorufin. The rate of fluorescence increase is directly proportional to MAO-B activity. An inhibitor will decrease this rate.
Caption: Workflow for a fluorometric MAO-B inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Create a stock solution of the test compound in DMSO (e.g., 10 mM). Perform serial dilutions in buffer to achieve final assay concentrations. Ensure the final DMSO concentration is <1% in all wells.
-
Prepare a reaction cocktail containing Amplex™ Red, HRP, and a suitable MAO-B substrate (e.g., p-tyramine) in buffer.
-
-
Pre-incubation (Self-Validation Step):
-
In a 96-well black microplate, add 25 µL of recombinant human MAO-B enzyme to each well.
-
Add 25 µL of the serially diluted test compound (or buffer for positive control, and a known inhibitor like Pargyline for negative control).
-
Incubate the plate at 37°C for 30 minutes. This step is critical for irreversible inhibitors to allow time for the inactivation reaction to occur.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the reaction cocktail to all wells to start the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~545 nm, Emission: ~590 nm) every 2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each concentration, determine the reaction rate (slope of the linear portion of the fluorescence vs. time plot).
-
Calculate the percent inhibition relative to the positive control (no inhibitor).
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Chapter 2: Emerging Activities: Anticancer and Antimicrobial Potential
While MAO inhibition is the hallmark of this scaffold, recent research has demonstrated that derivatization, particularly to form hydrazones, can unlock potent anticancer and antimicrobial activities.[9][10] Hydrazones are known to possess a wide spectrum of biological effects, and those derived from (dicyclopropylmethylene)hydrazine are no exception.[11][12]
Comparative Analysis: Anticancer Cytotoxicity
A study investigating a series of novel hydrazone derivatives synthesized from (dicyclopropylmethylene)hydrazine reported satisfactory activity against the MCF-7 human breast cancer cell line.[9][10]
| Compound Type | Target Cell Line | IC₅₀ Range (µM) | Positive Control | Reference |
| Novel Hydrazone/Triazole/Imide Derivatives | MCF-7 (Breast) | 21.5 - 100 µM | Cisplatin | [9][10] |
Analysis: While not as potent as some dedicated chemotherapeutics, the IC₅₀ values in the low micromolar range indicate genuine cytotoxic activity and provide a strong foundation for further optimization. The broad range of activities suggests that the specific heterocyclic moiety attached to the core hydrazone structure plays a critical role in defining potency.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
Causality: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. A cytotoxic compound will reduce the number of viable cells, leading to a decreased formazan signal.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well clear plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include wells with media only (negative control) and a known cytotoxic agent (positive control, e.g., Cisplatin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the negative control.
-
Plot percent viability against the logarithm of compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion and Future Directions
The (cyclopropylmethyl)hydrazine scaffold is a versatile platform for generating potent, mechanism-based inhibitors. Its derivatives are well-established as highly effective, and in some cases, highly selective, inhibitors of monoamine oxidase B, representing a promising avenue for the development of therapeutics for neurodegenerative diseases.[6] Furthermore, the conversion of this core into hydrazone derivatives opens up new possibilities in the fields of oncology and infectious disease.[9][10] Future research should focus on expanding the structure-activity relationship studies for these emerging activities, optimizing for potency and selectivity, and elucidating their precise molecular mechanisms of action.
References
- 1. Overview of the present state of MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]
- 3. N-substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relationships. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cis‐cyclopropylamines as mechanism‐based inhibitors of monoamine oxidases | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of (Cyclopropylmethyl)hydrazine in the Synthesis of Bioactive Molecules
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of unique structural motifs is a key strategy for optimizing the pharmacological properties of drug candidates. The cyclopropyl group, in particular, has garnered significant attention for its ability to impart favorable characteristics such as increased metabolic stability, enhanced potency, and improved receptor binding affinity. Consequently, the development of efficient synthetic methodologies for the introduction of cyclopropyl-containing fragments is of paramount importance. This guide provides a comprehensive cost-benefit analysis of utilizing (Cyclopropylmethyl)hydrazine as a building block for synthesizing cyclopropylmethylamine derivatives, a common structural feature in numerous bioactive compounds. We will objectively compare this approach with a widely used alternative, the reductive amination of cyclopropanecarboxaldehyde, providing supporting data and detailed experimental protocols to inform your synthetic strategy.
The Strategic Advantage of the Cyclopropyl Moiety
The prevalence of the cyclopropyl ring in recently approved drugs is a testament to its value in drug design. Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, leading to more favorable interactions with biological targets. Furthermore, the high C-H bond dissociation energy of the cyclopropyl group often results in increased resistance to oxidative metabolism by cytochrome P450 enzymes, which can lead to a longer in vivo half-life and reduced potential for drug-drug interactions.
Synthetic Pathways to Cyclopropylmethylamines: A Comparative Overview
Two primary retrosynthetic disconnections for the synthesis of N-substituted cyclopropylmethylamines are considered in this guide:
-
Route A: From (Cyclopropylmethyl)hydrazine: This approach involves the formation of a hydrazone by condensation of (Cyclopropylmethyl)hydrazine with a suitable aldehyde or ketone, followed by reduction of the C=N bond and cleavage of the N-N bond.
-
Route B: From Cyclopropanecarboxaldehyde: This widely adopted method utilizes the reductive amination of cyclopropanecarboxaldehyde with a primary amine in the presence of a suitable reducing agent.
Figure 1: Comparative synthetic workflows for the preparation of N-substituted cyclopropylmethylamines.
Cost-Benefit Analysis
A thorough evaluation of these two synthetic routes requires a multi-faceted analysis encompassing reagent cost, process efficiency, and safety considerations.
Efficacy and Process Efficiency
Route A: (Cyclopropylmethyl)hydrazine Pathway
The use of hydrazine derivatives in synthesis is a well-established field. The initial condensation to form a hydrazone is typically a high-yielding and straightforward reaction. However, the subsequent reduction of the hydrazone and cleavage of the N-N bond can present challenges. The Wolff-Kishner reduction, a classic method for converting hydrazones to alkanes, requires harsh basic conditions and high temperatures, which may not be compatible with sensitive functional groups. Catalytic hydrogenation offers a milder alternative for reducing the C=N bond, but the N-N bond cleavage often requires specific reagents or conditions.
A significant drawback of this route is the potential for side reactions. The direct alkylation of hydrazines can be difficult to control, often leading to mixtures of mono-, di-, and tri-alkylated products.
Route B: Reductive Amination Pathway
Reductive amination is a cornerstone of modern amine synthesis due to its high efficiency and broad substrate scope. The reaction of an aldehyde with a primary amine to form an imine, which is then reduced in situ, is a highly reliable transformation. A key advantage of this method is the avoidance of over-alkylation, which can be problematic in direct amine alkylation.
Recent advances in organocatalysis have further enhanced the utility of this method for the synthesis of chiral cyclopropane-containing amines with high yields and excellent stereocontrol.
Comparative Data Summary
| Parameter | Route A: (Cyclopropylmethyl)hydrazine | Route B: Reductive Amination |
| Starting Materials | (Cyclopropylmethyl)hydrazine, Aldehyde/Ketone | Cyclopropanecarboxaldehyde, Primary Amine |
| Key Intermediates | Hydrazone | Imine (often in situ) |
| Typical Yields | Variable, dependent on reduction method | Generally high (70-95% reported for similar systems) |
| Reaction Conditions | Can be harsh (high temp/strong base) or require specific catalysts | Generally mild |
| Selectivity | Potential for over-alkylation and side reactions | High selectivity for mono-alkylation |
| Substrate Scope | Can be limited by harsh conditions | Broad, with good functional group tolerance |
Cost-Effectiveness
To provide a tangible comparison, we have compiled approximate costs for the key starting materials required to synthesize a model compound, N-benzyl-cyclopropylmethylamine.
| Reagent | Supplier Example & Price | Cost per Mole (approx.) |
| (Cyclopropylmethyl)hydrazine dihydrochloride | Aladdin Scientific | $200.07 / 1 g |
| Cyclopropanecarboxaldehyde | Sigma-Aldrich |
|
| Benzylamine | Sigma-Aldrich |
|
| Sodium triacetoxyborohydride (STAB) | Sigma-Aldrich | $58.70 / 25 g |
Note: Prices are approximate and subject to change. Currency conversions are for estimation purposes only.
The cost analysis clearly demonstrates that the starting material for the reductive amination pathway, cyclopropanecarboxaldehyde, is significantly more economical than this compound. While the reductive amination requires an additional reducing agent (STAB), the overall cost of starting materials for this route remains substantially lower.
Safety and Handling
Both synthetic routes involve hazardous materials that require careful handling in a professional laboratory setting.
(Cyclopropylmethyl)hydrazine: As a hydrazine derivative, this compound is expected to be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Hydrazines are also known to be potential carcinogens.
Cyclopropanecarboxaldehyde: This is a flammable liquid and should be kept away from ignition sources. Standard handling procedures for volatile organic compounds should be followed.
Sodium triacetoxyborohydride (STAB): This reagent is moisture-sensitive and can release flammable gases upon contact with water. It should be handled in a dry atmosphere.
Best Practices and Experimental Protocols
To provide a practical comparison, we present detailed experimental protocols for the synthesis of N-benzyl-cyclopropylmethylamine via both routes.
Route A: (Cyclopropylmethyl)hydrazine Pathway (Proposed)
Figure 2: Proposed workflow for the synthesis of N-benzyl-cyclopropylmethylamine via the (Cyclopropylmethyl)hydrazine pathway.
Step 1: Formation of N-benzylidene-(cyclopropylmethyl)hydrazine
-
To a solution of (Cyclopropylmethyl)hydrazine hydrochloride (1.0 eq) and a suitable base (e.g., triethylamine, 1.1 eq) in ethanol, add benzaldehyde (1.0 eq).
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
The hydrazone product may precipitate upon cooling and can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by crystallization or chromatography.
Step 2: Reduction to N-benzyl-N'-(cyclopropylmethyl)hydrazine and subsequent N-N bond cleavage
This step is more speculative due to the lack of a direct literature precedent. A plausible approach would be the reduction of the C=N bond, followed by a separate step for N-N bond cleavage.
-
Dissolve the hydrazone intermediate in a suitable solvent such as methanol.
-
Add a reducing agent, for example, sodium borohydride (NaBH4), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The subsequent N-N bond cleavage would require an additional synthetic step, for example, using catalytic hydrogenation with a specific catalyst system known to cleave N-N bonds, or chemical methods such as reduction with samarium iodide.
Route B: Reductive Amination of Cyclopropanecarboxaldehyde
This protocol is adapted from a reported organocatalytic reductive amination of formylcyclopropanes.
Figure 3: Workflow for the synthesis of N-benzyl-cyclopropylmethylamine via reductive amination.
Experimental Protocol:
-
To a vial, add cyclopropanecarboxaldehyde (1.0 eq), benzylamine (1.2 eq), Hantzsch ester (1.2 eq), and diphenyl phosphate (10 mol%).
-
Add toluene as the solvent.
-
Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-cyclopropylmethylamine.
A similar reaction reported in the literature for a different substrate using this methodology afforded the product in 95% yield.
Conclusion and Recommendations
Based on this comprehensive analysis, the reductive amination of cyclopropanecarboxaldehyde (Route B) presents a more advantageous and practical approach for the synthesis of N-substituted cyclopropylmethylamines compared to the pathway utilizing (Cyclopropylmethyl)hydrazine (Route A).
The key benefits of the reductive amination route include:
-
Significantly lower starting material costs.
-
Higher reported yields and process efficiency.
-
Milder and more versatile reaction conditions.
-
Greater selectivity and avoidance of common side reactions like over-alkylation.
-
Well-established and reliable methodology with a broad substrate scope.
While (Cyclopropylmethyl)hydrazine may have niche applications, for the general synthesis of cyclopropylmethylamine derivatives in a research, development, or production setting, the reductive amination of cyclopropanecarboxaldehyde is the more cost-effective, efficient, and reliable choice. Researchers are advised to consider the overall process economy, safety, and efficiency when selecting a synthetic route, and the evidence presented in this guide strongly favors the reductive amination pathway.
Safety Operating Guide
Navigating the Safe Disposal of (Cyclopropylmethyl)hydrazine Dihydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. (Cyclopropylmethyl)hydrazine dihydrochloride, a reactive reagent often utilized in the synthesis of pharmaceutical intermediates, requires meticulous handling and a well-defined disposal protocol to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in scientific principles and regulatory compliance.
The Imperative for Caution: Understanding the Hazard Profile
This compound belongs to the hydrazine family of compounds, which are recognized for their reactivity and potential toxicity. Hydrazines are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA)[1]. Exposure to this compound can cause skin and eye irritation, and it may be harmful if swallowed, inhaled, or absorbed through the skin[2][3]. Furthermore, many hydrazine derivatives are considered potential carcinogens[4][5]. Therefore, a cavalier approach to its disposal is not only a breach of safety protocols but also a violation of federal and local regulations[6][7].
The primary objective of a proper disposal procedure is to transform the reactive and hazardous this compound into a less hazardous state before its final disposition. This is typically achieved through chemical neutralization, followed by disposal via a licensed hazardous waste contractor.
Pre-Disposal Checklist: Ensuring a Safe and Compliant Process
Before initiating any disposal procedure, a thorough risk assessment and preparation are paramount. The following checklist should be completed to ensure all safety and logistical aspects are addressed.
| Checklist Item | Verification | Rationale |
| Personal Protective Equipment (PPE) | All required PPE is available and in good condition. | Protects the handler from chemical exposure. |
| Spill Kit | A spill kit with appropriate absorbent materials is readily accessible. | Enables a swift and safe response to accidental releases. |
| Ventilation | The procedure will be conducted in a well-ventilated area, preferably a chemical fume hood. | Minimizes the inhalation of potentially harmful vapors. |
| Waste Container | A properly labeled, compatible, and sealable hazardous waste container is available. | Ensures safe temporary storage and transport of the neutralized waste. |
| Regulatory Knowledge | Familiarity with institutional, local, and federal hazardous waste regulations. | Guarantees compliance and avoids legal and environmental liabilities. |
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a detailed, sequential guide for the safe neutralization and disposal of this compound. This process should be performed with the utmost care and attention to detail.
Figure 1. A stepwise workflow for the safe disposal of this compound.
Experimental Protocol for Neutralization
This protocol details the chemical neutralization of this compound using a common laboratory oxidizing agent.
Materials:
-
This compound waste
-
Water
-
5% Sodium hypochlorite solution (bleach) or Calcium hypochlorite solution
-
Stir bar and stir plate
-
pH paper or pH meter
-
Appropriately labeled hazardous waste container
Procedure:
-
Don Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. For larger quantities or in case of insufficient ventilation, a respirator with an appropriate cartridge is necessary[6][8].
-
Ensure Adequate Ventilation: Perform all steps within a certified chemical fume hood to prevent the inhalation of any vapors.
-
Prepare Spill Containment: Have a spill kit with absorbent materials (e.g., vermiculite, sand) readily available. Do not use combustible materials as absorbents[6].
-
Dilute the Hydrazine Compound: In a suitable container, dilute the this compound waste with a large amount of water to a concentration of less than 5%[9][10]. This dilution step is critical to control the exothermic nature of the subsequent neutralization reaction.
-
Slowly Add Oxidizing Agent: While stirring the diluted hydrazine solution, slowly add a 5% solution of sodium hypochlorite or calcium hypochlorite. An equal volume of the 5% hypochlorite solution to the diluted hydrazine solution is a general guideline[10]. The addition should be done portion-wise to manage the heat generated during the reaction. Incomplete reaction of some hydrazine derivatives with hypochlorite can lead to the formation of carcinogenic byproducts, so a slight excess of the oxidizing agent is recommended[1].
-
Test for Complete Neutralization: After the addition of the oxidizing agent is complete, continue stirring for at least one hour. Test the solution to ensure complete neutralization of the hydrazine. This can be done using commercially available test strips for hydrazine or by testing for the presence of residual hypochlorite, which would indicate that all the hydrazine has been consumed[11]. The pH of the solution can also be checked; it should be in the neutral range.
-
Collect Neutralized Waste: Once neutralization is confirmed, carefully transfer the solution into a properly labeled hazardous waste container.
-
Label Waste Container: The container must be clearly labeled with "Hazardous Waste," the chemical name of the contents (e.g., "Neutralized this compound solution"), and the date.
-
Store for Pickup: Store the sealed container in a designated, secure hazardous waste accumulation area, away from incompatible materials[8].
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste. The final disposal method will likely be incineration at a permitted facility[8].
Spill Management: A Critical Contingency Plan
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area[6].
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials[6]. For solid spills, carefully sweep the material, avoiding dust generation[8].
-
Neutralize and Collect: Once the spill is contained, follow the neutralization protocol outlined above. Collect the absorbed material and neutralized solution in a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Report the Spill: Report the incident to your supervisor and EHS department in accordance with your institution's policies.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the inherent hazards, adhering to a well-defined disposal protocol, and being prepared for potential incidents, researchers can ensure a safe laboratory environment for themselves and their colleagues while upholding their commitment to environmental stewardship. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheets before handling any hazardous chemical.
References
- 1. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 809282-61-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. (Cyclopropylmethyl)hydrazine hydrochloride | C4H11ClN2 | CID 43810808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. westliberty.edu [westliberty.edu]
- 6. nj.gov [nj.gov]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. chemicalbook.com [chemicalbook.com]
- 9. nexchem.co.uk [nexchem.co.uk]
- 10. arxada.com [arxada.com]
- 11. apps.dtic.mil [apps.dtic.mil]
A Senior Application Scientist's Guide to Handling (Cyclopropylmethyl)hydrazine Dihydrochloride
As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety. (Cyclopropylmethyl)hydrazine dihydrochloride, like other hydrazine derivatives, is a potent compound that requires meticulous handling to ensure personal safety and experimental integrity. This guide moves beyond a simple checklist, providing a procedural and logistical framework grounded in established safety science. Our objective is to empower you with the knowledge to handle this compound not just safely, but with confidence.
The 'Why': Understanding the Hazard Profile
This compound is a hydrazine derivative. The parent compound, hydrazine, is a well-documented hazardous substance, and this derivative should be handled with the same high degree of caution.[1][2] Its hazard profile is multifaceted, dictating the stringent controls we must implement.
Key Hazards:
-
Acute Toxicity: The compound is classified as toxic if swallowed, inhaled, or in contact with skin.[3] Hydrazine exposure can cause immediate irritation to the eyes, nose, and throat.[4]
-
Corrosivity and Irritation: It is known to cause serious eye irritation and skin irritation.[5] Hydrazine compounds are corrosive and can cause severe damage upon contact.[6]
-
Sensitization: There is a risk of allergic skin reaction (sensitization) upon exposure.[3][7] Once sensitized, an individual may have a severe reaction to even minute exposures in the future.
-
Carcinogenicity: Hydrazine itself is considered a potential human carcinogen by multiple regulatory bodies, including IARC and NIOSH.[8][9] Therefore, this compound must be handled as a suspect carcinogen.[7]
-
Organ Toxicity: Chronic exposure to hydrazines may lead to damage to the liver, kidneys, and central nervous system.[2][7]
Understanding these risks is the foundational step. The personal protective equipment (PPE) and handling protocols outlined below are not arbitrary; they are direct countermeasures to these specific, significant hazards.
Foundational Safety: Engineering and Administrative Controls
Before a single piece of PPE is worn, we must utilize higher-level controls to minimize exposure potential. PPE is the final barrier, not the first line of defense.
-
Engineering Control - The Chemical Fume Hood: All handling of this compound, from weighing the solid to preparing solutions and running reactions, must be conducted inside a properly functioning chemical fume hood.[6] This is a non-negotiable control to prevent the inhalation of dust or vapors.
-
Administrative Controls - Designated Areas & SOPs:
-
Clearly designate the area where this compound is stored and handled.[4]
-
Develop a lab-specific Standard Operating Procedure (SOP) for this chemical, ensuring all personnel are trained on its contents before beginning work.[6]
-
Access to the compound should be restricted to authorized and trained personnel.[3]
-
The Last Line of Defense: A Detailed PPE Protocol
The selection of PPE must be deliberate and based on the compound's reactivity and toxicity. The following table summarizes the minimum required PPE.
| Protection Type | Required PPE | Rationale and Key Considerations |
| Hand Protection | Double-gloving: Butyl rubber or heavy-duty nitrile gloves as the outer layer, with a standard nitrile glove as the inner layer. | Hydrazines can permeate standard laboratory gloves. Butyl rubber offers excellent resistance.[10] Double-gloving provides an additional barrier and allows for safe removal of the contaminated outer glove without exposing skin. Gloves must be inspected for integrity before each use.[11] |
| Eye & Face Protection | Indirectly-vented chemical splash goggles AND a full-face shield. | Goggles provide a seal around the eyes to protect from dust and splashes.[6] A face shield is required to protect the entire face from potential splashes during solution preparation or transfers.[6][10] |
| Body Protection | A flame-resistant lab coat and a chemical-resistant apron. | A lab coat is the minimum requirement.[6] Given the corrosive nature and high toxicity, a chemical-resistant apron should be worn over the lab coat, especially when handling larger quantities or solutions. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges may be required for emergencies. | All routine work must be done in a fume hood.[6] For spill cleanup or in the event of ventilation failure, a full-face positive-pressure supplied-air respirator or a self-contained breathing apparatus (SCBA) is necessary.[10][12] Odor should not be used as an indicator of exposure, as the threshold is above safe limits.[13] |
Step-by-Step PPE Procedure:
-
Donning (Putting On):
-
Put on the inner pair of nitrile gloves.
-
Don the flame-resistant lab coat, ensuring it is fully buttoned.
-
Put on the chemical-resistant apron.
-
Don the outer pair of butyl rubber or heavy-duty nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Put on the chemical splash goggles.
-
Finally, put on the full-face shield.
-
-
Doffing (Taking Off): This process is critical to avoid cross-contamination.
-
Remove the face shield.
-
Remove the chemical-resistant apron.
-
Carefully peel off the outer gloves, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove the chemical splash goggles.
-
Remove the inner gloves, peeling them off inside out.
-
Wash hands thoroughly with soap and water immediately after removing all PPE. [6]
-
Visualizing the Workflow: A Safety-First Approach
This diagram illustrates the critical steps and decision points in the handling process, ensuring safety is integrated at every stage.
Caption: Safe handling workflow for this compound.
Emergency Response: Plan for the Unexpected
Even with meticulous planning, accidents can happen. Immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15-30 minutes.[1][4] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids.[1][14] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air at once.[15] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[14][15]
-
Spill: Treat any spill as a major incident.[4] Evacuate the immediate area and notify your institution's Environmental Health & Safety (EHS) department and emergency services.[4][6] Do not attempt to clean up a spill unless you are trained and equipped to do so.[4] Spill cleanup requires a NIOSH-approved respirator and full chemical protective clothing.[10][12]
Decontamination and Disposal Plan
Proper disposal is a critical part of the chemical lifecycle, preventing environmental contamination and future exposures.
-
Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated. A common method is a triple rinse with a suitable solvent, collecting all rinsate as hazardous waste.
-
Waste Disposal: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, rinsate) are considered hazardous waste.[4]
By adhering to these comprehensive guidelines, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. nj.gov [nj.gov]
- 2. nj.gov [nj.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. 809282-61-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 1988 OSHA PEL Project - Hydrazine | NIOSH | CDC [cdc.gov]
- 9. westliberty.edu [westliberty.edu]
- 10. arxada.com [arxada.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 13. Hydrazine - Wikipedia [en.wikipedia.org]
- 14. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 15. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
